4-Bromo-1-(phenylsulfonyl)-1H-indazole
Description
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Structure
2D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-bromoindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-12-7-4-8-13-11(12)9-15-16(13)19(17,18)10-5-2-1-3-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXQRTXRZPMBPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=N2)C(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Bromo-1-(phenylsulfonyl)-1H-indazole chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-1-(phenylsulfonyl)-1H-indazole
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We delve into its core chemical properties, establish a robust and reproducible synthetic protocol, and explore its reactivity, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. The narrative is framed from the perspective of field-proven application science, explaining not just the "how" but the critical "why" behind experimental choices. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile scaffold to accelerate their research and development programs.
The Strategic Importance of the Indazole Scaffold
The indazole nucleus, a bicyclic system comprising fused benzene and pyrazole rings, is a privileged scaffold in drug discovery.[1] Its structural rigidity, coupled with its ability to participate in a wide range of intermolecular interactions, makes it a frequent constituent of biologically active compounds. Indazole-containing molecules have demonstrated a vast spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-hypertensive properties.[2] At least 43 indazole-based drugs are currently in clinical trials or have received market approval, underscoring the therapeutic relevance of this heterocycle.[2]
The introduction of a phenylsulfonyl group at the N1 position and a bromine atom at the C4 position creates a uniquely functionalized intermediate. The phenylsulfonyl group acts as a robust electron-withdrawing group and a protecting group, modulating the electronic properties of the indazole ring. The C4-bromine serves as a versatile synthetic handle, enabling the introduction of diverse molecular fragments through modern cross-coupling methodologies. This strategic functionalization makes this compound an exceptionally valuable precursor for building complex molecular architectures aimed at novel therapeutic targets.
Core Physicochemical and Structural Properties
Understanding the fundamental properties of a reagent is the bedrock of successful and reproducible chemical synthesis. This compound is a stable, solid material under standard laboratory conditions.
| Property | Data | Source(s) |
| Chemical Name | This compound | [3] |
| Synonyms | 1-(Benzenesulfonyl)-4-bromo-1H-indazole | [3] |
| CAS Number | 1001415-32-2 | [3] |
| Molecular Formula | C₁₃H₉BrN₂O₂S | [3] |
| Molecular Weight | 337.19 g/mol | [3] |
| Appearance | Light yellow solid | [4] |
| Storage | Store at 2-8°C, under inert atmosphere | [3][4] |
| Solubility | Based on its structure, it is expected to be soluble in common organic solvents such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF). It is predicted to have poor solubility in water and non-polar aliphatic hydrocarbons. | N/A |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most reliably achieved via the N-sulfonylation of its precursor, 4-Bromo-1H-indazole. The following two-part protocol describes the synthesis of the precursor and the final target compound, explaining the rationale behind the choice of reagents and conditions.
Experimental Workflow: Synthesis Pathway
Caption: Overall synthetic workflow for this compound.
Protocol Part A: Synthesis of 4-Bromo-1H-indazole
This procedure is adapted from established methods for indazole synthesis from nitroaniline precursors.[5]
-
Rationale: This pathway begins with a Sandmeyer-type reaction to replace the amino group of 2-methyl-3-nitroaniline with bromine. The resulting nitrobenzene derivative is then cyclized. The choice of amyl nitrite facilitates the intramolecular C-H activation and cyclization to form the indazole ring.
-
Step-by-Step Protocol:
-
Diazotization: To a stirred suspension of 2-methyl-3-nitroaniline (1 equivalent) in 48% hydrobromic acid (HBr) at 0°C, add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in 48% HBr. Add the diazonium salt solution from the previous step to the CuBr solution at 25-35°C. Stir for 2 hours.
-
Work-up & Isolation: Extract the mixture with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-Bromo-2-methyl-3-nitrobenzene.[5]
-
Cyclization: Dissolve the crude product in acetic anhydride. Add potassium acetate (KOAc, 3 equivalents) and heat the mixture. Add iso-amyl nitrite (2 equivalents) dropwise and maintain the reaction at 80°C for 4-6 hours.[5]
-
Hydrolysis & Purification: Cool the reaction and pour it into water. Add 6 M hydrochloric acid (HCl) and heat to hydrolyze the N-acetyl intermediate. Neutralize with sodium hydroxide, extract with ethyl acetate, and purify the crude product by silica gel column chromatography to afford pure 4-Bromo-1H-indazole.[5]
-
Protocol Part B: Synthesis of this compound
This protocol is based on standard N-sulfonylation procedures for indazoles.[2]
-
Rationale: The indazole N-H proton is acidic and can be removed by a strong, non-nucleophilic base like sodium hydride (NaH). The resulting indazole anion is a potent nucleophile that readily attacks the electrophilic sulfur atom of benzenesulfonyl chloride. N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the sodium cation without interfering with the reaction.
-
Step-by-Step Protocol:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (NaH, 1.2 equivalents) in mineral oil. Wash the NaH with dry hexanes to remove the oil, then carefully suspend it in anhydrous DMF.
-
Deprotonation: Cool the NaH suspension to 0°C in an ice bath. Add a solution of 4-Bromo-1H-indazole (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes. The evolution of hydrogen gas should be observed. Allow the mixture to stir at 0°C for an additional 30 minutes after the addition is complete.
-
Sulfonylation: Add a solution of benzenesulfonyl chloride (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture at 0°C.
-
Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching & Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C. Dilute with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a light yellow solid.
-
Spectroscopic and Structural Characterization
While a dedicated spectrum is not publicly available, the structure of this compound can be unequivocally confirmed using standard spectroscopic techniques. The following are the expected spectral characteristics based on its structure and data from analogous compounds.[2][6]
-
¹H NMR (400 MHz, CDCl₃):
-
Indazole Protons: Expect three signals in the aromatic region (approx. δ 7.3-8.5 ppm). The H3 proton will likely appear as a singlet. The H5, H6, and H7 protons will form a more complex splitting pattern characteristic of a substituted benzene ring.
-
Phenylsulfonyl Protons: Expect signals corresponding to the five protons of the phenyl ring, likely in the δ 7.5-8.2 ppm range. The ortho-protons will typically be the most downfield due to the deshielding effect of the sulfonyl group.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Expect 13 distinct carbon signals (unless there is accidental overlap). The carbon atoms of the indazole and phenylsulfonyl rings will appear in the aromatic region (approx. δ 110-145 ppm). The C4 carbon bearing the bromine atom will be shifted accordingly. The C=N carbon (C3) will also be identifiable.
-
-
High-Resolution Mass Spectrometry (HRMS-ESI):
-
The calculated exact mass is a critical confirmation parameter. The spectrum will show a characteristic isotopic pattern for the [M+H]⁺ ion due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).
-
Calculated for [C₁₃H₁₀BrN₂O₂S]⁺: 336.9695
-
Calculated for [C₁₃H₁₀⁸¹BrN₂O₂S]⁺: 338.9675
-
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the distinct reactivity of its functional groups. The phenylsulfonyl group primarily serves as a protecting group and an electronic modulator, while the C4-bromo moiety is the key site for introducing molecular diversity.
Role of the Phenylsulfonyl Group
-
N-H Protection: The indazole N-H is reactive under many conditions (e.g., with strong bases or organometallics). The bulky and electron-withdrawing phenylsulfonyl group effectively protects this position, preventing unwanted side reactions and directing reactivity to other sites.[7]
-
Electronic Modulation: As a strong electron-withdrawing group, the phenylsulfonyl moiety decreases the electron density of the indazole ring system. This can influence the regioselectivity of certain reactions and increases the acidity of the C3-H proton, potentially allowing for selective deprotonation and functionalization at that site under specific conditions.
The C4-Bromo Group: A Gateway to Molecular Diversity
The bromine atom at the C4 position is the molecule's primary point of synthetic elaboration, serving as an ideal electrophile in palladium-catalyzed cross-coupling reactions.[8] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and predictability.
Caption: Key cross-coupling reactions utilizing the C4-bromo position.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters (R-B(OH)₂) introduces new aryl, heteroaryl, or alkyl groups at the C4 position. This is one of the most robust and widely used methods for constructing biaryl scaffolds, which are common in kinase inhibitors.[8]
-
Sonogashira Coupling: Coupling with terminal alkynes (R-C≡C-H) provides access to C4-alkynylated indazoles. These products can be further functionalized or used as rigid linkers in drug design.
-
Buchwald-Hartwig Amination: Reaction with amines (R₂NH) allows for the direct formation of a C-N bond, installing a wide variety of amino functionalities at the C4 position. This is invaluable for modulating solubility, basicity, and hydrogen bonding potential.
-
Heck Coupling: Reaction with alkenes provides a route to C4-alkenylated indazoles, useful for creating extended conjugated systems or as precursors for further transformations.
Applications in Drug Discovery
The true value of this compound is realized in its application as a strategic intermediate. The ability to selectively functionalize the C4 position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[9]
-
Kinase Inhibitors: Many kinase inhibitors feature a core heterocycle decorated with various aryl and amino groups that occupy specific pockets in the ATP-binding site. This intermediate is an ideal starting point for synthesizing analogs of known inhibitors like Axitinib or Pazopanib.
-
Immuno-oncology: Small molecule inhibitors of the PD-1/PD-L1 interaction are a major focus of cancer immunotherapy research. Indazole derivatives have recently been identified as promising scaffolds for this target class, and this intermediate provides a direct route to explore SAR at the C4 position.[10]
-
General Scaffold Decoration: The versatility of the C4-bromo group allows chemists to systematically probe the chemical space around the indazole core, optimizing properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its hazard profile can be inferred from its precursor, 4-Bromo-1H-indazole.[11] Standard prudent laboratory practices should be strictly followed.
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Hazard Classification (Inferred):
-
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety glasses or goggles.[12]
-
Engineering Controls: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13]
-
Handling: Avoid all personal contact. Do not breathe dust. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended (2-8°C).[3]
-
Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully, place it in a sealed container for disposal, and clean the affected area.[12]
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound CAS#: 1001415-32-2 [chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl)- and N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}- derivatives of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]
- 10. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.de [fishersci.de]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to 4-Bromo-1-(phenylsulfonyl)-1H-indazole: Synthesis, Characterization, and Application in Modern Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides an in-depth analysis of 4-Bromo-1-(phenylsulfonyl)-1H-indazole, a key heterocyclic building block in medicinal chemistry. We will dissect its molecular structure, outline a robust synthetic pathway, detail protocols for structural verification, and explore its strategic importance in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development pipelines.
The Strategic Value of the Indazole Core in Medicinal Chemistry
The indazole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, renowned for its ability to mimic purine bases and engage in a wide range of biological interactions. Its derivatives have shown significant promise and have been investigated for a multitude of therapeutic applications, including oncology, neurology, and infectious diseases.[1][2] The incorporation of a bromine atom at the 4-position offers a valuable synthetic handle for further functionalization through cross-coupling reactions, while the phenylsulfonyl group at the N1 position serves a dual purpose: it acts as a robust protecting group and modulates the electronic properties of the indazole ring system, influencing its binding affinity and pharmacokinetic profile.
Molecular Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the cornerstone of its effective application in complex synthetic and biological systems.
IUPAC Name and CAS Number
Molecular Structure
The structure consists of a bicyclic indazole core, with a bromine atom substituted at the C4 position of the benzene ring. The nitrogen at the N1 position of the pyrazole ring is covalently bonded to a phenylsulfonyl group.
Caption: Molecular structure of this compound.
Key Physicochemical Data
The following table summarizes the essential physicochemical properties of the title compound, which are critical for handling, storage, and experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₉BrN₂O₂S | [3][4] |
| Molecular Weight | 337.19 g/mol | [3][4] |
| Appearance | Light yellow solid | [4] |
| Storage Temperature | 2-8°C, Refrigerator | [3][4] |
Synthesis and Purification Protocol
Rationale and Synthetic Strategy
The synthesis of this compound is most efficiently approached via a two-step process. The initial step involves the formation of the 4-Bromo-1H-indazole core. The second, and key, step is the N-sulfonylation of the indazole. This sulfonylation is critical; the phenylsulfonyl group is an excellent electron-withdrawing group, which deactivates the N1-H for many reactions, thereby serving as a reliable protecting group. It also enhances the stability and crystallinity of the compound, often simplifying purification.
Proposed Synthetic Workflow
The workflow begins with the commercially available precursor, 4-Bromo-1H-indazole, and proceeds to the final product through N-sulfonylation.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Bromo-1H-indazole (1.0 eq.). Dissolve it in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0°C using an ice bath. Add a suitable base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), dropwise while stirring.
-
Sulfonylation: In a separate flask, dissolve benzenesulfonyl chloride (1.1 eq.) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
Structural Elucidation and Quality Control
Rigorous analytical characterization is mandatory to confirm the identity, purity, and structure of the synthesized compound.
Spectroscopic Characterization Workflow
A multi-technique approach is employed to ensure an unambiguous structural assignment of the final product.
Caption: Workflow for the analytical characterization of the final product.
Expected Analytical Data
The following table outlines the expected spectroscopic data points that would confirm the successful synthesis of the target molecule.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons from the indazole and phenylsulfonyl rings (approx. 7.0-8.5 ppm). Absence of the broad N-H proton peak from the 4-Bromo-1H-indazole starting material (typically >10 ppm). |
| ¹³C NMR | Resonances corresponding to all 13 carbon atoms. Characteristic shifts for carbons attached to bromine and those in the heterocyclic and phenylsulfonyl rings. |
| HRMS (ESI+) | A molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass of C₁₃H₉BrN₂O₂S. The isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br) should be observed. |
| FT-IR | Strong absorption bands characteristic of the sulfonyl group (S=O stretches) around 1350-1380 cm⁻¹ and 1160-1190 cm⁻¹. Aromatic C-H and C=C stretching vibrations. |
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is pre-validated for utility in creating more complex molecules with therapeutic potential.
A Versatile Synthetic Intermediate
The bromine atom at the C4 position is the molecule's key feature for diversification. It is ideally positioned for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the precise and controlled introduction of a wide variety of substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[5]
The Phenylsulfonyl Group: More Than a Protecting Group
While the phenylsulfonyl moiety is an effective protecting group for the indazole nitrogen, it also plays a crucial role in modulating the molecule's biological activity. Its steric bulk and electronic properties influence how the final molecule fits into a target's binding pocket. After serving its purpose in synthesis, the group can be removed under specific conditions, or it can be retained as part of the final pharmacophore.
Target Classes for Indazole-Based Therapeutics
The versatility of the this compound intermediate allows chemists to target a broad range of diseases by synthesizing derivatives aimed at specific biological targets.
-
Oncology: Indazole derivatives have been successfully designed as inhibitors of the PD-1/PD-L1 pathway, a key target in cancer immunotherapy.[6] They are also explored as inhibitors of kinases like MAPK1, which are often dysregulated in cancer.[2]
-
Infectious Diseases: The indazole scaffold has been used to develop novel antibacterial agents that target essential bacterial proteins like FtsZ, which is involved in cell division.[7]
-
Neurology: The parent compound, 4-Bromo-1H-indazole, is noted as an intermediate for drugs targeting neurological disorders.[1]
Conclusion
This compound is a strategically important molecule in the arsenal of the modern medicinal chemist. Its well-defined structure, robust synthetic accessibility, and dual-functionality phenylsulfonyl group make it an ideal starting point for the synthesis of diverse compound libraries. The C4-bromo handle provides a gateway for extensive SAR exploration, enabling the development of potent and selective modulators for a wide array of high-value biological targets in oncology, neurology, and infectious disease. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and apply this powerful intermediate in their drug discovery programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound CAS#: 1001415-32-2 [m.chemicalbook.com]
- 5. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]
- 6. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
The Phenylsulfonyl Group: A Strategic Linchpin in Modern Indazole Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Complex Terrain of Indazole Functionalization
The indazole nucleus is a cornerstone of contemporary medicinal chemistry, forming the structural heart of numerous therapeutic agents.[1][2] Its unique electronic properties and capacity for diverse biological interactions have cemented its status as a privileged scaffold. However, the synthetic manipulation of this bicyclic heterocycle is far from trivial. The presence of two reactive nitrogen atoms (N1 and N2) and several C-H bonds with varying acidities presents a significant challenge for regioselective functionalization.[3][4] Uncontrolled reactions often lead to mixtures of isomers, complicating purification and diminishing yields.
Strategic N-protection is paramount to unlocking the full synthetic potential of the indazole core. The choice of protecting group is a critical decision that dictates the outcome of subsequent transformations, influencing stability, solubility, and, most importantly, the regioselectivity of C-H functionalization.[5] This guide provides an in-depth exploration of the phenylsulfonyl protecting group, a powerful tool that offers a unique combination of stability and directing ability, enabling chemists to navigate the complexities of indazole chemistry with precision and control.
The Phenylsulfonyl Group: Beyond a Simple Protecting Moiety
While numerous N-protecting groups, such as Boc, Benzyl, and SEM, are employed in indazole chemistry, the phenylsulfonyl group occupies a special position.[5] Its utility extends far beyond simply masking the N-H proton.
Key Attributes and Strategic Advantages
The phenylsulfonyl group is introduced by reacting the indazole with phenylsulfonyl chloride, typically in the presence of a base like pyridine or triethylamine.[5] This transformation yields a stable N-phenylsulfonyl indazole. The core advantages of this group are multifaceted:
-
Robust Stability: Phenylsulfonamides are exceptionally stable to a wide range of reaction conditions, including strongly acidic and basic media, which would cleave more labile groups like Boc.[5] This resilience allows for a broader scope of subsequent chemical transformations.
-
Modulation of Electronic Properties: The strongly electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the indazole nitrogen to which it is attached.[5] This deactivation prevents unwanted side reactions at the nitrogen atom during subsequent functionalization steps.
-
Directing Group Capabilities: This is arguably the most powerful feature of the phenylsulfonyl group in this context. It acts as a potent Directed Metalation Group (DMG), facilitating the regioselective deprotonation of the indazole core at a specific position, a topic we will explore in detail.[6][7]
A Comparative Overview of Common Indazole N-Protecting Groups
To fully appreciate the strategic choice of a phenylsulfonyl group, it is instructive to compare it with other commonly used protecting groups.
| Protecting Group | Abbreviation | Typical Introduction Reagents | Key Features & Strategic Considerations |
| tert-Butyloxycarbonyl | Boc | (Boc)₂O, TEA, DMAP | Moderate stability; easily removed with acid (e.g., TFA, HCl) or specific basic conditions. Not suitable for reactions requiring strong acid or base.[5] |
| Benzyl | Bn | BnBr, NaH or K₂CO₃ | Very stable to a wide range of non-reductive conditions. Removed by catalytic hydrogenolysis (H₂, Pd/C), which may not be compatible with other reducible functional groups.[5] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH | Stable to many conditions but can be cleaved with fluoride sources (e.g., TBAF) or strong acid. Often used to direct functionalization to the C3 position. |
| Phenylsulfonyl | PhSO₂ | PhSO₂Cl, Pyridine or Et₃N | Extremely stable to both acidic and basic conditions. Reduces nitrogen nucleophilicity and acts as a powerful directed metalation group for C7 functionalization.[5][6] |
Mastering Regioselectivity: The Phenylsulfonyl Group as a C7-Directing Tool
The true power of the N-phenylsulfonyl group is realized in its ability to control the regioselectivity of C-H functionalization through Directed ortho-Metalation (DoM).[8][9] This strategy provides a reliable and efficient route to 7-substituted indazoles, which are often challenging to synthesize via other methods.
The Mechanism of Directed ortho-Metalation (DoM)
DoM is a powerful synthetic technique that leverages the coordinating ability of a heteroatom-containing functional group (the DMG) to direct a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho C-H bond.[8] In the case of 1-phenylsulfonylindazole, the sulfonyl group is a potent DMG.
The mechanism proceeds as follows:
-
Coordination: The Lewis acidic lithium atom of the organolithium base (e.g., n-butyllithium) coordinates to the Lewis basic oxygen atoms of the sulfonyl group. This brings the base into close proximity to the C7-H bond.[10]
-
Deprotonation: The coordinated base then selectively abstracts the proton from the C7 position, which is the ortho position on the benzene ring relative to the N1-substituent. This forms a stabilized 7-lithio-1-phenylsulfonylindazole intermediate.[6]
-
Electrophilic Quench: The resulting aryllithium species is a potent nucleophile and can be quenched with a wide variety of electrophiles to install a new functional group exclusively at the C7 position.
Caption: Directed ortho-Metalation (DoM) of 1-phenylsulfonylindazole.
Experimental Protocol: C7-Silylation of 1-Phenylsulfonylindazole
This protocol provides a representative example of the DoM strategy. The choice of n-butyllithium as the base and THF as the solvent is critical. THF helps to deaggregate the organolithium species, increasing its basicity.[6] The reaction is performed at low temperature (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate.
Materials:
-
1-Phenylsulfonylindazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Trimethylsilyl chloride (TMSCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-phenylsulfonylindazole (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 equiv) dropwise via syringe. The solution may change color. Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add trimethylsilyl chloride (1.2 equiv) dropwise to the solution. Stir at -78 °C for 30 minutes, then allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 7-trimethylsilyl-1-phenylsulfonylindazole.
Expanding the Synthetic Toolkit: Further Applications
The 7-lithio-1-phenylsulfonylindazole intermediate is a versatile synthon that opens the door to a wide array of 7-substituted indazoles.
| Electrophile | Resulting C7-Substituent |
| I₂ (Iodine) | -I (Iodo) |
| DMF (Dimethylformamide) | -CHO (Formyl) |
| CO₂ (Carbon dioxide) | -COOH (Carboxylic acid) |
| Aldehydes/Ketones | -CR(OH)R' (Hydroxyalkyl) |
| Alkyl halides (e.g., CH₃I) | -R (Alkyl) |
The resulting 7-functionalized indazoles can then be subjected to further transformations, such as cross-coupling reactions, after deprotection of the phenylsulfonyl group.
The Final Step: Deprotection of the Phenylsulfonyl Group
While the stability of the phenylsulfonyl group is a major advantage, its removal requires specific and often robust conditions. The cleavage of the N-S bond is more challenging than the deprotection of many other N-protecting groups.[5]
Mechanism of Reductive Cleavage
A common and effective method for the deprotection of N-sulfonyl groups is reductive cleavage using magnesium in methanol.[5] This reaction is believed to proceed via a single-electron transfer (SET) mechanism.
Caption: Reductive cleavage of the N-phenylsulfonyl group.
Experimental Protocol: Deprotection using Mg/MeOH
This protocol is often preferred due to its relatively mild conditions compared to other reductive methods. The choice of magnesium as the reducing agent and methanol as the proton source is key to the success of this transformation.
Materials:
-
N-Phenylsulfonyl indazole derivative
-
Anhydrous Methanol (MeOH)
-
Magnesium (Mg) turnings
-
Ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
Procedure:
-
Preparation: To a round-bottom flask, add the N-phenylsulfonyl indazole (1.0 equiv) and anhydrous methanol (to form a ~0.1 M solution).
-
Addition of Magnesium: Add an excess of magnesium turnings (e.g., 10 equiv) to the solution. The reaction is often exothermic, and hydrogen gas may evolve.
-
Reaction: Stir the suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.
-
Work-up: Upon completion, cool the reaction mixture and carefully quench with saturated aqueous NH₄Cl solution.
-
Filtration and Extraction: Filter the mixture through a pad of celite to remove inorganic salts and wash the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the deprotected indazole.
Conclusion and Future Outlook
The phenylsulfonyl group is a powerful and versatile tool in the synthesis of complex indazole derivatives. Its robust nature, combined with its ability to act as a highly effective directing group for C7-lithiation, provides chemists with a reliable method for the regioselective functionalization of the indazole core. While its removal can be challenging, established reductive cleavage protocols offer a viable pathway to the desired unprotected indazoles. For drug development professionals and synthetic chemists, mastering the use of the phenylsulfonyl group is a key step towards unlocking novel chemical space and accelerating the discovery of new indazole-based therapeutics. The strategic application of this protecting and directing group will undoubtedly continue to play a pivotal role in the future of medicinal chemistry.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. baranlab.org [baranlab.org]
In-Depth Technical Guide: Physical Properties and Appearance of 4-Bromo-1-(phenylsulfonyl)-1H-indazole
This document provides a comprehensive technical overview of the physical and chemical properties of 4-Bromo-1-(phenylsulfonyl)-1H-indazole, a pivotal intermediate in contemporary medicinal chemistry. Our focus is to deliver not just data, but actionable insights grounded in established scientific principles to support your research and development workflows.
Section 1: Compound Overview and Strategic Importance
This compound (CAS No. 885271-39-0) is a heterocyclic building block of significant interest. Its molecular architecture is strategically designed for versatility in synthetic chemistry. The phenylsulfonyl group serves as a robust and electron-withdrawing protecting group for the indazole nitrogen, which stabilizes the core and prevents unwanted side reactions. This protection is critical for directing subsequent chemical modifications.
The true synthetic value lies in the bromine atom at the 4-position of the indazole ring. This halogen acts as a versatile functional handle, enabling a wide array of palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions are cornerstones of modern drug discovery, allowing for the systematic and efficient introduction of diverse molecular fragments to build libraries of potential therapeutic agents. A precise understanding of its physical properties is therefore not merely academic; it is a prerequisite for successful and reproducible synthetic campaigns.
Section 2: Core Physical and Chemical Characteristics
The physical properties of a compound dictate its handling, storage, solvent selection for reactions, and purification strategies. The data presented below has been aggregated from reliable chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₉BrN₂O₂S | |
| Molecular Weight | 353.20 g/mol | |
| Appearance | White to light yellow or tan crystalline powder/solid | |
| Melting Point | 135 - 141 °C | |
| Boiling Point | ~503.7 °C (Predicted) | |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate. Sparingly soluble in methanol. Insoluble in water. | |
| CAS Number | 885271-39-0 | |
| Table 1: Summary of Key Physical Properties. |
Expert Insights:
-
Appearance: The observed color, ranging from pure white to a light yellow or tan, is typical for this class of compound. A pronounced yellow or brown coloration may indicate the presence of oxidative impurities or residual starting materials, suggesting that purification via recrystallization or column chromatography may be necessary for sensitive downstream applications.
-
Melting Point: The relatively sharp melting point range is indicative of a compound with good purity. A significantly broader range (>5 °C) would be a strong indicator of impurities, which could interfere with subsequent catalytic reactions.
-
Solubility: Its solubility profile is characteristic of a moderately polar organic compound, making it well-suited for reactions in common aprotic organic solvents. Its poor solubility in water simplifies aqueous work-ups, as the compound will readily partition into the organic phase.
Section 3: Spectroscopic and Analytical Profile
Spectroscopic data is essential for the unambiguous confirmation of molecular structure and the assessment of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR (in CDCl₃, 400 MHz): The proton NMR spectrum is a primary tool for structural verification. Expected chemical shifts (δ) are approximately: 8.25-8.15 (m, 1H), 8.10-8.00 (m, 2H), 7.70-7.50 (m, 4H), 7.45-7.35 (m, 2H). The multiplets in the aromatic region correspond to the protons on the indazole and phenylsulfonyl rings. The integration of these signals should correspond to the 9 aromatic protons.
-
¹³C-NMR (in CDCl₃, 101 MHz): The carbon spectrum will confirm the presence of the 13 unique carbon atoms in the structure. Key signals to note are the carbon attached to bromine (C-Br) and the carbons of the phenylsulfonyl group.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight. Using electrospray ionization (ESI), one would expect to see a prominent ion corresponding to [M+H]⁺ at m/z 353 and 355, and/or [M+Na]⁺ at m/z 375 and 377. The characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) is the definitive signature for a monobrominated compound and serves as a crucial confirmation of its identity.
Section 4: Experimental Workflow: Purification and Quality Control
Achieving high purity is critical, as residual impurities can poison catalysts used in subsequent cross-coupling reactions. The following workflow outlines a standard laboratory procedure for the purification and quality control of this compound.
Standard laboratory workflow for the purification and quality control of the title compound.
Causality in the Workflow:
-
Adsorption onto Silica: Slurrying the crude product with silica gel before loading it onto the column (dry loading) often results in better separation and sharper bands compared to loading the sample dissolved in a liquid (wet loading), especially for moderately soluble compounds.
-
TLC Monitoring: Thin-Layer Chromatography (TLC) is used to track the separation during column chromatography. It allows for the identification of fractions containing the pure product, which are then combined. This is a self-validating system; only the fractions that show a single spot at the correct retention factor (Rf) are pooled.
-
Orthogonal QC: Using multiple, independent analytical techniques (NMR, LC-MS, Melting Point) provides a robust and trustworthy assessment of the final product's identity and purity. A successful outcome in all three analyses provides high confidence in the material's quality.
Literature review on the synthesis of substituted 1H-indazoles
An In-Depth Technical Guide to the Synthesis of Substituted 1H-Indazoles
Authored by a Senior Application Scientist
Introduction: The Privileged 1H-Indazole Scaffold in Modern Drug Discovery
The 1H-indazole nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3][4][5] Its rigid structure and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal framework for designing potent and selective ligands for a diverse range of biological targets. This has led to its incorporation into numerous FDA-approved therapeutics, including the antiemetic Granisetron, the tyrosine kinase inhibitor Pazopanib for cancer treatment, and the PARP inhibitor Niraparib for ovarian cancer.[6]
While naturally scarce, the synthetic versatility of the indazole core has allowed chemists to explore its chemical space extensively.[1][4] Indazoles exist in three tautomeric forms: the 1H-, 2H-, and 3H-indazoles. The 1H-tautomer is generally the most thermodynamically stable and is the predominant form in most contexts.[1][3] This guide provides a comprehensive overview of the core synthetic strategies for constructing substituted 1H-indazoles, bridging classical methodologies with modern, transition-metal-catalyzed innovations. We will delve into the mechanistic underpinnings of these transformations, providing not just protocols, but the chemical reasoning that empowers researchers to select and optimize routes for novel drug candidates.
Chapter 1: Classical Approaches to Indazole Ring Formation
The foundational methods for indazole synthesis have been refined over decades and often rely on intramolecular cyclization reactions. These routes are valued for their reliability and use of readily available starting materials.
Reductive Cyclization of ortho-Nitro Precursors
A robust and widely employed strategy involves the cyclization of precursors containing an ortho-nitro group. The core principle is the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, which then undergoes intramolecular condensation to form the N-N bond of the pyrazole ring.
A common variant starts from 2-nitrobenzaldehydes, which are condensed with hydrazines to form hydrazones. Subsequent reductive cyclization, often using reagents like SnCl₂ or catalytic hydrogenation, yields the 1H-indazole. This method offers a straightforward entry into N1-substituted indazoles.[7]
Mechanism Insight: The key to this transformation is the generation of a nucleophilic nitrogen species in situ via reduction, which is perfectly positioned to attack an electrophilic carbonyl or imine equivalent, driving the cyclization forward. The final aromatization step provides the thermodynamic driving force for the reaction.
dot
Caption: Reductive cyclization of an o-nitrobenzaldehyde.
The Davis-Beirut Reaction
While primarily a route to 2H-indazoles, the Davis-Beirut reaction is a notable N-N bond-forming heterocyclization that warrants discussion.[8][9] It typically involves the base-mediated cyclization of an N-substituted 2-nitrobenzylamine.[8] The resulting 2H-indazoles can serve as precursors to 1H-indazoles through subsequent reactions.[8] The reaction is appealing due to its use of inexpensive starting materials and avoidance of toxic metals.[8]
The mechanism can proceed under either basic or acidic conditions.[10] In the base-catalyzed pathway, a carbanion is formed, which attacks the nitro group.[8] Under acidic conditions, the reaction is believed to proceed through an o-nitrosobenzylidine imine intermediate.[10][11]
Expertise & Experience: The choice between acidic and basic conditions is critical and depends on the substrate. For instance, accessing N-aryl 2H-indazoles has been challenging under traditional alkaline conditions due to competing C-N bond cleavage. However, photochemical methods that generate a key nitroso intermediate have enabled Brønsted acid-catalyzed conditions, expanding the reaction's utility to include anilines.[11]
Chapter 2: Modern Synthetic Strategies: Precision and Efficiency
Contemporary organic synthesis has ushered in an era of highly efficient and selective methods for constructing heterocyclic cores. Transition-metal catalysis and cycloaddition reactions are at the forefront of modern indazole synthesis.
Transition-Metal-Catalyzed C-H Activation and Annulation
The direct functionalization of C-H bonds is one of the most powerful strategies in modern synthesis, offering atom and step economy.[12] Transition metals, particularly rhodium (Rh), palladium (Pd), and copper (Cu), have been extensively used to catalyze the synthesis of indazoles via C-H activation/annulation sequences.[12][13][14]
Rhodium(III)-Catalyzed Synthesis: Rh(III) catalysts are particularly effective in activating C-H bonds directed by a coordinating group, such as an azo moiety or an imine.[12][15] For example, Glorius and co-workers developed a process involving Rh(III)-catalyzed C-H activation of imidates and subsequent coupling with nitrosobenzenes, followed by a Cu-catalyzed N-N bond formation to yield 1H-indazoles.[12]
Mechanism Insight: The catalytic cycle typically begins with a directed C-H activation to form a five-membered rhodacycle intermediate. This intermediate then coordinates with the coupling partner (e.g., an alkene, alkyne, or aldehyde). Migratory insertion, followed by reductive elimination or other cyclization/aromatization cascades, releases the indazole product and regenerates the active Rh(III) catalyst.
dot
Caption: Generalized Rh(III)-catalyzed C-H activation cycle.
[3+2] Cycloaddition Reactions
[3+2] Cycloaddition, or 1,3-dipolar cycloaddition, is a powerful convergent strategy for constructing five-membered rings. In the context of indazole synthesis, this typically involves the reaction of an aryne (a highly reactive benzyne intermediate) with a 1,3-dipole such as a diazo compound or a nitrile imine.[16][17][18]
This approach allows for the rapid assembly of the indazole core from two distinct fragments, offering a high degree of modularity.[17] For example, N-tosylhydrazones can react with arynes (generated in situ from o-(trimethylsilyl)aryl triflates) to afford 3-substituted indazoles in good yields under mild conditions.[16][19]
Trustworthiness through Self-Validation: The success of an aryne cycloaddition is often validated by the predictable regiochemistry based on the electronic nature of the substituents on both the aryne and the dipole. The reaction's high convergence and tolerance for diverse functional groups make it a reliable tool for building compound libraries for drug screening.
Chapter 3: Comparative Analysis and Experimental Protocols
Choosing a synthetic route requires a careful evaluation of various factors. The following table provides a comparative summary of the discussed methodologies.
| Synthetic Strategy | Key Advantages | Key Limitations | Typical Conditions | Regioselectivity |
| Reductive Cyclization | Readily available starting materials; reliable and scalable. | Limited functional group tolerance (reducible groups); requires stoichiometric reductants. | SnCl₂, H₂/Pd-C, Fe/AcOH | High, dictated by precursor. |
| Davis-Beirut Reaction | Inexpensive materials; metal-free.[8] | Primarily yields 2H-indazoles; N-aryl scope can be limited.[11] | Base (NaOH, DBU) or Acid (Brønsted) | High, dictated by precursor. |
| C-H Activation | High atom and step economy; direct functionalization; broad scope.[12] | Requires expensive metal catalysts; may require directing groups; optimization can be intensive. | Rh(III), Pd(II), Cu(II) catalysts; often elevated temperatures. | Generally high, controlled by directing group.[15] |
| [3+2] Cycloaddition | Convergent; modular; rapid assembly; mild conditions.[17][19] | Requires generation of reactive intermediates (arynes); substrate scope of dipole can be limited. | CsF or TBAF for aryne generation; room temperature.[16] | Can be an issue; depends on substituents. |
Detailed Experimental Protocol: Rh(III)-Catalyzed Synthesis of a 1H-Indazole
This protocol is a representative example adapted from the literature for the synthesis of 1H-indazoles via C-H activation of imidates and coupling with nitrosobenzenes.[12][13]
Objective: To synthesize a 1-aryl-3-substituted-1H-indazole.
Materials:
-
Starting Imidate (1.0 equiv)
-
Nitrosobenzene (1.2 equiv)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
Cu(OAc)₂ (2.0 equiv, as oxidant)
-
AgSbF₆ (10 mol%)
-
DCE (1,2-Dichloroethane), anhydrous (0.1 M)
-
Nitrogen or Argon atmosphere supply
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the starting imidate (e.g., 0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and Cu(OAc)₂ (0.4 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add the nitrosobenzene (0.24 mmol, 1.2 equiv), AgSbF₆ (0.02 mmol, 10 mol%), and anhydrous DCE (2.0 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality Note: The copper(II) acetate serves as a stoichiometric oxidant to regenerate the active Rh(III) catalyst in the catalytic cycle. The silver salt acts as a halide scavenger, promoting the formation of the active cationic Rh species.
-
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove insoluble metal salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1H-indazole product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Conclusion and Future Outlook
The synthesis of substituted 1H-indazoles has evolved from classical cyclization reactions to highly sophisticated transition-metal-catalyzed C-H functionalizations and convergent cycloadditions. While classical methods remain valuable for their robustness and scalability, modern strategies offer unparalleled efficiency, precision, and access to novel chemical space.
The future of indazole synthesis will likely be shaped by the continued pursuit of sustainability and efficiency. We anticipate the emergence of novel catalytic systems that operate under milder conditions, potentially leveraging photoredox or electrochemical methods to avoid harsh reagents and stoichiometric oxidants.[13] The development of enantioselective syntheses of chiral indazoles will also be a critical frontier, unlocking new possibilities for stereospecific drug design. As our understanding of these powerful synthetic tools deepens, the 1H-indazole scaffold will undoubtedly continue to be a cornerstone of innovation in medicinal chemistry.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 8. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 9. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives [mdpi.com]
- 13. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Indazole synthesis [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones [organic-chemistry.org]
A Technical Guide to the Synthesis of 4-Bromo-1-(phenylsulfonyl)-1H-indazole
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway and underlying mechanistic principles for the preparation of 4-Bromo-1-(phenylsulfonyl)-1H-indazole, a key heterocyclic building block in contemporary drug discovery and development. The document is tailored for researchers, chemists, and professionals in the pharmaceutical sciences, offering field-proven insights into the reaction's causality, a self-validating experimental protocol, and a discussion on regiochemical control. The synthesis is deconstructed into its core transformations, emphasizing an efficient and reliable strategy starting from 4-Bromo-1H-indazole.
Introduction and Strategic Analysis
This compound is a valuable intermediate, frequently utilized in the synthesis of complex molecular architectures for therapeutic applications. The strategic placement of the bromo-substituent allows for further functionalization via cross-coupling reactions, while the phenylsulfonyl group serves as a robust protecting group for the indazole nitrogen, enhancing stability and modifying the electronic properties of the heterocyclic core.
A retrosynthetic analysis reveals two primary strategic approaches to the target molecule:
-
Route A: N-phenylsulfonylation of a pre-brominated indazole core (4-Bromo-1H-indazole).
-
Route B: C4-bromination of a pre-sulfonated indazole (1-(phenylsulfonyl)-1H-indazole).
Direct, regioselective bromination of the parent 1H-indazole at the C4 position is notoriously challenging, often resulting in a mixture of 3-, 5-, and 7-bromo isomers depending on the reaction conditions.[1] The phenylsulfonyl group at the N1 position is electron-withdrawing, which would deactivate the ring system toward electrophilic aromatic substitution, making Route B synthetically arduous.
Consequently, Route A represents the most logical and efficient strategy . This approach leverages the commercially available or readily accessible starting material, 4-Bromo-1H-indazole[2][3], and employs a well-documented and reliable N-sulfonylation reaction. This guide will focus exclusively on the mechanistic and practical execution of Route A.
Caption: Chosen synthetic pathway for this compound.
Mechanistic Deep Dive: The N-Phenylsulfonylation Reaction
The core of this synthesis is the N-arylsulfonylation of the 4-bromo-1H-indazole scaffold. This transformation is a two-step process involving deprotonation followed by a nucleophilic substitution.
Step 1: Deprotonation & Indazolide Anion Formation
The reaction is initiated by the deprotonation of the N-H proton of 4-Bromo-1H-indazole. The indazole N-H proton is weakly acidic (pKa ≈ 14), necessitating the use of a strong, non-nucleophilic base. Sodium hydride (NaH) is an exemplary choice for this purpose.
-
Causality: NaH reacts irreversibly with the indazole to form the corresponding sodium indazolide salt and hydrogen gas (H₂).[4] Performing this step in a dry, aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is critical. These solvents effectively solvate the resulting cation without interfering with the strong base, and the irreversible nature of the deprotonation drives the reaction to completion. The reaction is typically performed at 0 °C to control the initial exotherm from the reaction of NaH.
Step 2: Nucleophilic Substitution
The generated indazolide anion is a potent nucleophile. It subsequently attacks the highly electrophilic sulfur atom of benzenesulfonyl chloride.[5] The reaction proceeds via a nucleophilic acyl substitution-type mechanism, where the chloride ion is displaced as a leaving group, forming the stable S-N bond.
Caption: General mechanism of the N-phenylsulfonylation reaction.
Authoritative Grounding: The Regioselectivity Challenge (N1 vs. N2)
A critical consideration in the functionalization of indazoles is regioselectivity. Alkylation or acylation can occur at either the N1 or N2 position. For sulfonylation, the N1-substituted product is typically the desired and major isomer.
-
Expertise & Experience: The regiochemical outcome is governed by a combination of steric, electronic, and thermodynamic factors. The N1-substituted indazole is generally the thermodynamically more stable isomer.[6]
-
Trustworthiness: The choice of reaction conditions can decisively influence the N1:N2 ratio. Mechanistic studies on N-alkylation suggest that using NaH in a less polar solvent like THF favors the formation of a tight ion pair between the indazolide anion and the Na⁺ cation.[6][7] This cation may chelate between the N2 nitrogen and a nearby atom, sterically hindering the approach of the electrophile to N2 and thereby directing it to the more accessible N1 position. In more polar solvents like DMF, solvent-separated ion pairs dominate, which can lead to reduced regioselectivity.
Caption: N1 vs. N2 regioselectivity in the sulfonylation of indazole.
Experimental Protocol: A Self-Validating System
This protocol is synthesized from established methodologies for the N-sulfonylation of heterocyclic systems.[4] Adherence to these steps provides a self-validating workflow for achieving a high yield of the desired product.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| 4-Bromo-1H-indazole | 197.03 | 186407-74-9 | Starting material |
| Sodium Hydride (60% in oil) | 24.00 | 7646-69-7 | Strong base, handle with caution |
| Benzenesulfonyl Chloride | 176.62 | 98-09-9 | Electrophile, corrosive |
| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | Anhydrous grade |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | Extraction solvent |
| Hexanes | - | 110-54-3 | Chromatography eluent |
| Saturated aq. NaCl (Brine) | - | - | Washing solution |
| Anhydrous Magnesium Sulfate | 120.37 | 7487-88-9 | Drying agent |
| Silica Gel (230-400 mesh) | - | 7631-86-9 | Stationary phase for chromatography |
Step-by-Step Methodology
-
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Rationale: Sodium hydride reacts violently with water; an inert and dry environment is mandatory.
-
Reagent Preparation: In the flask, dissolve 4-Bromo-1H-indazole (1.0 eq.) in anhydrous DMF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise over 15 minutes. Rationale: Portion-wise addition at low temperature safely controls the exothermic reaction and hydrogen gas evolution.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become a slurry.
-
Sulfonylation: Cool the reaction mixture back down to 0 °C. Slowly add benzenesulfonyl chloride (1.1 eq.) dropwise via syringe. Rationale: Slow addition of the electrophile prevents temperature spikes and potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up & Extraction:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with water (2x) and then with brine (1x). Rationale: Washing removes residual DMF and inorganic salts.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 30% EtOAc) as the eluent.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid (typically light yellow or off-white).[8]
Data Presentation and Characterization
Table 1: Reaction Parameters & Expected Outcome
| Parameter | Value | Rationale |
| Stoichiometry (SM:Base:E) | 1.0 : 1.2 : 1.1 | Ensures complete deprotonation and consumption of SM. |
| Temperature | 0 °C to Room Temp. | Controls exotherm and allows for complete reaction. |
| Reaction Time | 4-12 hours | Typical duration for complete conversion. |
| Expected Yield | 75-90% | Based on analogous literature preparations. |
| Appearance | Light yellow to off-white solid | [8] |
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the broad N-H proton signal (typically >10 ppm). Appearance of aromatic protons from the phenylsulfonyl group (multiplets, ~7.5-8.0 ppm). Characteristic signals for the indazole core protons. |
| ¹³C NMR | Resonances corresponding to the 13 carbons of the molecule, including signals for the phenylsulfonyl group and the bromo-substituted indazole core. |
| IR Spectroscopy | Characteristic strong absorption bands for the sulfonyl group (S=O) around 1370 cm⁻¹ (asymmetric) and 1180 cm⁻¹ (symmetric). |
| HRMS (ESI) | Calculation for C₁₃H₉BrN₂O₂S: [M+H]⁺ expected at m/z ≈ 336.96. The isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1) will be a key diagnostic feature. |
Conclusion
The synthesis of this compound is most reliably achieved through the N-phenylsulfonylation of 4-Bromo-1H-indazole. The mechanism proceeds via base-mediated deprotonation followed by nucleophilic attack on benzenesulfonyl chloride. Careful control of reaction conditions, particularly the choice of base and solvent, is paramount for ensuring high yield and regioselectivity, favoring the thermodynamically stable N1-isomer. The detailed protocol provided herein offers a robust and reproducible method for accessing this important synthetic intermediate, empowering further research and development in medicinal chemistry.
References
- 1. connectsci.au [connectsci.au]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. 186407-74-9|4-Bromo-1H-indazole|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. This compound CAS#: 1001415-32-2 [chemicalbook.com]
Spectroscopic data (NMR, IR, MS) for 4-Bromo-1-(phenylsulfonyl)-1H-indazole
An In-depth Technical Guide to the Spectroscopic Data of 4-Bromo-1-(phenylsulfonyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged bicyclic heteroaromatic structure integral to numerous pharmacologically active compounds, recognized for a wide spectrum of activities including anti-cancer, anti-inflammatory, and anti-hypertensive properties[1]. The functionalization of the indazole core, particularly at the N-1 position, is a critical strategy in medicinal chemistry to modulate biological activity. This guide focuses on this compound, a derivative where the indazole nucleus is substituted with both a bromine atom and a phenylsulfonyl group. The introduction of the phenylsulfonyl moiety not only serves as a protective group but can also significantly influence the molecule's steric and electronic properties, making it a key intermediate for further chemical elaboration.
This document provides a detailed analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous identification and characterization of this compound. Understanding this spectroscopic fingerprint is paramount for quality control, reaction monitoring, and structural verification in any research or drug development pipeline.
Molecular Structure and Atom Numbering
The chemical structure of this compound is presented below. The numbering scheme used for the assignment of NMR signals is systematically defined in the accompanying diagram.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The electron-withdrawing nature of the phenylsulfonyl group at N-1 and the bromine atom at C-4 significantly influences the chemical shifts of the indazole protons and carbons, causing them to resonate further downfield compared to the unsubstituted parent indazole.
¹H NMR Spectroscopy (Predicted)
The following table outlines the predicted proton NMR chemical shifts (δ) and coupling patterns, based on analysis of structurally similar N-sulfonylated indazoles[1][2]. Data is predicted for a CDCl₃ solvent.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | ~8.25 | s | - |
| H7 | ~8.15 | d | ~8.0 |
| H5 | ~7.65 | d | ~7.5 |
| H6 | ~7.40 | t | ~7.8 |
| H2', H6' (ortho) | ~8.00 | d | ~7.6 |
| H3', H5' (meta) | ~7.60 | t | ~7.5 |
| H4' (para) | ~7.70 | t | ~7.4 |
Interpretation:
-
H3: This proton is expected to be the most downfield of the indazole protons, appearing as a sharp singlet due to the deshielding effects of the adjacent nitrogen (N-2) and the lack of neighboring protons for coupling.
-
Indazole Aromatic System (H5, H6, H7): These protons form a coupled system. H7 is significantly deshielded by the anisotropic effect of the sulfonyl group and appears as a doublet. H5 also appears as a doublet, while H6, being coupled to both H5 and H7, should appear as a triplet.
-
Phenylsulfonyl Group: The protons on the phenyl ring also exhibit characteristic splitting. The ortho protons (H2', H6') are the most deshielded due to their proximity to the electron-withdrawing sulfonyl group. The meta (H3', H5') and para (H4') protons appear as overlapping triplets.
¹³C NMR Spectroscopy (Predicted)
The predicted carbon chemical shifts are summarized below.
| Carbon Assignment | Predicted δ (ppm) |
| C3 | ~135.0 |
| C3a | ~122.0 |
| C4 | ~115.0 |
| C5 | ~129.0 |
| C6 | ~125.0 |
| C7 | ~121.0 |
| C7a | ~140.0 |
| C1' | ~138.0 |
| C2', C6' | ~127.5 |
| C3', C5' | ~129.5 |
| C4' | ~134.0 |
Interpretation:
-
C4: The carbon atom directly attached to the bromine (C4) is expected to have a chemical shift significantly influenced by the halogen, typically around 115 ppm.
-
C7a and C3: These carbons, being adjacent to the nitrogen atoms, are expected to be downfield. The N-sulfonylation at N-1 strongly influences the electronic environment, particularly of C7a and C3.
-
Phenylsulfonyl Carbons: The carbons of the phenyl ring will show four distinct signals, with C1' (ipso-carbon) and C4' (para-carbon) being quaternary and often having lower intensity.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peaks for this compound are associated with the sulfonyl group and the aromatic rings.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 | C-H Stretch | Aromatic |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1350, ~1170 | Asymmetric & Symmetric SO₂ Stretch | Phenylsulfonyl (SO₂) |
| ~1100 | C-N Stretch | Indazole Ring |
| ~750 | C-Br Stretch | Aryl Bromide |
Interpretation: The most telling signals in the IR spectrum are the two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group, typically found near 1350 cm⁻¹ and 1170 cm⁻¹, respectively[1]. The presence of aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching bands confirms the aromatic nature of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and elemental composition.
-
Molecular Formula: C₁₃H₉BrN₂O₂S
-
Molecular Weight: 337.19 g/mol
-
Expected Molecular Ion (M⁺): The high-resolution mass spectrum should show a molecular ion peak at m/z ≈ 336.96.
-
Isotopic Pattern: A critical diagnostic feature is the isotopic signature of bromine. Due to the natural abundance of its two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion: the M⁺ peak and the M+2 peak. This is a definitive indicator of the presence of a single bromine atom.
Proposed Fragmentation Pathway
The fragmentation of the molecule under electron ionization (EI) would likely proceed through several key steps initiated by the cleavage of the weakest bonds.
Caption: Proposed mass spectrometry fragmentation pathway for the title compound.
Interpretation:
-
Loss of Sulfur Dioxide (SO₂): A common fragmentation pathway for sulfonyl compounds is the expulsion of an SO₂ molecule (64 Da).
-
Cleavage of the N-S Bond: The bond between the indazole nitrogen and the sulfur atom is relatively weak and can cleave to generate the 4-bromo-1H-indazolyl cation (m/z = 195/197) and the phenylsulfonyl radical, or the phenylsulfonyl cation (m/z = 141) and the 4-bromo-1H-indazole radical.
-
Loss of the Phenyl Group: The phenylsulfonyl cation (m/z = 141) can further lose SO₂ to yield the phenyl cation (m/z = 77), a common fragment in mass spectra of benzene derivatives.
Experimental Protocols
The following section details representative methodologies for the synthesis of the title compound and the acquisition of its spectroscopic data.
Synthesis Workflow
The synthesis is a two-step process starting from commercially available materials. First, the precursor 4-bromo-1H-indazole is synthesized, followed by its N-sulfonylation.
Caption: Overall synthetic workflow for this compound.
Part A: Synthesis of 4-Bromo-1H-indazole
This protocol is adapted from established methods for indazole synthesis involving diazotization and cyclization[3].
-
Diazotization: To a cooled (0-5 °C) solution of 2-methyl-3-nitroaniline (1.0 eq.) in aqueous HBr, a solution of sodium nitrite (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes.
-
Sandmeyer & Cyclization: The cold diazonium salt solution is then added to a solution of cuprous bromide (CuBr) in HBr. The reaction is allowed to warm to room temperature and then heated (e.g., to 80 °C) until the evolution of N₂ gas ceases, which indicates the formation of the indazole ring.
-
Workup and Purification: The reaction mixture is cooled, neutralized with a base (e.g., NaOH or NaHCO₃), and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4-bromo-1H-indazole.
Part B: Synthesis of this compound
This procedure is a standard N-sulfonylation of a heterocycle[4].
-
Reaction Setup: In a round-bottom flask, 4-bromo-1H-indazole (1.0 eq.) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A base, typically triethylamine (Et₃N, 1.5 eq.) or pyridine, is added.
-
Addition of Sulfonyl Chloride: The solution is cooled to 0 °C, and benzenesulfonyl chloride (1.2 eq.) is added dropwise.
-
Reaction: The mixture is allowed to warm to room temperature and stirred for 4-12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with the same solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude solid is purified by recrystallization or column chromatography to afford the final product, this compound.
Spectroscopic Data Acquisition
-
NMR: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. Samples would be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
-
IR: The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or analyzed as a thin film on a diamond ATR crystal.
-
MS: High-resolution mass spectrometry (HRMS) would be performed using an Electrospray Ionization (ESI) or Electron Ionization (EI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer to confirm the exact mass and elemental formula.
Conclusion
The spectroscopic characterization of this compound is definitive and relies on the combined interpretation of NMR, IR, and MS data. The key identifying features are the characteristic downfield shifts in the ¹H NMR spectrum due to the sulfonyl group, the strong S=O stretching bands in the IR spectrum, and the distinctive M⁺/M+2 isotopic pattern in the mass spectrum arising from the bromine atom. This comprehensive guide provides the foundational data and interpretive logic necessary for researchers to confidently synthesize, identify, and utilize this important chemical intermediate in the pursuit of novel therapeutics.
References
A Comprehensive Technical Guide to the Solubility and Storage of 4-Bromo-1-(phenylsulfonyl)-1H-indazole
Introduction
4-Bromo-1-(phenylsulfonyl)-1H-indazole is a vital building block in contemporary medicinal chemistry and drug discovery. Its utility in the synthesis of a diverse range of biologically active molecules necessitates a thorough understanding of its fundamental physicochemical properties. This guide provides an in-depth analysis of the solubility and optimal storage conditions for this compound, empowering researchers to handle this compound with confidence and ensure the integrity of their experimental outcomes. While specific quantitative solubility data for this compound is not extensively documented in peer-reviewed literature, this guide furnishes a robust, field-proven protocol for its determination.
Understanding the Physicochemical Landscape
The structure of this compound—a bicyclic aromatic indazole core, a bromine substituent, and a phenylsulfonyl group—governs its behavior in various solvents and its long-term stability. The large, non-polar surface area imparted by the aromatic rings and the phenylsulfonyl group suggests limited solubility in aqueous media. Conversely, the presence of polar sulfonyl and nitrogen-containing functionalities indicates that it will be amenable to dissolution in a range of organic solvents.
Solubility Profile: A Practical Approach
Predicted Solubility
Based on its chemical structure, this compound is predicted to be most soluble in polar aprotic solvents. Its solubility is expected to be lower in polar protic solvents and negligible in non-polar solvents.
Experimental Determination of Solubility
To ensure reproducible and accurate results in downstream applications, determining the solubility of this compound in the specific solvents and concentrations required for your workflow is essential. The following is a standard protocol for determining the thermodynamic solubility of a solid compound.
Experimental Protocol: Thermodynamic Solubility Determination
Objective: To determine the equilibrium concentration of this compound in a saturated solution of a given solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Ethanol, Methanol, Dichloromethane (DCM))
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other quantitative analytical method)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in a constant temperature incubator (e.g., 25°C) for 24-48 hours. This extended mixing time is to ensure that the solution reaches thermodynamic equilibrium.
-
Phase Separation: Allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Data Presentation: Expected Solubility in Common Laboratory Solvents
The following table summarizes the anticipated solubility of this compound and provides a starting point for experimental verification.
| Solvent | Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solvent for a wide range of organic compounds, capable of solvating both polar and non-polar moieties. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, effective at dissolving complex organic molecules. |
| Dichloromethane (DCM) | Non-polar | Moderate to Low | May dissolve the compound to some extent due to its ability to solvate large organic structures. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate to Low | Less polar than DMSO and DMF, may have lower solvating power for this compound. |
| Ethanol/Methanol | Polar Protic | Low | The hydrogen-bonding network of alcohols may not effectively solvate the large, relatively non-polar molecule. |
| Water | Polar Protic | Very Low/Insoluble | The hydrophobic nature of the molecule will likely lead to negligible solubility in water. |
Diagram: Workflow for Experimental Solubility Determination
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-1-(phenylsulfonyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-C Bond Formation in Heterocyclic Chemistry
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[1][2] In the realm of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, appearing in a multitude of compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[3][4] The ability to functionalize the indazole core through the formation of new carbon-carbon bonds is therefore of paramount importance for the generation of novel molecular entities with therapeutic potential. This application note provides a detailed protocol and scientific rationale for the Suzuki coupling of 4-Bromo-1-(phenylsulfonyl)-1H-indazole, a key intermediate for the synthesis of complex indazole derivatives.
The phenylsulfonyl group serves as a robust protecting group for the indazole nitrogen, enhancing the stability of the molecule and influencing the electronic properties of the heterocyclic ring. This electronic modulation can impact the reactivity of the C-Br bond, a factor that must be considered when designing a successful cross-coupling strategy. The presence of an electron-withdrawing group, such as the phenylsulfonyl moiety, is generally expected to facilitate the rate-limiting oxidative addition step of the Suzuki coupling mechanism.[5]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][7][8] The cycle can be broadly divided into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond of the indazole) to form a Pd(II) complex. This is often the rate-determining step of the reaction.[1]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound
This protocol details a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, DME, toluene, with water or ethanol as a co-solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Reflux condenser or microwave reactor
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware and workup equipment
Step-by-Step Procedure
Caption: Experimental workflow for the Suzuki coupling reaction.
-
Reaction Setup: To a clean, dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the chosen base (2.0-3.0 eq).
-
Solvent Addition: Add the selected solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The total solvent volume should be sufficient to ensure good stirring and dissolution of the reactants at the reaction temperature.
-
Inert Atmosphere: Seal the vessel and degas the mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C for conventional heating or up to 150 °C for microwave irradiation) and stir vigorously.[3]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Data Presentation: Recommended Reaction Conditions
The choice of catalyst, base, and solvent can significantly influence the outcome of the Suzuki coupling. The following table provides a starting point for the optimization of the reaction with this compound based on successful couplings of similar heteroaryl bromides.[3][9][10][11][12]
| Catalyst (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Notes |
| Pd(PPh₃)₄ (3-5%) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | A standard and often effective set of conditions.[6] |
| PdCl₂(dppf) (2-3%) | Cs₂CO₃ (2.5) | DME | 80-90 | Often provides good yields for heteroaryl couplings.[10][11] |
| Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 110 | Buchwald-Hartwig ligands can be effective for challenging substrates. |
| PEPPSI-IPr (2-3%) | K₂CO₃ (2.0) | t-Amyl alcohol | 100 | N-heterocyclic carbene (NHC) ligands offer high stability and activity. |
Scientific Integrity & Logic: Rationale for Experimental Choices
-
The Role of the Phenylsulfonyl Group: The electron-withdrawing nature of the phenylsulfonyl group is anticipated to increase the electrophilicity of the indazole ring and facilitate the oxidative addition of the palladium catalyst to the C-Br bond. This can lead to faster reaction rates compared to an unprotected or electron-rich indazole.
-
Choice of Catalyst:
-
Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable precatalyst that readily provides the active Pd(0) species in solution. It is a good starting point for many Suzuki couplings.
-
PdCl₂(dppf): This catalyst, featuring the 1,1'-bis(diphenylphosphino)ferrocene ligand, is particularly effective for cross-coupling reactions involving heteroaromatic compounds.[10][11] The bidentate dppf ligand stabilizes the palladium center and promotes reductive elimination.
-
Buchwald Ligands (e.g., SPhos): These bulky, electron-rich phosphine ligands are highly effective for coupling sterically hindered substrates and less reactive aryl chlorides and bromides.[13]
-
NHC Ligands (e.g., in PEPPSI catalysts): N-heterocyclic carbene ligands form very stable bonds with palladium, leading to robust catalysts with high turnover numbers.[14]
-
-
Choice of Base: The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[14]
-
K₂CO₃ and Cs₂CO₃: These are common and effective bases for a wide range of Suzuki couplings. Cesium carbonate is more soluble in organic solvents and can be more effective in some cases.[3]
-
K₃PO₄: A stronger base that can be beneficial for less reactive boronic acids or when dealing with substrates that are sensitive to stronger bases.
-
-
Choice of Solvent: The solvent system must be able to dissolve both the organic and inorganic reagents to a sufficient extent.
-
Aprotic Solvents (Dioxane, DME, Toluene): These are excellent solvents for dissolving the organic coupling partners and the catalyst.
-
Protic Co-solvents (Water, Ethanol): The addition of a protic co-solvent is often necessary to dissolve the inorganic base and facilitate the formation of the boronate species.[3]
-
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed reaction mixture- Low reaction temperature or time- Inappropriate base or solvent | - Use a fresh bottle of catalyst- Ensure thorough degassing with an inert gas- Increase temperature and/or reaction time- Screen different bases and solvent systems (see table above) |
| Formation of Homocoupled Product (Ar-Ar) | - Presence of oxygen in the reaction mixture | - Improve the degassing procedure |
| Protodeboronation (Ar'-H formation) | - Unstable boronic acid- Harsh reaction conditions (high temperature, strong base) | - Use a more stable boronic acid derivative (e.g., a pinacol ester)- Use milder conditions (lower temperature, weaker base) |
| Debromination of Starting Material | - Presence of a hydrogen source and a catalyst capable of promoting hydrodehalogenation | - Ensure anhydrous solvents are used if water is not part of the intended solvent system- Screen different palladium catalysts and ligands |
References
- 1. byjus.com [byjus.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Heck Coupling of 4-Bromo-1-(phenylsulfonyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of the Indazole Scaffold
The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The ability to functionalize this heterocycle at various positions is crucial for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. The palladium-catalyzed Heck coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of vinyl substituents onto aromatic and heteroaromatic rings.[1][2]
This application note provides a detailed guide for the successful implementation of the Heck coupling reaction using 4-Bromo-1-(phenylsulfonyl)-1H-indazole as a key building block. The presence of the electron-withdrawing phenylsulfonyl protecting group at the N-1 position significantly influences the reactivity of the C-4 bromine, making this substrate particularly amenable to oxidative addition, the rate-determining step in many Heck catalytic cycles.[1] We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting.
The Heck Reaction: A Mechanistic Overview
The Heck reaction, or the Mizoroki-Heck reaction, is a palladium-catalyzed process that couples an aryl or vinyl halide with an alkene to form a substituted alkene.[2][3] The generally accepted catalytic cycle proceeds through a series of well-defined steps involving Pd(0) and Pd(II) intermediates.
The catalytic cycle can be visualized as follows:
Figure 1: Catalytic cycle of the Heck reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The electron-withdrawing nature of the phenylsulfonyl group polarizes the C-Br bond, making the carbon atom more electrophilic and facilitating this crucial step.[1]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by a syn-migratory insertion of the aryl group into the double bond. This step forms a new carbon-carbon bond and a σ-alkyl-palladium intermediate.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the desired vinylated product. This step typically proceeds in a syn-fashion and dictates the stereochemistry of the resulting alkene.
-
Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct, thus completing the catalytic cycle.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the Heck coupling of this compound with various olefins. Optimization may be required depending on the specific alkene partner.
General Protocol for Heck Coupling
Materials and Reagents:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate, cyclohexene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃), or a more specialized ligand for challenging substrates)
-
Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), Sodium acetate (NaOAc))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent, followed by the base (1.5-2.5 equiv) and the alkene (1.1-1.5 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table of Recommended Reaction Conditions
The following table provides suggested starting conditions for the Heck coupling of this compound with representative olefins.
| Alkene Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Product |
| Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12-24 | (E)-1-(Phenylsulfonyl)-4-styryl-1H-indazole |
| n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 120 | 18-24 | (E)-Butyl 3-(1-(phenylsulfonyl)-1H-indazol-4-yl)acrylate |
| Cyclohexene | Pd₂(dba)₃ (2.5) | XPhos (10) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 24-48 | 1-(Phenylsulfonyl)-4-(cyclohex-1-en-1-yl)-1H-indazole |
| 1-Octene | Pd(OAc)₂ (3) | Buchwald Ligand (e.g., SPhos) (6) | K₃PO₄ (2) | Toluene | 110 | 24 | (E)-1-(Phenylsulfonyl)-4-(oct-1-en-1-yl)-1H-indazole |
Note: These are starting points and may require optimization for yield and purity.
Causality Behind Experimental Choices: A Deeper Dive
The success of a Heck reaction hinges on the careful selection of several key parameters. Understanding the rationale behind these choices is critical for both successful execution and effective troubleshooting.
The Role of the N-Phenylsulfonyl Group
The phenylsulfonyl group at the N-1 position of the indazole ring is a strong electron-withdrawing group. This has two primary consequences for the Heck reaction:
-
Activation of the C-Br Bond: By withdrawing electron density from the indazole ring system, the phenylsulfonyl group makes the C-4 carbon more electrophilic. This facilitates the oxidative addition of the Pd(0) catalyst to the C-Br bond, which is often the rate-limiting step of the reaction.[1] Electron-deficient aryl bromides are generally more reactive in Heck couplings than their electron-rich counterparts.
-
Directing Group and Steric Hindrance: The bulky phenylsulfonyl group can influence the regioselectivity of the reaction and may introduce steric hindrance around the reaction center. However, for the C-4 position, this is generally less of a concern compared to positions closer to the protecting group.
Choice of Palladium Catalyst and Ligand
-
Palladium Source: Pd(OAc)₂ is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species. Pd₂(dba)₃ is a stable Pd(0) source that can be used directly.
-
Ligands: The choice of ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and influencing the overall efficiency of the reaction.
-
Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many Heck reactions.
-
Tri(o-tolyl)phosphine (P(o-tol)₃): A more electron-rich and sterically hindered ligand that can sometimes improve reaction rates and yields.
-
Buchwald Ligands (e.g., XPhos, SPhos): These are bulky, electron-rich biaryl phosphine ligands that are particularly effective for coupling challenging substrates, including electron-deficient aryl bromides and less reactive olefins. They can often promote reactions at lower catalyst loadings and temperatures.
-
N-Heterocyclic Carbenes (NHCs): These are strong σ-donating ligands that form very stable complexes with palladium, making them highly effective for difficult cross-coupling reactions.
-
Selection of Base and Solvent
-
Base: The base is required to neutralize the hydrogen halide (HBr) that is formed during the reductive elimination step, regenerating the Pd(0) catalyst.
-
Triethylamine (Et₃N): A common organic base that is effective in many Heck reactions.
-
Inorganic Bases (K₂CO₃, Cs₂CO₃, K₃PO₄): These are often used for their higher basicity and can be advantageous in certain solvent systems. The choice of base can also influence the reaction pathway and selectivity.
-
-
Solvent: Polar aprotic solvents are typically used to dissolve the reactants and facilitate the reaction.
-
DMF and Acetonitrile: These are excellent solvents for many Heck reactions due to their polarity and high boiling points.
-
1,4-Dioxane and Toluene: These are less polar options that can be beneficial, particularly when using specific ligand systems.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst- Insufficient temperature- Poor choice of ligand/base/solvent | - Use a fresh batch of palladium catalyst.- Increase the reaction temperature.- Screen different ligands (e.g., Buchwald ligands), bases, and solvents. |
| Debromination of Starting Material | - Presence of water or other protic sources- Certain ligand/base combinations | - Ensure all reagents and solvents are anhydrous.- Switch to a different base (e.g., from an amine to an inorganic base). |
| Formation of Homocoupled Byproducts | - High catalyst loading- High reaction temperature | - Decrease the palladium catalyst loading.- Lower the reaction temperature. |
| Isomerization of the Alkene Product | - Reversible β-hydride elimination and re-insertion | - Use a more hindered base.- Shorten the reaction time. |
Conclusion
The Heck coupling of this compound provides a reliable and efficient method for the synthesis of 4-vinylated indazole derivatives, which are valuable intermediates in drug discovery and materials science. By understanding the mechanistic principles and carefully selecting the reaction parameters, researchers can successfully employ this powerful transformation to access a diverse range of functionalized indazole scaffolds. The protocols and insights provided in this application note serve as a comprehensive guide for the practical application of this important reaction.
References
Application Notes and Protocols: Deprotection of the Phenylsulfonyl Group from 1H-Indazole
Introduction
In the realm of synthetic organic chemistry, particularly in the synthesis of pharmacologically relevant nitrogen heterocycles, the use of protecting groups is a cornerstone strategy. The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold found in numerous bioactive compounds.[1][2] The strategic protection of the indazole nitrogen is often crucial for achieving desired regioselectivity in subsequent functionalization reactions.[3]
The phenylsulfonyl group, along with other sulfonyl groups like tosyl, is a commonly employed protecting group for the indazole nitrogen due to its electron-withdrawing nature, which modulates the reactivity of the heterocyclic ring.[4] However, the robustness of the N-S bond in sulfonamides often necessitates harsh conditions for its cleavage, which can be incompatible with sensitive functional groups present in complex molecules.[5][6] Therefore, the development and application of efficient and mild deprotection methods are of paramount importance in multi-step synthetic campaigns.
This guide provides a detailed overview of established and effective protocols for the deprotection of the phenylsulfonyl group from 1H-indazoles. It is intended for researchers, scientists, and drug development professionals seeking practical, reliable, and mechanistically understood methods for this critical transformation. We will delve into the causality behind experimental choices, provide step-by-step protocols, and offer insights to ensure successful implementation in your synthetic endeavors.
Deprotection Methodologies
The cleavage of the N-phenylsulfonyl bond in indazoles can be achieved through several distinct chemical pathways. The choice of method is dictated by the overall molecular architecture, the presence of other functional groups, and the desired scale of the reaction. The most prevalent and reliable methods involve reductive cleavage.
Reductive Deprotection using Magnesium in Methanol
This is one of the most widely used and mild methods for the deprotection of N-sulfonylated indazoles and other nitrogen heterocycles.[4] The reaction proceeds via a single-electron transfer (SET) mechanism from the magnesium metal to the sulfonyl group, leading to the cleavage of the N-S bond.
Mechanistic Rationale
The reaction is initiated by the transfer of electrons from the surface of the magnesium metal to the phenylsulfonyl group. This forms a radical anion intermediate, which then undergoes fragmentation to cleave the nitrogen-sulfur bond, liberating the indazole anion and a sulfinate salt. The indazole anion is subsequently protonated by the methanol solvent to yield the deprotected 1H-indazole. The mildness of this method stems from the use of a neutral metal reductant in a protic solvent at or near room temperature, which preserves many common functional groups.
Experimental Workflow: Reductive Deprotection with Mg/MeOH
Caption: Workflow for Mg-mediated deprotection.
Detailed Protocol
Reagents and Equipment:
-
N-phenylsulfonyl-1H-indazole
-
Magnesium (Mg) turnings
-
Anhydrous methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (optional, but recommended)
-
Thin-layer chromatography (TLC) apparatus
-
Filtration setup (e.g., Büchner funnel)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of the N-phenylsulfonyl indazole (1.0 equiv) in anhydrous methanol, add an excess of magnesium turnings (typically 4-10 equiv).[4]
-
Stir the resulting suspension vigorously at room temperature. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.
-
Monitor the progress of the reaction by TLC until the starting material is completely consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the excess magnesium and magnesium salts.
-
Wash the filter cake with additional methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude residue can then be purified by silica gel column chromatography to afford the pure 1H-indazole.
Notes:
-
The use of anhydrous methanol is recommended to prevent the formation of magnesium hydroxide, which can passivate the metal surface.
-
The reaction is often exothermic, so for larger scale reactions, it is advisable to add the magnesium turnings portion-wise and cool the reaction vessel in an ice bath.
-
This method is generally compatible with a wide range of functional groups, including esters, amides, and halides.
Other Reductive Cleavage Methods
While Mg/MeOH is a preferred method, other reductive systems can also be employed for the cleavage of the N-S bond. These methods are often more powerful and may be necessary for more recalcitrant substrates.[7][8]
-
Sodium Amalgam (Na/Hg): This is a classical method for reductive desulfonylation.[9] It is highly effective but requires the handling of toxic mercury.
-
Samarium(II) Iodide (SmI₂): A powerful single-electron transfer reagent that can cleave sulfonamides under mild conditions.[6] Its application can be advantageous for substrates with multiple reducible functional groups due to its chemoselectivity.
-
Aluminum Amalgam (Al/Hg): Similar to sodium amalgam, this reagent is effective for the chemoselective reduction of sulfonyl groups.[9]
Acid-Catalyzed Deprotection
Strong acids can effect the cleavage of N-arylsulfonamides, although the conditions are typically harsh.[5][10] This method is generally less favored for complex molecules due to the potential for acid-labile functional groups to be compromised.
Mechanistic Insights
The acid-catalyzed hydrolysis is initiated by the protonation of the sulfonamide nitrogen.[5] This is followed by the cleavage of the N-S bond, which releases the aniline and an activated sulfonyl species. For electron-deficient N-arylsulfonamides, this deprotection can be efficient with a near-stoichiometric amount of a strong acid like trifluoromethanesulfonic acid (TfOH).[10][11]
Mechanism: Acid-Catalyzed Deprotection
Caption: Key steps in acid-catalyzed deprotection.
General Protocol Considerations
Reagents:
-
N-phenylsulfonyl-1H-indazole
-
Strong acid (e.g., Trifluoromethanesulfonic acid, Sulfuric acid)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
Procedure Outline:
-
Dissolve the N-phenylsulfonyl indazole in an appropriate anhydrous solvent.
-
Add the strong acid, often at reduced temperature to control the reaction.
-
Allow the reaction to proceed at room temperature or with heating, while monitoring by TLC.
-
Upon completion, quench the reaction carefully with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash, dry, and purify.
Caution: These reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment due to the corrosive nature of the strong acids used.
Comparative Summary of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Magnesium/Methanol | Mg, MeOH | Room temp. to gentle heat | Mild, high functional group tolerance, inexpensive | Can be slow for some substrates |
| Sodium Amalgam | Na(Hg), protic solvent | Room temp. | Highly effective | Use of toxic mercury |
| Samarium(II) Iodide | SmI₂, THF, protic source | Room temp. | Mild, chemoselective | Reagent is air and moisture sensitive, costly |
| Acid-Catalyzed | Strong acid (e.g., TfOH) | Varies, can require heat | Can be effective for certain substrates | Harsh conditions, limited functional group tolerance |
Conclusion
The deprotection of the phenylsulfonyl group from 1H-indazoles is a critical step in the synthesis of many complex molecules. While several methods exist, reductive cleavage with magnesium in methanol stands out as a mild, efficient, and versatile protocol suitable for a wide range of substrates. The choice of the deprotection strategy should always be made in the context of the overall synthetic plan, taking into account the stability of other functional groups within the molecule. By understanding the underlying mechanisms and adhering to detailed protocols, researchers can confidently and successfully perform this important transformation.
References
- 1. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 10. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
The Strategic Application of 4-Bromo-1-(phenylsulfonyl)-1H-indazole in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibition
The indazole ring system has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors.[1][2] Its unique bicyclic aromatic structure, capable of engaging in critical hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, establishes it as a "privileged scaffold."[2] This guide focuses on the synthetic utility of a key intermediate, 4-Bromo-1-(phenylsulfonyl)-1H-indazole , detailing its strategic application in the construction of diverse kinase inhibitor libraries. The presence of a bromine atom at the C4-position provides a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions, while the phenylsulfonyl group serves as a robust protecting group for the indazole nitrogen, influencing reactivity and solubility.
This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic transformations involving this key building block, supported by detailed, field-proven protocols and mechanistic insights. We will explore its application in the synthesis of inhibitors targeting critical oncogenic pathways, including those driven by Polo-like Kinase 4 (PLK4), Fibroblast Growth Factor Receptor (FGFR), and Aurora Kinases.
Core Synthetic Strategies: Unleashing the Potential of the 4-Bromo-Indazole Core
The primary utility of this compound lies in its capacity to undergo a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents at the C4 position, which is crucial for modulating kinase selectivity and potency.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between the C4 position of the indazole and various boronic acids or esters. This reaction is instrumental in introducing substituted aryl and heteroaryl moieties that can occupy hydrophobic pockets within the kinase active site, thereby enhancing binding affinity.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-(phenylsulfonyl)-1H-indazole.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, known for its high efficiency and functional group tolerance.[3]
-
Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing unwanted side reactions.
-
Solvent System: The mixture of dioxane and water provides a good medium for dissolving both the organic and inorganic reagents, facilitating the reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the C4 position.[4] This is particularly valuable for creating inhibitors that can form additional hydrogen bonds or ionic interactions within the kinase active site.
Experimental Protocol: Representative Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
XPhos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Argon or Nitrogen atmosphere
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of aryl bromides, even with challenging substrates.[5]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is crucial for the deprotonation of the amine and the formation of the palladium-amido complex.
-
Solvent: Toluene is a common high-boiling, non-polar solvent for this reaction.
Deprotection of the Phenylsulfonyl Group
The final step in many synthetic sequences is the removal of the phenylsulfonyl protecting group to yield the free N-H indazole, which is often critical for kinase hinge binding.
Experimental Protocol: Phenylsulfonyl Deprotection
Materials:
-
1-(Phenylsulfonyl)-indazole derivative
-
Magnesium turnings (10 equivalents)
-
Anhydrous methanol
-
Argon or Nitrogen atmosphere
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the 1-(phenylsulfonyl)-indazole derivative (1.0 mmol) and magnesium turnings (10 mmol).
-
Add anhydrous methanol (10 mL).
-
Stir the mixture at room temperature. The reaction is often accompanied by gentle hydrogen evolution.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture through a pad of Celite to remove magnesium salts.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Application in the Synthesis of Specific Kinase Inhibitors
The synthetic strategies outlined above provide a versatile platform for the development of inhibitors targeting various kinase families implicated in cancer.
Polo-like Kinase 4 (PLK4) Inhibitors
PLK4 is a master regulator of centriole duplication, and its overexpression is linked to genomic instability and tumorigenesis.[6] Several potent PLK4 inhibitors feature the indazole scaffold. The synthesis of such inhibitors often involves the functionalization of a bromo-indazole core.
PLK4 Signaling Pathway
Caption: PLK4 signaling in cancer and point of intervention.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[7] Dysregulation of this pathway is a key driver in various cancers. Indazole-based compounds have shown significant promise as FGFR inhibitors.
FGFR Signaling Pathway
Caption: FGFR signaling and therapeutic intervention.
Aurora Kinase Inhibitors
Aurora kinases are essential for the regulation of mitosis, and their overexpression is a common feature of many cancers.[8] Indazole-based molecules, such as VX-680 (Tozasertib), have been developed as potent Aurora kinase inhibitors.
Aurora Kinase in the Cell Cycle
Caption: Role of Aurora kinases in mitosis and inhibition.
Data Summary: Physicochemical Properties
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1001415-32-2 |
| Molecular Formula | C₁₃H₉BrN₂O₂S |
| Molecular Weight | 337.19 g/mol |
| Appearance | Light yellow solid |
| Storage Temperature | 0-8 °C |
Conclusion and Future Perspectives
This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. The protocols and strategic insights provided in this guide demonstrate its utility in accessing a diverse range of substituted indazoles. The ability to perform late-stage functionalization via robust cross-coupling methodologies allows for the rapid exploration of structure-activity relationships, accelerating the discovery of novel and potent therapeutic agents. As our understanding of kinase biology continues to evolve, the demand for such adaptable chemical scaffolds will undoubtedly grow, solidifying the importance of this compound in the landscape of modern drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Polo-like kinase 4: A molecular linchpin in cancer and its management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
Application Notes & Protocols: A Strategic Guide to the Synthesis of 3-Substituted Indazoles from 4-Bromo Precursors
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from anticancer to anti-inflammatory[1][2]. Specifically, functionalization at the C3-position is critical for modulating pharmacological activity. This guide provides an in-depth strategic framework and detailed experimental protocols for the synthesis of 3-substituted indazoles, leveraging the versatile 4-bromo-1H-indazole as a readily accessible starting material. We move beyond single-step transformations to present a comprehensive, two-stage strategy: initial C4-functionalization via palladium-catalyzed cross-coupling, followed by targeted C3-functionalization. This application note is designed for researchers, medicinal chemists, and process development scientists seeking robust and adaptable methodologies for creating diverse indazole libraries.
Introduction: The Strategic Value of the 4-Bromo-1H-Indazole Handle
Indazole derivatives are privileged structures in drug discovery, with notable examples including the PARP inhibitor Niraparib and the multi-kinase inhibitor Pazopanib[2]. While many synthetic routes target the indazole core, the development of general and efficient methods for producing structurally diverse 3-substituted analogues remains a significant challenge[3].
Starting with 4-bromo-1H-indazole offers a distinct strategic advantage. The bromine atom at the C4-position serves as a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations[4][5][6]. This allows for the systematic introduction of diverse aryl, vinyl, alkynyl, and amino moieties at the C4-position. Subsequently, the C3-position, now on a more elaborated scaffold, becomes available for a second, targeted functionalization. This two-stage approach provides a powerful platform for building molecular complexity and exploring structure-activity relationships (SAR) in drug development programs.
A Two-Stage Synthetic Strategy
The core challenge lies in selectively functionalizing the C3-position when the primary synthetic handle is at C4. Our recommended strategy embraces a logical two-stage workflow, providing maximum control and versatility.
Caption: High-level workflow for synthesizing 3,4-disubstituted indazoles.
-
Stage 1: C4-Position Functionalization. The C4-bromo group is first exploited to introduce key structural motifs. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their exceptional functional group tolerance and broad substrate scope[5][6].
-
Stage 2: C3-Position Functionalization. Once the C4-substituent is in place, the focus shifts to the C3-position. This can be achieved through two primary pathways:
-
Halogenation followed by Cross-Coupling: A regioselective halogenation (e.g., bromination) at the C3-position installs a new synthetic handle, enabling a second cross-coupling reaction.
-
Direct C-H Activation: Modern transition-metal-catalyzed methods allow for the direct functionalization of the C3 C-H bond, offering a more atom-economical approach[7][8].
-
Stage 1 Methodologies: Palladium-Catalyzed C4-Functionalization
The choice of reaction for Stage 1 depends on the desired carbon-carbon or carbon-nitrogen bond to be formed. The following palladium-catalyzed reactions are the most robust and widely used.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is arguably the most efficient method for forming C(sp²)–C(sp²) bonds, coupling the 4-bromoindazole with a variety of aryl or vinyl boronic acids or esters[5][9][10].
-
Causality Behind Component Selection:
-
Catalyst: Pd(dppf)Cl₂ is frequently chosen for its high activity with heteroaryl halides and its ability to promote efficient coupling with a broad range of boronic acids[4][11]. Pd(PPh₃)₄ is also a reliable alternative[12].
-
Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is essential for the transmetalation step of the catalytic cycle[10][11]. Carbonates are generally preferred over stronger bases like alkoxides to prevent potential degradation of the indazole core.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is standard. Water is crucial for dissolving the inorganic base and facilitating the catalytic cycle[4][9].
-
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling (C-C Bond Formation)
To introduce alkynyl moieties, the Sonogashira coupling is the premier method. It involves the coupling of the 4-bromoindazole with a terminal alkyne, co-catalyzed by palladium and copper(I) salts[13][14].
-
Causality Behind Component Selection:
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are standard choices that effectively catalyze the oxidative addition step[13][15].
-
Copper(I) Co-catalyst: CuI is critical for the copper cycle, where it reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex[14].
-
Base: An amine base, typically Et₃N or diisopropylamine, serves both to deprotonate the terminal alkyne and as a solvent or co-solvent[15][16].
-
Buchwald-Hartwig Amination (C-N Bond Formation)
For the synthesis of 4-aminoindazoles, the Buchwald-Hartwig amination provides a powerful route to couple 4-bromoindazole with a wide range of primary and secondary amines[12][17][18].
-
Causality Behind Component Selection:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, or BINAP are used in conjunction with a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)[17]. These ligands facilitate both the oxidative addition and the final reductive elimination step, which is often rate-limiting.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, forming the active palladium-amido intermediate[19][20].
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and deactivation of the catalyst.
-
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Stage 2 Methodologies: Targeting the C3-Position
After successful C4-functionalization, the next step is to introduce a substituent at the C3-position.
C3-Bromination and Subsequent Cross-Coupling
A reliable method involves the regioselective bromination of the C3-H bond on the 4-substituted indazole intermediate. This installs a new bromo handle, setting the stage for a second, distinct palladium-catalyzed cross-coupling reaction. A recently developed method utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound irradiation for a rapid and efficient C3-bromination[1].
-
Rationale: This approach is highly modular. By first installing a group at C4 and then brominating C3, one can use a completely different cross-coupling reaction to install the C3-substituent, allowing for the creation of highly diverse and asymmetric products.
Direct C-H Activation
For a more streamlined synthesis, direct C-H activation/functionalization at the C3-position is an emerging and powerful strategy. These methods often employ rhodium (Rh) or cobalt (Co) catalysts to directly couple the C3-H bond with various partners, such as alkenes or aldehydes, bypassing the need for a halogenation step[2][8][21][22][23].
-
Rationale: This approach offers higher atom economy and fewer synthetic steps. However, it may require more specialized catalysts and optimization, and the substrate scope can be more limited compared to the classic cross-coupling of a C3-bromo intermediate.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the key C4-functionalization reactions. Note that optimization is often required for specific substrates.
| Reaction Type | Coupling Partner | Typical Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | General Yield |
| Suzuki-Miyaura | Arylboronic Acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2-3) | 1,4-Dioxane/H₂O | 80-100 | Good to High[4][11] |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2-5) | - | Et₃N (2-3) | THF or Toluene | RT - 80 | Good[13][15] |
| CuI (5-10) | |||||||
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5-2) | Toluene | 80-110 | Moderate to Good[12][18] |
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous unless otherwise specified. Reactions involving palladium catalysts should be conducted under an inert atmosphere (Nitrogen or Argon).
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C4-Position
This protocol is adapted from methodologies described for bromoindazoles[4][9][11].
Materials:
-
4-Bromo-1H-indazole (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 or similar ratio)
Procedure:
-
To a dry Schlenk flask or microwave vial, add 4-bromo-1H-indazole, the corresponding arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., hexanes/ethyl acetate).
Protocol 2: General Procedure for Sonogashira Coupling at the C4-Position
This protocol is based on standard Sonogashira conditions[13][15][16].
Materials:
-
4-Bromo-1H-indazole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine
-
Anhydrous THF or Toluene
Procedure:
-
To a dry Schlenk flask, add 4-bromo-1H-indazole, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., THF), followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 3-20 hours, or gently heat to 40-60 °C if the reaction is sluggish.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination at the C4-Position
This protocol is a generalized procedure adapted from literature on heteroaryl amination[12][18][19].
Materials:
-
4-Bromo-1H-indazole (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under a strong flow of inert gas, add NaOtBu to a dry Schlenk flask.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of toluene to pre-form the catalyst, then add this solution to the Schlenk flask.
-
Add the 4-bromo-1H-indazole and the amine to the reaction flask.
-
Add the remaining anhydrous toluene.
-
Seal the flask and heat the mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives [mdpi.com]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-1-(phenylsulfonyl)-1H-indazole
Introduction: The Strategic Importance of C-N Bond Formation in Indazole Chemistry
The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents with applications as anti-inflammatory, anti-tumor, and anti-HIV drugs. The strategic introduction of amino functionalities at various positions on the indazole ring is a key step in the synthesis of these complex molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction's broad substrate scope and functional group tolerance make it particularly well-suited for the late-stage functionalization of complex heterocyclic systems like indazoles.
This document provides a comprehensive guide to the application of the Buchwald-Hartwig amination for the synthesis of 4-amino-1-(phenylsulfonyl)-1H-indazoles from 4-Bromo-1-(phenylsulfonyl)-1H-indazole. We will delve into the critical parameters of the reaction, offer detailed experimental protocols, and discuss the underlying mechanistic principles to empower researchers in drug discovery and development to successfully implement this transformative methodology.
Understanding the Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] A general representation of this cycle is depicted below. The reaction is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. The resulting palladium(II) intermediate then coordinates with the amine. Subsequent deprotonation of the coordinated amine by a base, followed by reductive elimination, furnishes the desired C-N coupled product and regenerates the active palladium(0) catalyst.
Figure 1: Generalized catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Parameters and Their Rationale
The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of several key parameters. The N-phenylsulfonyl protecting group, while activating the indazole ring, can also influence the reaction's outcome. Notably, in analogous systems like N-phenylsulfonyl-4-bromo-7-azaindole, desulfonation has been observed as a competing side reaction.[3] Therefore, careful optimization is paramount.
Palladium Precatalyst
The choice of the palladium source is the first critical decision. While Pd(0) sources like Pd₂(dba)₃ can be used, Pd(II) precatalysts such as Pd(OAc)₂ are often preferred for their air stability and ease of handling.[4] The active Pd(0) species is then generated in situ. For challenging couplings, pre-formed palladium catalysts incorporating a phosphine ligand can offer enhanced reactivity and reproducibility.
The Ligand: The Heart of the Catalyst
The ligand plays a pivotal role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle. For the amination of indazoles, bulky, electron-rich phosphine ligands are generally favored.
-
tBuXPhos: This ligand has been specifically noted for its effectiveness in the amination of indazoles.[2]
-
Xantphos: In the closely related 4-bromo-7-azaindole system, Xantphos has demonstrated excellent performance in promoting C-N bond formation with a variety of amines and amides.[3]
The steric bulk of these ligands promotes the formation of monoligated palladium species, which are often more active in the catalytic cycle.
The Base: A Critical Mediator
The base is essential for the deprotonation of the amine, enabling its coordination to the palladium center. The choice of base can significantly impact the reaction rate and the prevalence of side reactions.
-
Strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOt-Bu) is a common choice, known for promoting high reaction rates.[2] However, its high basicity can be incompatible with sensitive functional groups.[2]
-
Inorganic carbonate bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) offer milder alternatives.[3] In the amination of N-protected 4-bromo-7-azaindoles, Cs₂CO₃ was found to be effective.[3] The choice between these will depend on the specific amine and the tolerance of the substrate to basic conditions.
Solvent Selection
The solvent must be inert to the reaction conditions and capable of solubilizing the reactants and catalyst.
-
Aprotic polar solvents are generally preferred. Dioxane and toluene are commonly used and have proven effective in related heterocyclic aminations.[3] The choice of solvent can influence the solubility of the base and the overall reaction kinetics.
Experimental Protocols
The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific amine coupling partners.
Protocol 1: General Procedure for the Amination with Primary and Secondary Aliphatic Amines
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), Xantphos (0.10 mmol, 10 mol%), and Cs₂CO₃ (1.5 mmol).
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add anhydrous dioxane (2 mL) followed by the amine (1.2 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-1-(phenylsulfonyl)-1H-indazole.
Protocol 2: Conditions for More Challenging Couplings or Arylamines
For less reactive amines, such as anilines, or to potentially mitigate desulfonation, a stronger base and a different ligand/catalyst system may be beneficial.
Alternative Conditions:
-
Base: Sodium tert-butoxide (NaOt-Bu) (1.5 mmol)
-
Ligand: tBuXPhos (0.10 mmol, 10 mol%)
-
Solvent: Toluene
The procedure remains the same as in Protocol 1, with the substitution of the base, ligand, and solvent.
Data Presentation: Summary of Recommended Reaction Conditions
| Parameter | Condition A (General) | Condition B (Challenging Substrates) | Rationale |
| Palladium Source | Pd(OAc)₂ (5 mol%) | Pd(OAc)₂ (5 mol%) or a pre-catalyst | Pd(OAc)₂ is air-stable and effective. Pre-catalysts can offer higher activity.[4] |
| Ligand | Xantphos (10 mol%) | tBuXPhos (10 mol%) | Xantphos is proven for similar heterocycles.[3] tBuXPhos is recommended for indazoles.[2] |
| Base | Cs₂CO₃ (1.5 equiv) | NaOt-Bu (1.5 equiv) | Cs₂CO₃ is a milder base, suitable for many amines.[3] NaOt-Bu is stronger and can accelerate slower reactions.[2] |
| Solvent | Dioxane | Toluene | Both are effective aprotic solvents for this transformation. |
| Temperature | 100 °C | 100 °C | Elevated temperatures are typically required to drive the reaction to completion. |
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, switching to a more active ligand (e.g., from Xantphos to tBuXPhos), or using a stronger base (NaOt-Bu).
-
Desulfonation: If the desulfonated bromoindazole is observed as a significant byproduct, it may be necessary to screen different bases or lower the reaction temperature. The N-phenylsulfonyl group's stability can be sensitive to the reaction conditions.
-
Inert Atmosphere: Maintaining a strictly inert atmosphere is crucial for the stability of the palladium catalyst. Ensure proper Schlenk techniques are employed.
Conclusion
The Buchwald-Hartwig amination provides a robust and reliable method for the synthesis of 4-amino-1-(phenylsulfonyl)-1H-indazoles. By carefully selecting the palladium precatalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocols and guidelines presented herein offer a solid foundation for the successful application of this powerful C-N bond-forming reaction in the synthesis of novel indazole derivatives for pharmaceutical and materials science research.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 4-Bromo-1-(phenylsulfonyl)-1H-indazole in Modern Pharmaceutical Development: Application Notes and Protocols
Introduction: The Indazole Scaffold and the Role of 4-Bromo-1-(phenylsulfonyl)-1H-indazole
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[1][2][3][4][5] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[6][7][8][9] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its therapeutic significance.[3][4]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of This compound , a key building block for the synthesis of novel pharmaceutical agents. The strategic placement of the bromine atom at the 4-position offers a reactive handle for the introduction of diverse molecular fragments through modern cross-coupling methodologies. The phenylsulfonyl group at the N1-position serves a dual purpose: it acts as a protecting group, modulating the reactivity of the indazole core, and can influence the regioselectivity of subsequent reactions.
This guide will delve into the physicochemical properties of this building block, provide detailed, field-proven protocols for its use in cornerstone synthetic transformations, and discuss the rationale behind the experimental choices, thereby empowering researchers to leverage this versatile molecule in their drug discovery programs.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1001415-32-2 | [10][11][12] |
| Molecular Formula | C₁₃H₉BrN₂O₂S | [10][12] |
| Molecular Weight | 337.19 g/mol | [10][12] |
| Appearance | Light yellow solid | [10] |
| Storage Temperature | 2-8 °C | [10][12][13] |
Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is recommended to store the compound in a tightly sealed container in a refrigerator at 2-8 °C to ensure its long-term stability.[10][12][13]
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C4-position of this compound is strategically positioned for participation in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.[14][15][16][17][18]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.[17][18][19][20]
Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the coupling of various aryl and heteroaryl boronic acids or their corresponding esters with the title compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (or boronate ester) (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound (1 equivalent), the boronic acid or ester (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent and Catalyst Addition: Under a positive flow of inert gas, add the anhydrous solvent, followed by the palladium catalyst (2-5 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (2-24 hours). Reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-aryl-1-(phenylsulfonyl)-1H-indazole.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is critical for catalytic activity.
-
Choice of Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. Carbonates like K₂CO₃ and Cs₂CO₃ are commonly used and their strength can influence the reaction rate and yield.
-
Ligand Selection: The phosphine ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The choice of ligand can significantly impact the reaction's efficiency and substrate scope. For example, dppf (1,1'-bis(diphenylphosphino)ferrocene) is often effective for a wide range of substrates.[17]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in a vast number of pharmaceuticals.[14][15][16] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method that can be adapted for various amine coupling partners. The choice of ligand and base is particularly critical for achieving high yields.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos) (2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, THF)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to a dry reaction vessel.
-
Reagent Addition: Add this compound (1 equivalent), the amine (1.1-1.5 equivalents), and the base (1.5-2.5 equivalents).
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction Execution: Seal the vessel and heat the mixture with stirring to the desired temperature (typically 80-110 °C) for the necessary time (4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction carefully (e.g., with saturated aqueous ammonium chloride if a strong base was used). Dilute with an organic solvent and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-1-(phenylsulfonyl)-1H-indazole derivative.
Causality Behind Experimental Choices:
-
Precatalyst and Ligand: The combination of a palladium source (precatalyst) and a phosphine ligand generates the active Pd(0) catalyst in situ. Bulky, electron-rich phosphine ligands are often required to promote the challenging C-N bond formation.[15]
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is frequently used to deprotonate the amine, facilitating its coordination to the palladium center.[15]
-
Solvent Choice: Aprotic solvents like toluene or dioxane are commonly employed as they are compatible with the reaction conditions and effectively solubilize the reagents.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Deprotection of the Phenylsulfonyl Group
The phenylsulfonyl group is a robust protecting group for the indazole nitrogen. Its removal is often a necessary step to either reveal the final active pharmaceutical ingredient or to allow for further derivatization at the N1-position.
Protocol: General Procedure for Phenylsulfonyl Deprotection
Cleavage of the N-S bond can be achieved under various conditions, with basic hydrolysis being a common method.
Materials:
-
4-Substituted-1-(phenylsulfonyl)-1H-indazole
-
Base (e.g., KOH, NaOH)
-
Solvent (e.g., methanol, ethanol, THF/water mixture)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the N-phenylsulfonyl indazole derivative in a suitable solvent or solvent mixture.
-
Base Addition: Add a solution of the base (e.g., aqueous KOH or NaOH). The concentration and number of equivalents will depend on the substrate's reactivity.
-
Reaction Execution: Heat the reaction mixture (refluxing is often necessary) and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with an acid (e.g., HCl).
-
Extraction and Purification: Extract the product with an appropriate organic solvent, wash with water and brine, dry the organic layer, and concentrate. The crude product can then be purified by recrystallization or column chromatography.
Considerations for Deprotection:
-
The conditions required for deprotection can be harsh and may not be compatible with all functional groups present in the molecule.[11]
-
Alternative, milder deprotection methods, such as reductive cleavage, might be necessary for sensitive substrates.[11]
Conclusion: A Versatile Scaffold for Drug Discovery
This compound is a highly valuable and versatile building block in the pharmaceutical scientist's toolbox. Its well-defined reactivity in key cross-coupling reactions, coupled with the robust nature of the phenylsulfonyl protecting group, provides a reliable platform for the synthesis of diverse libraries of indazole-based compounds. The protocols and insights provided in this guide are intended to facilitate the efficient and strategic use of this important intermediate in the ongoing quest for novel and effective therapeutic agents.
References
- 1. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6982274B2 - 1H-indazole compound - Google Patents [patents.google.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 20. researchgate.net [researchgate.net]
Application Note & Protocol: Strategic C-H Functionalization of Indazoles for Accelerated Drug Discovery
Introduction: The Strategic Value of Indazoles and C-H Functionalization
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates targeting a wide array of diseases, including cancer and inflammatory conditions.[1][2] Molecules like Pazopanib, a kinase inhibitor for treating renal cell carcinoma and soft tissue sarcoma, underscore the therapeutic potential embedded within this privileged heterocyclic structure.[3] Traditionally, the synthesis of functionalized indazoles has relied on multi-step sequences involving pre-functionalized starting materials.[4] These methods, while effective, are often laborious and generate significant waste.
Direct C-H functionalization has emerged as a transformative and atom-economical strategy to streamline the synthesis of complex indazole derivatives.[1][4] By treating otherwise inert carbon-hydrogen bonds as reaction handles, this approach allows for the late-stage modification of the indazole core, providing rapid access to diverse chemical libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth analysis of key experimental procedures for the regioselective C-H functionalization of indazoles, focusing on the underlying principles and practical execution for researchers in drug development.
Part 1: Regioselectivity in Indazole C-H Functionalization
The indazole ring presents several C-H bonds with distinct electronic properties. The C3 position on the pyrazole ring is often electronically distinct, while the C4, C5, C6, and C7 positions on the fused benzene ring offer further opportunities for functionalization. The primary challenge and strategic goal is achieving high regioselectivity. This is typically accomplished through two main strategies: leveraging the inherent reactivity of a specific C-H bond or employing a directing group to steer a metal catalyst to a desired position.
Part 2: Protocol for Palladium-Catalyzed C3-Arylation of 1H-Indazoles
The C3 position of the indazole is a frequent site for modification. While historically challenging due to the reactivity of the N-H protons and competing N-arylation, robust protocols have been developed. Palladium catalysis is a powerful tool for this transformation.[5][6]
Scientific Rationale
This protocol utilizes a Palladium(II) catalyst in conjunction with a 1,10-phenanthroline (Phen) ligand.
-
Palladium(II) Acetate (Pd(OAc)₂): Serves as the catalyst precursor. It is reduced in situ to Pd(0), which is the active catalytic species that enters the catalytic cycle.
-
1,10-Phenanthroline (Ligand): This bidentate nitrogen ligand is crucial for both stabilizing the palladium center and promoting the C-H activation step. Its rigid structure and electronic properties are often superior to phosphine ligands or other bipyridyl systems for this specific transformation, leading to higher yields and selectivity.[6]
-
Potassium Carbonate (K₂CO₃): Acts as the base. Its primary role is to facilitate the deprotonation of the indazole N-H and to neutralize the acid generated during the catalytic cycle.
-
N,N-Dimethylacetamide (DMA): A high-boiling, polar aprotic solvent that is effective at dissolving the reagents and maintaining the catalyst's stability and activity at the required high temperatures.[6] Aromatic solvents like toluene have also been shown to be effective and can be crucial for selectivity.[5]
Detailed Experimental Protocol: C3-Arylation of 1-Methyl-1H-indazole
This procedure is adapted from established methodologies for direct C-H arylation.[6]
Materials:
-
1-Methyl-1H-indazole
-
Aryl iodide or aryl bromide (e.g., 4-Iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline (Phen)
-
Potassium carbonate (K₂CO₃), finely ground
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Schlenk tube or microwave vial with a magnetic stir bar
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon), add 1-methyl-1H-indazole (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.10 mmol, 10 mol%).
-
Reagent Addition: Add the aryl halide (e.g., 4-iodotoluene, 1.2 mmol, 1.2 equiv) and finely ground K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous DMA (3.0 mL) to the tube.
-
Reaction Execution: Seal the tube securely and place it in a preheated oil bath at 140 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure C3-arylated indazole product.
Data Presentation: C3-Arylation Reaction Parameters
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | 1,10-Phenanthroline | K₂CO₃ | DMA | 140 | 60-85 | [6] |
| Pd(OAc)₂ | 1,10-Phenanthroline | K₂CO₃ | Toluene | 120 | 50-80 | [5] |
| CuI | 1,10-Phenanthroline | LiOt-Bu | Dioxane | 110 | 45-70 | [7] |
Part 3: Protocol for Rhodium-Catalyzed, Directing Group-Assisted C7-Functionalization
Functionalizing the benzene ring of the indazole core, particularly at the C7 position, is challenging due to the lack of inherent reactivity. This hurdle is overcome by installing a removable directing group on the N1 nitrogen, which acts as a chelating assistant to bring a transition metal catalyst into close proximity to the C7-H bond.[8][9]
Scientific Rationale
This approach often employs a Rhodium(III) catalyst, which is highly effective for C-H activation when guided by a chelating group.
-
[CpRhCl₂]₂ (Catalyst): A robust Rh(III) precatalyst. The Cp (pentamethylcyclopentadienyl) ligand provides steric bulk and electronic properties that stabilize the catalytic intermediates.
-
Silver Hexafluoroantimonate (AgSbF₆): Functions as a halide scavenger. It abstracts a chloride ligand from the rhodium precatalyst to generate a more catalytically active, cationic Rh(III) species.[4]
-
Directing Group (e.g., N-pivaloyl, N-carbamoyl): This is the key to regioselectivity. The carbonyl oxygen of the directing group coordinates to the rhodium center, forming a stable five- or six-membered metallacycle intermediate that positions the catalyst directly over the C7-H bond, leading to selective activation at that site.[9][10]
-
Coupling Partner (e.g., Alkenes, Alkynes): Once the C7-H bond is activated to form a rhodacycle, this intermediate can react with a variety of coupling partners like acrylates or styrenes to form new C-C bonds.[9]
Detailed Experimental Protocol: C7-Olefination of N-Pivaloyl-1H-indazole
This protocol is a representative example of directing group-assisted C-H olefination.
Materials:
-
N-Pivaloyl-1H-indazole (prepared from 1H-indazole and pivaloyl chloride)
-
Alkene (e.g., n-Butyl acrylate)
-
[Cp*RhCl₂]₂
-
Silver hexafluoroantimonate (AgSbF₆)
-
1,2-Dichloroethane (DCE), anhydrous
-
Schlenk tube with a magnetic stir bar
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add N-pivaloyl-1H-indazole (0.5 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (0.0125 mmol, 2.5 mol%), and AgSbF₆ (0.05 mmol, 10 mol%) to a dry Schlenk tube.
-
Reagent Addition: Add n-butyl acrylate (1.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous DCE (2.0 mL).
-
Reaction Execution: Seal the tube and heat the mixture at 100 °C for 16 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture through a short pad of celite, washing with dichloromethane (DCM).
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the C7-olefinated product.
-
(Optional) Directing Group Removal: The pivaloyl group can be removed under basic conditions (e.g., NaOMe in MeOH) to yield the free NH-indazole.
Part 4: Mechanistic Considerations
Understanding the underlying catalytic cycles is paramount for troubleshooting and optimizing these reactions.
The palladium-catalyzed C3-arylation likely proceeds via a Pd(0)/Pd(II) cycle. The key steps involve oxidative addition of the aryl halide to the Pd(0) center, followed by a concerted metalation-deprotonation (CMD) pathway for the C-H activation step, and finally, reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
For the rhodium-catalyzed C7-functionalization, the reaction is initiated by the formation of a cationic Rh(III) species which then coordinates to the directing group. This is followed by an irreversible, intramolecular C-H activation to form a stable five-membered rhodacycle. This intermediate then undergoes coordination and migratory insertion of the alkene, followed by β-hydride elimination to furnish the olefinated product and a Rh(III)-hydride species, which is then re-oxidized to close the catalytic cycle.[4]
Conclusion and Outlook
The direct C-H functionalization of indazoles represents a paradigm shift in the synthesis of these vital pharmacophores. The protocols detailed herein for C3-arylation and C7-olefination provide reliable and scalable methods for accessing novel chemical space. By understanding the causal relationships between catalyst, ligand, directing group, and reaction conditions, researchers can rationally design and execute synthetic campaigns. Future advancements will likely focus on broadening the scope of compatible coupling partners, developing more efficient and sustainable catalysts (e.g., using earth-abundant metals), and designing novel, easily removable directing groups to further enhance the utility of this powerful synthetic strategy in drug development.[11][12]
References
- 1. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 3. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. soc.chim.it [soc.chim.it]
- 8. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Bromoindazoles
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry and drug development.[1][2] Its rigid structure and ability to participate in hydrogen bonding interactions have made it a cornerstone in the design of potent and selective therapeutic agents. Indazole-containing molecules exhibit a vast range of pharmacological activities, including anti-cancer (e.g., Pazopanib, Niraparib), anti-inflammatory, and antimicrobial properties.[1][3][4][5]
The functionalization of the indazole core is paramount for modulating its biological activity and optimizing pharmacokinetic properties. Among the various synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile strategy for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[6][7] Starting from readily accessible bromoindazoles, these reactions provide a direct and efficient pathway to a diverse array of substituted indazoles, accelerating the drug discovery process.
This guide provides an in-depth analysis of the most critical palladium-catalyzed cross-coupling reactions applied to bromoindazoles, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
Pillar 1: The Unified Catalytic Cycle
At the heart of palladium-catalyzed cross-coupling lies a common, elegant catalytic cycle.[8][9] Understanding this fundamental mechanism is crucial for rationalizing experimental choices and troubleshooting reactions. The cycle primarily involves the palladium center toggling between the Pd(0) and Pd(II) oxidation states.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the bromoindazole. This is often the rate-limiting step and results in a Pd(II) intermediate.
-
Transmetalation (for C-C couplings): The organic group (R') from an organometallic reagent (R'-M, e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide (X).
-
Reductive Elimination: The two organic fragments (R and R') coupled on the palladium center are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
The choice of ligands (L), bases, and solvents is critical as they modulate the electronic and steric properties of the palladium center, influencing the efficiency of each step in the cycle.[10][11]
Pillar 2: Key Cross-Coupling Methodologies & Protocols
Suzuki-Miyaura Coupling: The Workhorse for C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, broad functional group tolerance, and the low toxicity of the boron-based reagents.[12][13] It is exceptionally effective for the arylation and vinylation of bromoindazoles.
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4, is a common and effective choice as it is an air-stable Pd(0) source that readily enters the catalytic cycle.[14]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[15] Cesium carbonate (Cs2CO3) is particularly effective for couplings involving NH-free indazoles, as its strength can overcome potential interference from the acidic N-H proton.[14][16]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is typical. Water helps to dissolve the inorganic base and the boronate species, while the organic solvent solubilizes the bromoindazole and the catalyst.[14]
-
Microwave Irradiation: For less reactive bromoindazoles or challenging couplings, microwave heating can dramatically reduce reaction times and improve yields by efficiently overcoming activation energy barriers.[13][16]
Experimental Protocol: Microwave-Assisted Suzuki Coupling of 3-Bromo-1H-indazole [16]
-
Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 3-bromo-1H-indazole (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (Cs2CO3, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add Pd(PPh3)4 (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a solvent mixture of 1,4-dioxane/Ethanol/H2O (3:1.5:0.5 mL).
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen gas for 5-10 minutes.
-
Reaction: Place the vial in a microwave reactor and heat to 140°C for 30-60 minutes.
-
Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate or analyze by LC-MS to check for the consumption of the starting material.
-
Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-aryl-1H-indazole.
Data Presentation: Suzuki-Miyaura Coupling Examples
| Bromoindazole Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) | Reference |
| 3-Bromo-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh3)4 (5) | Cs2CO3 | Dioxane/EtOH/H2O | MW, 140°C, 1h | 85 | [16] |
| 7-Bromo-4-amido-1H-indazole | Phenylboronic acid | Pd(PPh3)4 (10) | Cs2CO3 | Dioxane/EtOH/H2O | 140°C, 4h | 75 | [14] |
| 5-Bromo-1H-indazole | 2-Furylboronic acid | Pd(PPh3)4 (5) | K2CO3 | Dioxane/H2O | 100°C, 12h | 92 | [4] |
Heck-Mizoroki Reaction: Vinylation of Bromoindazoles
The Heck reaction is a cornerstone for forming C-C bonds between aryl halides and alkenes, providing access to vinyl-substituted indazoles, which are valuable precursors for further transformations.[17][18][19]
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate, Pd(OAc)2, is a common precatalyst that is reduced in situ to the active Pd(0) species. It is often paired with a phosphine ligand like triphenylphosphine (PPh3).
-
Base: An organic base like triethylamine (TEA) or an inorganic base like potassium carbonate (K2CO3) is used to neutralize the HBr generated during the reaction, regenerating the Pd(0) catalyst in the final step of the cycle.
-
Additives: A significant challenge in Heck reactions with bromoindazoles can be competitive dehalogenation (reduction of the C-Br bond).[20] The addition of bromide salts, such as sodium bromide (NaBr) or tetrabutylammonium bromide (TBAB), can suppress this side reaction and improve the yield of the desired vinylated product.[17][21]
-
Solvent-Free Conditions: Mechanochemistry, using high-speed ball-milling, has emerged as a sustainable alternative that can promote chemoselective Heck couplings under solvent-free conditions.[20][21]
Experimental Protocol: Chemoselective Heck Reaction of 3-Bromoindazole [20][21]
-
Reagent Preparation: In a ball-milling vessel, place 3-bromo-1H-indazole (1.0 mmol, 1 equiv.), the alkene (e.g., n-butyl acrylate, 1.5 mmol, 1.5 equiv.), Pd(OAc)2 (0.05 mmol, 5 mol%), PPh3 (0.10 mmol, 10 mol%), triethylamine (TEA, 1.8 mmol, 1.8 equiv.), sodium bromide (NaBr, 1.0 mmol, 1.0 equiv.), and tetrabutylammonium bromide (TBAB, 0.1 mmol, 10 mol%).
-
Milling: Mill the mixture at high speed (e.g., 650 rpm) for 60-90 minutes.
-
Monitoring: Pause the milling, take a small sample, dissolve it in a suitable solvent (e.g., ethyl acetate), and analyze by TLC or LC-MS to assess reaction completion.
-
Work-up: After the reaction is complete, add ethyl acetate to the milling vessel and triturate the solid.
-
Purification: Filter the mixture through a pad of celite, wash the celite with additional ethyl acetate, and concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography to isolate the 3-vinyl-1H-indazole product.
Sonogashira Coupling: Access to Alkynylindazoles
The Sonogashira coupling provides a direct route to alkynylindazoles by reacting bromoindazoles with terminal alkynes.[22][23][24] This reaction is unique in the common cross-coupling toolbox as it typically requires a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst.
Causality Behind Experimental Choices:
-
Palladium Catalyst: The role of the palladium catalyst follows the general cycle of oxidative addition and reductive elimination.[25]
-
Copper(I) Co-catalyst: The copper(I) salt (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the Pd(II) complex, a step that is otherwise slow or inefficient.[24]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), serves a dual purpose: it deprotonates the terminal alkyne and neutralizes the HBr byproduct.[22]
-
Ligand: Phosphine ligands like PPh3 are used to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.
Caption: Experimental workflow for a typical Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of 5-Bromo-1H-indazole
-
Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 5-bromo-1H-indazole (1.0 mmol, 1 equiv.) in anhydrous THF or DMF (5 mL).
-
Catalyst & Reagent Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), and Pd(PPh3)4 (0.025 mmol, 2.5 mol%).
-
Base Addition: Add triethylamine (TEA, 3.0 mmol, 3.0 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 60°C and stir for 4-12 hours.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove insoluble salts. Rinse the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride (NH4Cl) solution and then with brine.
-
Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the 5-alkynyl-1H-indazole.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds, enabling the synthesis of a wide range of N-substituted indazoles from bromoindazoles and primary or secondary amines.[26][27][28]
Causality Behind Experimental Choices:
-
Catalyst System: This reaction is highly dependent on the choice of ligand. Unlike Suzuki or Heck reactions, simple ligands like PPh3 are often ineffective. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or ferrocene-based ligands (e.g., dppf) are required.[10][29] These ligands promote the crucial, often difficult, C-N reductive elimination step and stabilize the catalytically active species.[11]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice. Its role is to deprotonate the amine, forming an amide that coordinates to the palladium center prior to reductive elimination.[29]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole
-
Glovebox Setup: Inside a nitrogen-filled glovebox, add the bromoindazole (1.0 mmol, 1 equiv.), the amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.), the chosen biaryl phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and the palladium precatalyst (e.g., Pd2(dba)3, 0.01 mmol, 1 mol%) to an oven-dried vial.
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the vial tightly, remove it from the glovebox, and heat in an oil bath at 80-110°C for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH4Cl. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify the residue by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination Examples
| Bromoindazole Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 6-Bromo-1H-indazole | Morpholine | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 100 | 95 |
| 3-Bromo-1-methylindazole | Aniline | Pd(OAc)2 / SPhos | Cs2CO3 | Dioxane | 110 | 88 |
| 7-Bromo-1H-indazole | Benzylamine | Pd(OAc)2 / BINAP | K3PO4 | Toluene | 100 | 82 |
Pillar 3: Advanced Considerations & Troubleshooting
-
Regioselectivity: The reactivity of the C-Br bond on the indazole ring can vary. Generally, C3-bromoindazoles can be challenging due to potential electronic effects. C5, C6, and C7-bromoindazoles often behave like standard bromobenzenes. C4-bromoindazoles may exhibit slightly different reactivity due to steric hindrance from the fused ring system.
-
NH-Free Indazoles: The acidic proton on N1 can interfere with some coupling reactions, particularly those using strong bases or organometallic reagents. In such cases, N-protection (e.g., with a Boc or PMB group) may be necessary, although optimized conditions for direct coupling are often available and preferable to avoid extra synthetic steps.[16]
-
Catalyst Deactivation: Catalyst deactivation can lead to incomplete reactions. This can be caused by impurities in the starting materials or solvents, or by thermal decomposition at high temperatures. Using fresh, high-purity reagents and maintaining a strict inert atmosphere is crucial.
-
Side Reactions: The most common side reactions are dehalogenation (replacement of Br with H) and homo-coupling of the coupling partners. Careful selection of ligands, bases, and additives can minimize these pathways.[20]
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of bromoindazoles, providing unparalleled access to novel chemical entities for drug discovery and development. A thorough understanding of the underlying catalytic mechanisms allows for the rational selection of catalysts, ligands, and reaction conditions. The protocols and insights provided in this guide serve as a robust foundation for researchers to successfully implement these powerful transformations in their synthetic endeavors, ultimately accelerating the journey from molecule to medicine.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 10. nbinno.com [nbinno.com]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jmcct.com [jmcct.com]
- 13. mdpi.com [mdpi.com]
- 14. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Sonogashira Coupling [organic-chemistry.org]
- 25. youtube.com [youtube.com]
- 26. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 29. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Scale-up synthesis of 4-Bromo-1-(phenylsulfonyl)-1H-indazole
An Application Note and Protocol for the Scale-Up Synthesis of 4-Bromo-1-(phenylsulfonyl)-1H-indazole
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a key building block in modern medicinal chemistry. The protocol details a robust and reproducible procedure for the N-phenylsulfonylation of 4-bromo-1H-indazole, suitable for researchers and process chemists in pharmaceutical development. Emphasis is placed on experimental causality, process safety, and analytical validation to ensure a high-yield, high-purity synthesis. This guide moves beyond a simple recitation of steps to explain the critical parameters and scientific reasoning that underpin a successful scale-up campaign.
Introduction and Scientific Context
This compound is a pivotal intermediate in the synthesis of a diverse range of biologically active molecules. The indazole scaffold is a privileged structure in drug discovery, with derivatives showing significant promise as kinase inhibitors for oncology applications, anti-inflammatory agents, and therapeutics for neurological disorders.[1][2][3] The phenylsulfonyl group serves a dual purpose: it acts as a protecting group for the indazole nitrogen, allowing for selective functionalization at other positions, and its electronic properties can be crucial for modulating the biological activity of the final compound.
The synthesis detailed herein follows a logical and well-established pathway: the deprotonation of the weakly acidic N-H of 4-bromo-1H-indazole followed by electrophilic capture with benzenesulfonyl chloride. The successful execution of this reaction on a larger scale, however, is contingent upon a thorough understanding of reagent characteristics, reaction kinetics, and potential hazards.
Synthetic Strategy: A Rationale-Driven Approach
The chosen synthetic route is predicated on the nucleophilicity of the deprotonated indazole nitrogen. The core transformation is the formation of a nitrogen-sulfur bond.
The Precursor: 4-Bromo-1H-indazole
The starting material, 4-bromo-1H-indazole (CAS 186407-74-9), can be synthesized through various established methods, often beginning with a substituted aniline precursor like 3-bromo-2-methylaniline via a diazotization and cyclization sequence.[4][5] For the purposes of this scale-up protocol, it is assumed that high-purity 4-bromo-1H-indazole is available.
The Core Reaction: N-Phenylsulfonylation
Causality of Reagent Selection:
-
Base Selection: The pKa of the indazole N-H is approximately 13-14, necessitating a strong base for complete deprotonation. Sodium hydride (NaH) is the base of choice for this transformation. As a non-nucleophilic base, it cleanly deprotonates the indazole without competing side reactions. The reaction byproduct is hydrogen gas (H₂), which is easily and safely removed from the reaction vessel under a controlled inert atmosphere, driving the equilibrium towards the formation of the sodium indazolide salt. For large-scale operations, a 60% dispersion of NaH in mineral oil is preferred, as it is significantly safer to handle than pure, pyrophoric NaH.[6][7]
-
Solvent Selection: An anhydrous, polar, aprotic solvent is critical. It must be able to dissolve the starting indazole and the intermediate sodium salt without reacting with the highly basic NaH. N,N-Dimethylformamide (DMF) is an excellent choice due to its high dielectric constant, which facilitates the dissolution of ionic intermediates, and its high boiling point, which allows for a wide operational temperature range.
-
Electrophile: Benzenesulfonyl chloride is a potent electrophile that readily reacts with the nucleophilic indazolide anion.
The overall reaction mechanism is depicted below:
Caption: Reaction mechanism for N-phenylsulfonylation.
Process Safety and Hazard Analysis
Scaling up chemical reactions introduces risks that may not be apparent at the bench scale. A thorough hazard analysis is mandatory.
-
Sodium Hydride (60% in mineral oil):
-
Hazard: Water-reactive and flammable.[8] Contact with water, alcohols, or other protic solvents generates hydrogen gas, which can ignite explosively.[7][9]
-
Control Measures:
-
Strictly handle under an inert atmosphere (e.g., Nitrogen, Argon).[6]
-
Use non-sparking tools and ensure all equipment is electrically grounded.[9]
-
Add NaH portion-wise to the reaction mixture to control the rate of hydrogen evolution and the exotherm.
-
Fire Extinguishing: Keep a Class D fire extinguisher (for combustible metals), dry sand, or soda ash readily available. DO NOT USE WATER, FOAM, OR CO₂ EXTINGUISHERS. [7][10]
-
Quenching: Unreacted NaH must be quenched carefully at the end of the reaction. A common method is the slow, controlled addition of a protic solvent like isopropanol at low temperatures, followed by methanol, and finally water.
-
-
-
Benzenesulfonyl Chloride:
-
Hazard: Corrosive and lachrymatory. Reacts with water to produce HCl.
-
Control Measures: Handle in a fume hood, wearing appropriate gloves and eye protection.
-
-
N,N-Dimethylformamide (DMF):
-
Hazard: Potential reproductive toxin. Readily absorbed through the skin.
-
Control Measures: Use in a well-ventilated area or fume hood. Wear chemically resistant gloves (butyl rubber or neoprene are recommended).
-
-
Personal Protective Equipment (PPE):
Detailed Scale-Up Protocol (100 g Scale)
This protocol is designed for the synthesis of approximately 150-160 g of the final product.
Bill of Materials
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles | Molar Equiv. |
| 4-Bromo-1H-indazole | 197.03 | 100.0 g | 0.508 | 1.0 |
| Sodium Hydride (60% disp.) | 24.00 (as NaH) | 22.3 g | 0.558 | 1.1 |
| Benzenesulfonyl Chloride | 176.62 | 99.0 g (72.5 mL) | 0.560 | 1.1 |
| N,N-Dimethylformamide (DMF) | 73.09 | 1.0 L | - | - |
| Isopropanol | 60.10 | ~100 mL | - | - |
| Deionized Water | 18.02 | ~5.0 L | - | - |
| Hexane | 86.18 | ~500 mL | - | - |
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reactor Setup: Assemble a 5 L, four-necked round-bottom flask equipped with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a pressure-equalizing dropping funnel. Purge the entire system with dry nitrogen for at least 30 minutes.
-
Charging Reagents: To the reactor, add 4-Bromo-1H-indazole (100.0 g, 0.508 mol) followed by anhydrous DMF (1.0 L). Stir the mixture until all solids have dissolved.
-
Deprotonation: Cool the solution to 0-5 °C using an ice-water bath. Once the temperature is stable, begin adding the sodium hydride (60% dispersion, 22.3 g, 0.558 mol) in small portions over 30-45 minutes. CAUTION: Vigorous hydrogen gas evolution will occur. Ensure the rate of addition maintains the internal temperature below 10 °C.
-
Anion Formation: After the final addition of NaH, stir the resulting suspension at 0-5 °C for 1 hour to ensure complete deprotonation. The mixture should appear as a thick, stirrable slurry.
-
Sulfonylation: Add benzenesulfonyl chloride (72.5 mL, 0.560 mol) to the dropping funnel. Add it dropwise to the reaction mixture over approximately 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 3-4 hours.
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. (TLC System: e.g., 30% Ethyl Acetate in Hexane).
-
Work-up and Isolation: In a separate, large vessel (e.g., a 20 L bucket), prepare a mixture of ice and deionized water (~4 L). Once the reaction is complete, cool the reaction mixture back down to 0-5 °C. Slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring. A precipitate will form.
-
Precipitation: Continue stirring the aqueous slurry for 1 hour in an ice bath to ensure complete precipitation of the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (2 x 1 L) to remove DMF and salts. Finally, wash the cake with cold hexane (1 x 500 mL) to remove the mineral oil from the NaH dispersion and other non-polar impurities.
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved. The expected yield is 155-165 g of a light yellow or off-white solid.
Analytical Quality Control
Rigorous characterization is essential to validate the identity and purity of the final product.
| Technique | Purpose | Expected Result |
| ¹H NMR | Structural Confirmation | Spectrum consistent with the this compound structure. |
| ¹³C NMR | Structural Confirmation | Spectrum showing the correct number of carbon signals. |
| Mass Spec (MS) | Molecular Weight | [M+H]⁺ or other appropriate ions corresponding to C₁₃H₉BrN₂O₂S (MW: 337.19).[11] |
| HPLC | Purity Assessment | Purity >98% (area percent). |
| FTIR | Functional Group ID | Presence of characteristic S=O stretches (~1370 and 1180 cm⁻¹).[12] |
| Melting Point | Purity Indication | Sharp melting point. |
Troubleshooting and Field-Proven Insights
-
Low Yield: Often caused by incomplete deprotonation or moisture in the reaction. Ensure the DMF is anhydrous and the system is properly purged with an inert gas. Using slightly more NaH (1.15-1.2 eq) can sometimes improve yields, but requires more careful quenching.
-
Incomplete Reaction: If the starting material persists, the benzenesulfonyl chloride may have degraded due to moisture. Use a fresh bottle or redistill if necessary.
-
Product Oiling Out: During precipitation, if the product "oils out" instead of forming a solid, it may be due to insufficient cooling or stirring. Ensure the ice-water quench is very cold and the stirring is vigorous.
-
Purification: The described precipitation and washing procedure typically yields a product of >98% purity. If further purification is required for a specific application, recrystallization from a solvent system like ethanol or ethyl acetate/hexane is effective.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. 186407-74-9|4-Bromo-1H-indazole|BLD Pharm [bldpharm.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. nj.gov [nj.gov]
- 10. alkalimetals.com [alkalimetals.com]
- 11. This compound CAS#: 1001415-32-2 [m.chemicalbook.com]
- 12. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Bromo-1-(phenylsulfonyl)-1H-indazole as an intermediate for anti-cancer agents
Application Notes & Protocols
Leveraging 4-Bromo-1-(phenylsulfonyl)-1H-indazole as a Strategic Intermediate for the Synthesis of Novel Anti-Cancer Agents
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved anti-cancer drugs, including kinase inhibitors like Axitinib and Pazopanib.[1][2] This document provides a detailed guide for researchers and drug development professionals on the strategic use of This compound , a key intermediate for synthesizing novel indazole-based therapeutics. We will explore the rationale behind its molecular design, provide detailed protocols for its application in cross-coupling reactions, and discuss the subsequent deprotection steps to yield versatile pharmacophores. The protocols are designed to be self-validating, with integrated characterization and troubleshooting steps to ensure reproducibility and success in the laboratory.
Introduction: The Significance of the Indazole Moiety in Oncology
Indazole-containing compounds possess a wide array of pharmacological activities, but their impact on oncology has been particularly profound.[3] Many indazole derivatives function as potent inhibitors of protein kinases, enzymes that play a critical role in cellular signal transduction pathways.[1] Dysregulation of these pathways is a hallmark of many cancers, making kinase inhibitors a vital class of targeted therapies.[1]
The development of novel kinase inhibitors often relies on the modular assembly of complex molecules. This is where intermediates like this compound become invaluable. This specific molecule is engineered for synthetic efficiency, offering two key points of chemical reactivity that can be addressed in a controlled, stepwise manner.
Physicochemical Properties & Handling
Proper handling and storage are critical for maintaining the integrity of the reagent.
| Property | Value | Source |
| CAS Number | 1001415-32-2 | [4][5] |
| Molecular Formula | C₁₃H₉BrN₂O₂S | [4] |
| Molecular Weight | 337.19 g/mol | [4] |
| Appearance | Light yellow solid | [4] |
| Storage Temperature | 0-8 °C | [4] |
| Precursor CAS (4-Bromo-1H-indazole) | 186407-74-9 | [6] |
Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the material safety data sheet (MSDS) before use for complete safety information. The precursor, 4-Bromo-1H-indazole, is classified as acutely toxic if swallowed.
The Strategic Role of the Phenylsulfonyl and Bromo Groups
The synthetic utility of this compound stems from the distinct roles of its two key functional groups. The phenylsulfonyl group acts as a robust protecting group for the indazole nitrogen, while the bromine atom serves as a versatile handle for introducing molecular diversity.
-
N1-Phenylsulfonyl Group: This group serves two primary purposes. First, it protects the N-H proton of the indazole, preventing unwanted side reactions during subsequent synthetic steps. Second, it acts as an electron-withdrawing group, which can influence the regioselectivity of certain reactions. Its true utility lies in its stability under various reaction conditions (e.g., palladium-catalyzed cross-coupling) and its clean removal under specific basic conditions.
-
C4-Bromo Group: The bromine atom at the 4-position is the primary site for building molecular complexity. It is an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the precise and efficient introduction of various aryl, heteroaryl, alkyl, or amino substituents, which are often crucial for tuning the pharmacological activity and selectivity of the final drug candidate.
Application Protocol: Synthesis of a 4-Aryl-1H-indazole Scaffold
This section provides a representative two-step protocol for synthesizing a 4-aryl-1H-indazole, a common core structure in kinase inhibitors, using a Suzuki-Miyaura cross-coupling reaction followed by deprotection.
Workflow Overview
Step 1: Suzuki-Miyaura Cross-Coupling
Objective: To couple an arylboronic acid to the C4 position of the indazole core.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv)[7]
-
Base (e.g., Cesium Carbonate, Cs₂CO₃, 1.5 equiv)[7]
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
Protocol:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Cesium Carbonate (1.5 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Add the anhydrous solvent via syringe, followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 6-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 4-Aryl-1-(phenylsulfonyl)-1H-indazole.
Causality & Rationale:
-
Inert Atmosphere: Palladium(0), the active catalytic species, is readily oxidized by air, which would halt the catalytic cycle.
-
Base (Cs₂CO₃): The base is essential for the transmetalation step of the Suzuki catalytic cycle, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center. Cesium carbonate is often effective for complex substrates.[7]
-
Ligand (dppf): The dppf ligand stabilizes the palladium center, promotes reductive elimination (the final product-forming step), and prevents the precipitation of palladium black.
Step 2: N1-Deprotection
Objective: To remove the phenylsulfonyl protecting group to yield the final 1H-indazole.
Materials:
-
4-Aryl-1-(phenylsulfonyl)-1H-indazole (1.0 equiv)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Solvent (e.g., Methanol/Water mixture)
Protocol:
-
Dissolve the purified product from Step 1 in a mixture of methanol and water (e.g., 2:1 v/v).
-
Add an excess of sodium hydroxide (3-5 equiv).
-
Heat the mixture to reflux (or stir at 60-70 °C) for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Cool the reaction to room temperature and carefully neutralize with an acid (e.g., 1M HCl) until the pH is ~7.
-
The product may precipitate out of the solution. If so, collect it by filtration.
-
If the product does not precipitate, remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final 4-Aryl-1H-indazole. Further purification by recrystallization or chromatography may be performed if necessary.
Step 3: Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of the phenylsulfonyl group (the characteristic multiplets in the 7.5-8.0 ppm range will be gone).
-
Mass Spectrometry (MS): To confirm the correct molecular weight of the final compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, which should typically be >95% for use in biological assays.
Mechanism of Action Insight: Targeting Protein Kinases
The synthesized 4-Aryl-1H-indazole scaffolds are excellent starting points for developing kinase inhibitors. The indazole core often acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the ATP-binding pocket of the target kinase. This competitive inhibition prevents the binding of ATP, thereby blocking the downstream signaling cascade that promotes cancer cell proliferation and survival.[1] The 4-aryl substituent can be tailored to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Suzuki Coupling (Step 1) | 1. Inactive catalyst (oxidation).2. Insufficient base.3. Poor quality boronic acid.4. Solvent not anhydrous. | 1. Ensure a strictly inert atmosphere.2. Use a stronger base or increase stoichiometry.3. Use fresh, high-purity boronic acid.4. Use freshly distilled or purchased anhydrous solvent. |
| Incomplete Deprotection (Step 2) | 1. Insufficient reaction time or temperature.2. Insufficient base. | 1. Increase reaction time and/or temperature.2. Add more equivalents of NaOH/KOH. |
| Difficulty in Product Purification | 1. Presence of side products (e.g., homocoupling of boronic acid).2. Residual catalyst. | 1. Optimize catalyst loading and reaction time.2. Ensure thorough filtration through Celite; consider an aqueous wash with a chelating agent like EDTA to remove residual palladium. |
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of anti-cancer agents. Its well-defined reactive sites allow for a modular and predictable approach to building libraries of potential drug candidates. By following robust protocols for cross-coupling and deprotection, researchers can efficiently access novel 4-substituted-1H-indazole scaffolds, which are proven pharmacophores for targeting key oncogenic pathways like protein kinases.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Development of Indazole‐based Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 4. This compound CAS#: 1001415-32-2 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Improving yield in reactions with 4-Bromo-1-(phenylsulfonyl)-1H-indazole
Answering the call of researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for reactions involving 4-Bromo-1-(phenylsulfonyl)-1H-indazole. As Senior Application Scientists, our goal is to move beyond simple protocols and delve into the causality behind experimental choices, ensuring both success and a deeper understanding of your chemical system.
Section 1: General Handling, Stability, and Characterization
This section addresses the most common preliminary questions regarding the handling and properties of this compound.
Question: What are the recommended storage conditions for this compound?
Answer: this compound should be stored in a refrigerator at 2-8°C.[1] It is a solid, typically appearing as an off-white to light brown powder.[2] For long-term stability, ensure the container is tightly sealed to protect it from moisture and light. While shipping may occur at ambient temperatures, refrigerated storage is crucial for preserving its integrity over time.[1]
Question: My reaction is failing. How can I confirm the identity and purity of my this compound starting material?
Answer: Verifying the purity of your starting material is the first critical step in troubleshooting. We recommend the following:
-
Melting Point: The un-sulfonated precursor, 4-Bromo-1H-indazole, has a reported melting point of 160-165°C.[3] The phenylsulfonylated compound's properties will differ, but a sharp melting point is a good indicator of purity. Significant deviation or a broad melting range suggests impurities.
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NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. The proton NMR should show characteristic aromatic signals for both the indazole and phenylsulfonyl moieties. The absence of a broad N-H proton signal (typically seen in the unprotected 4-Bromo-1H-indazole) and the presence of signals corresponding to the phenylsulfonyl group are key indicators of the correct structure.
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Mass Spectrometry (MS): The molecular weight of C₁₃H₉BrN₂O₂S is 337.19 g/mol .[1] High-resolution mass spectrometry (HRMS) should confirm the molecular formula.
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Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system (e.g., ethyl acetate/hexane) is a quick method to assess purity. If multiple spots are observed, purification by column chromatography is recommended before use.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. However, challenges can arise.
Suzuki-Miyaura Coupling: Low Yield and Side Reactions
The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds between the indazole C4 position and various aryl or vinyl groups.[4][5]
Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I'm getting very low yield or no product. What are the common causes?
Answer: Low or no yield in Suzuki couplings involving this substrate can typically be traced to one of four areas: catalyst system, base, solvent, or reaction temperature.
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Caption: Troubleshooting workflow for low-yield Suzuki reactions.
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Catalyst and Ligand Choice: The choice of palladium source and phosphine ligand is critical. While Pd(PPh₃)₄ can be effective, more electron-rich and sterically hindered ligands often accelerate the oxidative addition step, which can be slow with electron-rich aryl bromides.
-
Base Selection and Quality: The base plays a crucial role in the transmetalation step.
-
Inorganic Bases: K₂CO₃ or Cs₂CO₃ are commonly used.[8][9] Cesium carbonate is more soluble in organic solvents and more basic, often leading to better results. It is essential that the base is finely powdered and anhydrous.
-
Aqueous Conditions: Many Suzuki protocols require a co-solvent of water with an organic solvent like 1,4-dioxane or DME.[4][10] Water can aid in dissolving the inorganic base and facilitating the catalytic cycle. However, be mindful that water can also promote competitive protodeboronation of the boronic acid.
-
-
Solvent and Temperature: The reaction must be heated sufficiently to drive the catalytic cycle.
Question: My Suzuki reaction is producing significant amounts of a debrominated starting material and/or homocoupled boronic acid. How can I prevent this?
Answer: These side products point to specific issues within the catalytic cycle.
-
Debromination (Hydrodehalogenation): This occurs when the organopalladium intermediate reacts with a proton source before reductive elimination. This can be caused by excess water or impurities in the reagents. Ensure your solvents are dry (if running an anhydrous reaction) and your boronic acid is pure.
-
Homocoupling (Glaser-type coupling): This side reaction of the boronic acid is often promoted by oxygen. To minimize this, ensure your reaction is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes) before heating. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can also help drive the desired cross-coupling over homocoupling.
Optimized Protocol: A Starting Point for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for experimentation.
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a finely powdered base (e.g., Cs₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%) under a positive pressure of inert gas (Argon or Nitrogen).
-
Solvent Addition & Degassing: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 4:1). Degas the entire mixture again by bubbling with inert gas for 15 minutes.
-
Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | PdCl₂(dppf) or Pd₂(dba)₃ | dppf is a robust ligand; dba requires an additional phosphine ligand. |
| Ligand | (if using Pd₂(dba)₃) XPhos or SPhos | Electron-rich, bulky phosphines accelerate oxidative addition.[6] |
| Base | Cs₂CO₃ or K₃PO₄ (anhydrous) | Stronger, more soluble bases often improve transmetalation rates. |
| Solvent | 1,4-Dioxane/H₂O or Toluene | Common solvents for Suzuki; water can be beneficial but risks protodeboronation. |
| Temperature | 80-110°C | Sufficient thermal energy is needed to overcome activation barriers. |
Buchwald-Hartwig Amination: Catalyst, Base, and Substrate Scope
The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds.[11] The bulky phenylsulfonyl group and the indazole core can present unique challenges.
Question: I am struggling to couple a primary or secondary amine with this compound. What are the most critical parameters to optimize?
Answer: The success of a Buchwald-Hartwig amination hinges on the delicate interplay between the palladium catalyst, the ligand, and a strong, non-nucleophilic base.[12]
dot
Caption: Key steps in the Buchwald-Hartwig catalytic cycle.
-
Ligand Selection is Paramount: Standard ligands like PPh₃ are generally ineffective. Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) or ferrocenyl phosphines are required.
-
For Primary Amines/Amides: XPhos or RuPhos are often excellent choices.
-
For Secondary Amines: Ligands like BrettPhos or the Josiphos family can be effective. The choice is highly substrate-dependent, and screening a small panel of ligands is often the most efficient strategy.
-
-
Base Choice and Steric Hindrance: A strong, sterically hindered base is necessary to deprotonate the amine or the intermediate palladium-amine complex without competing as a nucleophile.
-
Standard Bases: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[13]
-
Milder Bases: In cases where the substrate is sensitive to strong bases, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can sometimes be used, though this often requires a more active catalyst system and higher temperatures.
-
-
Amine Nucleophilicity and Sterics: The properties of the amine itself will influence the reaction rate.
-
Electron-rich amines are generally more reactive.
-
Sterically hindered amines (e.g., di-isopropylamine) will react more slowly and may require more forcing conditions or specialized, highly active catalyst systems. β-hydrogen atoms on the amine can also lead to side reactions like β-hydride elimination.[14]
-
Section 3: Phenylsulfonyl Group Deprotection
The phenylsulfonyl group serves as an excellent N-protecting group, activating the indazole ring for certain reactions and directing regioselectivity. However, its removal can be challenging.
Question: I need to remove the phenylsulfonyl protecting group, but the standard conditions are either ineffective or decompose my product. What are my options?
Answer: Cleavage of the N-S bond in phenylsulfonyl amides and indazoles is notoriously difficult and often requires harsh conditions.[15] The best method depends on the stability of your coupled product.
-
Basic Hydrolysis:
-
Conditions: Strong bases like NaOH or KOH in a mixture of methanol or ethanol and water at reflux.
-
Pros: Simple and inexpensive reagents.
-
Cons: These are harsh conditions that many functional groups cannot tolerate. The reaction can be slow and may require prolonged heating, leading to decomposition.
-
-
Reductive Cleavage:
-
Conditions: Magnesium powder in methanol at reflux is a common method. Other reducing agents like sodium amalgam or samarium iodide (SmI₂) can also be used.
-
Pros: Can be milder than strong base hydrolysis and is often more effective.
-
Cons: Requires stoichiometric amounts of metal reductants, which can complicate workup. SmI₂ is powerful but expensive and air-sensitive.
-
-
Nucleophilic Cleavage:
-
Conditions: Thiophenoxide, generated in situ from thiophenol and a base (e.g., K₂CO₃) in a solvent like DMF.
-
Pros: Generally milder than strong base hydrolysis and avoids strong reducing agents.
-
Cons: Thiophenol has a strong, unpleasant odor. The reaction may still require elevated temperatures.
-
| Deprotection Method | Reagents | Typical Conditions | Key Considerations |
| Basic Hydrolysis | NaOH or KOH | MeOH/H₂O, Reflux | Harsh; not suitable for base-sensitive functional groups. |
| Reductive Cleavage | Mg / MeOH | MeOH, Reflux | Effective, but workup can be challenging. Good for robust molecules. |
| Nucleophilic Cleavage | Thiophenol / K₂CO₃ | DMF, 80-100°C | Milder conditions, but reagent has a strong odor. |
Expert Tip: Before committing a large amount of valuable material to a deprotection step, always run a small-scale test reaction to confirm that your product is stable to the chosen conditions and that the reaction proceeds to completion.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Bromo-1-(phenylsulfonyl)-1H-indazole
Welcome to the technical support center for the synthesis of 4-Bromo-1-(phenylsulfonyl)-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions encountered during the synthesis, with a focus on identifying and mitigating the formation of side products. Our approach is grounded in mechanistic understanding and provides practical, field-tested advice to ensure the integrity and success of your experiments.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.
FAQ 1: I have performed the N-phenylsulfonylation of 4-bromo-1H-indazole and obtained a mixture of products. What is the most likely side product?
The most probable and significant side product in this reaction is the isomeric 4-Bromo-2-(phenylsulfonyl)-1H-indazole .
Causality: The indazole ring system possesses two nucleophilic nitrogen atoms, N1 and N2. During electrophilic substitution reactions, such as sulfonylation, both nitrogens can react, leading to a mixture of regioisomers. The formation of a mixture of N1 and N2 alkylated indazoles is a well-documented phenomenon, with the ratio of products being highly dependent on the reaction conditions.[1][2] The reaction of 4-bromo-1H-indazole with iodomethane, for instance, yields both 4-bromo-1-methyl-1H-indazole and 4-bromo-2-methyl-2H-indazole.[1] A similar outcome is expected with benzenesulfonyl chloride.
Diagram 1: Regioselectivity in the N-phenylsulfonylation of 4-Bromo-1H-indazole
Caption: Formation of N1 and N2 isomers during sulfonylation.
FAQ 2: How can I confirm the presence of the N2-isomer in my product mixture?
Confirmation of the N2-isomer requires careful spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy.
Expertise & Experience: While Thin Layer Chromatography (TLC) might show two spots, co-elution is possible. NMR is the definitive method for structural elucidation of these isomers.
Detailed Protocol: Spectroscopic Analysis for Isomer Identification
-
1H NMR Spectroscopy:
-
The chemical shifts of the indazole ring protons will differ between the N1 and N2 isomers. In the case of 1- and 2-methyl-4-bromoindazoles, the proton at the 3-position (H-3) is a key diagnostic signal. For the N1-methyl isomer, the H-3 proton appears around δ 7.98 ppm, while for the N2-methyl isomer, it is shifted downfield to approximately δ 8.37 ppm.[1] A similar trend is expected for the phenylsulfonyl derivatives.
-
Procedure:
-
Dissolve a sample of your purified product or product mixture in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquire a high-resolution 1H NMR spectrum.
-
Integrate the signals to determine the ratio of the two isomers.
-
-
-
13C NMR Spectroscopy:
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The chemical shifts of the carbon atoms in the indazole ring will also be distinct for each isomer.
-
-
2D NMR Spectroscopy (NOESY/ROESY):
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For unambiguous assignment, a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can be performed. In the N1-isomer, a correlation is expected between the ortho-protons of the phenylsulfonyl group and the H-7 proton of the indazole ring. In the N2-isomer, a correlation would be expected with the H-3 proton. A study on a similar indazole-sulfonamide used a NOESY experiment to confirm the N1 substitution.[3]
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FAQ 3: What reaction conditions can I modify to favor the formation of the desired N1-isomer?
Controlling the regioselectivity of N-sulfonylation is a key challenge. The choice of base and solvent can significantly influence the N1/N2 ratio.
Causality: The regioselectivity is a result of a competition between kinetic and thermodynamic control. The N1-substituted indazole is generally the thermodynamically more stable isomer.[4] Reaction conditions that allow for equilibration will favor the N1 product.
Troubleshooting Strategies:
| Parameter | Recommendation to Favor N1-isomer | Rationale |
| Base | Use a strong, non-nucleophilic base like Sodium Hydride (NaH). | NaH completely deprotonates the indazole, forming the indazolide anion. In polar aprotic solvents like DMF, this can favor substitution at the more sterically accessible N1 position. This has been shown to produce the N1 isomer exclusively in a similar sulfonylation.[3] |
| Solvent | Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). | These solvents can help to solvate the cation of the base, potentially influencing the site of attack on the indazolide anion. |
| Temperature | Higher temperatures may favor the thermodynamically more stable N1-isomer, but could also lead to degradation. Start at room temperature and gently heat if necessary while monitoring the reaction. | |
| Reaction Time | Longer reaction times might allow for equilibration towards the thermodynamic N1 product, especially if a weaker base is used. |
Diagram 2: Troubleshooting Workflow for Optimizing N1-Selectivity
Caption: Stepwise approach to improving N1-isomer yield.
FAQ 4: Are there any other potential side products I should be aware of?
Besides the N2-isomer, other minor side products can arise from the reagents and reaction conditions.
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Benzenesulfonic acid: Benzenesulfonyl chloride is moisture-sensitive and can hydrolyze to form benzenesulfonic acid.[5] This is more likely if the reaction is not performed under anhydrous conditions.
-
Troubleshooting: Ensure all glassware is oven-dried and use anhydrous solvents. Handle benzenesulfonyl chloride in a glovebox or under an inert atmosphere.
-
-
Diphenylsulfone: This can be a side product from the manufacturing process of benzenesulfonyl chloride.[5]
-
Troubleshooting: Use a high-purity grade of benzenesulfonyl chloride.
-
-
Unreacted 4-Bromo-1H-indazole: Incomplete reaction will leave starting material in the product mixture.
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Troubleshooting: Ensure the stoichiometry of the reagents is correct. A slight excess of the sulfonylating agent and base may be used. Monitor the reaction by TLC until the starting material is consumed.
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FAQ 5: How can I purify the desired this compound from the N2-isomer and other impurities?
Purification is typically achieved by silica gel column chromatography .
Expertise & Experience: The polarity difference between the N1 and N2 isomers is usually sufficient to allow for separation on silica gel. The N1-isomer is often less polar than the N2-isomer.
Detailed Protocol: Purification by Column Chromatography
-
Adsorbent: Use silica gel (230-400 mesh).
-
Eluent System: A non-polar/polar solvent system is recommended. Start with a low polarity mixture and gradually increase the polarity. A common system is a gradient of ethyl acetate in hexanes or cyclohexane. For example, starting with 100% hexanes and gradually increasing the ethyl acetate concentration.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the crude product onto a small amount of silica gel and dry it.
-
Load the dried silica onto a pre-packed silica gel column.
-
Elute the column with the chosen solvent system.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure desired product.
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Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
References
- 1. 4-BROMO-1-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4-Bromo-1-(phenylsulfonyl)-1H-indazole
Welcome to the technical support center for the purification of 4-Bromo-1-(phenylsulfonyl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific rationale behind the methodologies, enabling you to optimize your purification processes for the highest purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound sample?
A1: Impurities in your sample typically arise from the synthetic route employed. Common impurities can be categorized as follows:
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Starting Materials: Incomplete reactions can lead to the presence of 4-bromo-1H-indazole or benzenesulfonyl chloride.
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Byproducts: Side reactions may generate various byproducts. A common issue is the formation of regioisomers, such as 4-Bromo-2-(phenylsulfonyl)-2H-indazole, depending on the reaction conditions. Over-bromination leading to di-bromo species is also a possibility, though less common if the bromination step precedes the sulfonylation.
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Reagents and Solvents: Residual solvents from the reaction or work-up, as well as any catalysts or bases used in the synthesis, can be present.
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Degradation Products: The phenylsulfonyl group can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of 4-bromo-1H-indazole.
Q2: My purified this compound appears as a light yellow solid. Is this normal?
A2: Yes, this compound is often described as a light yellow solid[1]. However, a significant color change or the presence of dark-colored impurities may indicate the presence of degradation products or residual reagents. If a higher purity, colorless solid is required, further purification or decolorization steps may be necessary.
Q3: I am having trouble getting my compound to crystallize during recrystallization. What could be the issue?
A3: Several factors can inhibit crystallization:
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Supersaturation has not been reached: You may have used too much solvent. Try to carefully evaporate some of the solvent to concentrate the solution.
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The solution is cooling too quickly: Rapid cooling can lead to the formation of an oil or very fine, impure crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
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High impurity load: A high concentration of impurities can interfere with crystal lattice formation. In this case, a preliminary purification by column chromatography may be necessary.
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"Oiling out": The compound may be coming out of solution at a temperature above its melting point. This can be addressed by using a larger volume of solvent, a different solvent system, or by inducing crystallization at a lower temperature with a seed crystal.
Q4: How do I choose the right solvent system for column chromatography?
A4: The ideal solvent system for column chromatography will provide good separation between your target compound and any impurities. This is typically determined empirically using thin-layer chromatography (TLC). For a moderately polar compound like this compound, a good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane. By running TLC plates with varying solvent ratios, you can identify a system that gives your product an Rf value of approximately 0.3-0.4, with good separation from other spots.
Troubleshooting Guide
This section provides a structured approach to resolving common issues during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield after Recrystallization | 1. Too much solvent used. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization. | 1. Use the minimum amount of hot solvent required to dissolve the solid. 2. Pre-heat the funnel and receiving flask. 3. Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation. Concentrate the mother liquor to obtain a second crop of crystals. |
| Product "oils out" during Recrystallization | 1. The solution is supersaturated at a temperature above the compound's melting point. 2. The solution is cooling too rapidly. | 1. Add a small amount of the "good" solvent to the hot solution to decrease the saturation point. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Use a seed crystal to induce crystallization. |
| Poor Separation in Column Chromatography | 1. Inappropriate eluent system. 2. Column overloading. 3. Improperly packed column. | 1. Optimize the eluent system using TLC to achieve a good separation of spots. A shallower solvent gradient may be necessary. 2. Use an appropriate amount of silica gel for the amount of crude product (typically a 50:1 to 100:1 ratio by weight). 3. Ensure the column is packed uniformly without any cracks or air bubbles. |
| Compound runs as a streak on TLC/Column | 1. Compound is too polar for the chosen eluent. 2. Sample is acidic or basic. 3. Compound is degrading on the silica gel. | 1. Increase the polarity of the eluent. 2. Add a small amount of a modifier to the eluent (e.g., 0.5% acetic acid for acidic compounds, or 0.5% triethylamine for basic compounds). 3. Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of a polar solvent. |
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is an effective technique for purifying solid compounds, provided a suitable solvent can be identified. The principle relies on the differential solubility of the compound in a hot versus a cold solvent.
Recommended Solvent System: Based on the structure of this compound, a polar aprotic solvent or a mixture of a polar and a non-polar solvent is a good starting point. An ethanol/water or ethyl acetate/hexane mixture is recommended for initial trials.
Step-by-Step Methodology:
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Dissolution: In a flask, add the crude this compound. Add a minimal amount of the primary solvent (e.g., ethanol or ethyl acetate) and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.
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Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities and charcoal.
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Crystallization:
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Single Solvent: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
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Mixed Solvent: If using a mixed solvent system (e.g., ethyl acetate/hexane), add the anti-solvent (hexane) dropwise to the hot solution until a slight turbidity persists. Then, allow the solution to cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for separating compounds with different polarities.
Recommended Stationary Phase: Silica gel (230-400 mesh) is the standard choice.
Recommended Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%) is a good starting point. The optimal eluent will be determined by preliminary TLC analysis.
Step-by-Step Methodology:
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Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, a "dry loading" technique can be used where the crude material is adsorbed onto a small amount of silica gel.
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Elution: Carefully add the eluent to the top of the column and begin elution. Collect fractions and monitor the separation by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A decision-making workflow for the purification of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common purification issues.
Caption: A troubleshooting decision tree for common purification challenges.
References
Regioselectivity issues in the functionalization of 4-Bromo-1-(phenylsulfonyl)-1H-indazole
A Guide to Navigating Regioselectivity in Advanced Functionalization
Welcome to the technical support center for 4-Bromo-1-(phenylsulfonyl)-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block. As Senior Application Scientists, we understand that controlling regioselectivity is paramount to achieving your synthetic goals. This document, presented in a practical question-and-answer format, provides troubleshooting strategies, detailed protocols, and mechanistic insights to address the specific challenges you may encounter during your experiments.
Part 1: Understanding the Reactivity Landscape
This section addresses fundamental questions about the inherent reactivity of the this compound scaffold. A clear understanding of the competing reactive sites is the first step toward rational control of your reaction outcomes.
Question 1: What are the primary reactive sites on this compound and how does the N1-phenylsulfonyl group influence them?
Answer: The this compound molecule presents several potential sites for functionalization, and their reactivity is heavily influenced by the electronic and steric properties of the substituents. The N1-phenylsulfonyl group is a powerful modulator.
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Electron-Withdrawing Nature: The sulfonyl group is strongly electron-withdrawing, which significantly lowers the electron density of the entire indazole ring system. This deactivation makes classical electrophilic aromatic substitution challenging. However, it also increases the acidity of the C-H protons on the indazole ring, making them susceptible to deprotonation by strong bases.
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Directing Group Capabilities: The primary role of the phenylsulfonyl group in functionalization is as a directing group in metal-catalyzed reactions. It can coordinate to a metal center and direct C-H activation to the ortho position, which in this case is the C7-H bond.[1][2]
The key reactive sites are:
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C4-Br Bond: This is the most intuitive site for functionalization via transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.[3]
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C7-H Bond: This position is activated towards metallation due to the ortho-directing effect of the N1-phenylsulfonyl group. It is a prime target for directed C-H activation/functionalization.[4]
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C3-H Bond: The C3 proton of the indazole ring is inherently the most acidic C-H bond on the heterocyclic core.[5] This makes it a potential kinetic site for deprotonation with strong bases, leading to competition with C7-metallation.
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C5-H Bond: This position is generally less reactive than C3 or C7. However, under certain conditions, particularly if C7 is sterically hindered, functionalization at C5 could be observed.
Part 2: Troubleshooting Guides for Common Reactions
This section provides direct answers and actionable advice for specific experimental challenges.
A. Lithiation and Borylation Reactions
Question 2: I am attempting a lithiation of this compound with n-BuLi at -78 °C, followed by quenching with a boronic ester. My goal is to install a boronate at C7, but I'm getting a complex mixture or low yield of the desired product. What is happening and how can I fix it?
Answer: This is a classic regioselectivity problem arising from multiple acidic protons and the potential for halogen-metal exchange. The N1-phenylsulfonyl group directs lithiation to C7 (the thermodynamic product), but the C3 proton is often more kinetically acidic.
Probable Causes & Solutions:
-
Kinetic vs. Thermodynamic Control: At -78 °C, deprotonation can occur at both C3 (kinetic site) and C7 (thermodynamic, directed site). A short reaction time may favor the C3-lithiated species, while longer times or slight warming might allow for equilibration to the more stable C7-lithiated intermediate. A study on the analogous 4-bromo-1-phenylsulfonylpyrazole showed that metallation occurs regioselectively at the position equivalent to C7 in the indazole system.[6]
-
Lithium-Halogen Exchange: The C4-Br bond can undergo lithium-halogen exchange with n-BuLi or s-BuLi, especially if the temperature rises above -78 °C or if excess alkyllithium is used. This would lead to borylation at C4.
-
Choice of Base: Sterically hindered bases like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can favor deprotonation at the less sterically hindered C3 position over the C7 position, which is flanked by the bulky sulfonyl group.
Troubleshooting Workflow & Recommendations:
Optimized Protocol for Selective C7-Borylation: This protocol is based on established principles of directed ortho-metallation and the lithiation-borylation methodology.[7]
-
Preparation: To a flame-dried, argon-purged flask, add this compound (1.0 eq) and anhydrous THF (to 0.1 M). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Add n-Butyllithium (1.05 eq, 1.6 M in hexanes) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 2 hours. Self-Validation Checkpoint: To confirm the site of lithiation, a small aliquot can be removed and quenched with D₂O. ¹H NMR analysis should show the disappearance of the C7-H signal.
-
Borylation: Add a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Bpin-OⁱPr) (1.5 eq) in THF dropwise.
-
Reaction & Quench: Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for an additional 2 hours. Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Workup & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Recommendation for C7-Selectivity | Rationale |
| Base | n-BuLi (1.0-1.1 eq) | Sufficiently strong for deprotonation; less hindered than LDA, allowing access to C7. |
| Temperature | -78 °C | Minimizes lithium-halogen exchange and other side reactions. |
| Solvent | THF | Coordinating solvent stabilizes the lithiated intermediate. |
| Time | 1-2 hours | Allows for potential equilibration from the kinetic C3-lithiated species to the thermodynamic C7. |
B. Palladium-Catalyzed Cross-Coupling
Question 3: I want to perform a Suzuki-Miyaura coupling exclusively at the C4-Br position. However, under my standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100 °C), I'm seeing some C7-arylated byproduct. How can I suppress this C-H activation pathway?
Answer: Observing C7-arylation indicates that your reaction conditions are harsh enough to initiate a competitive Pd-catalyzed C-H activation/arylation cycle, which is directed by the N1-sulfonyl group. To achieve selectivity for the C4-Br coupling, you must use milder conditions that favor the lower-energy oxidative addition pathway at the C-Br bond over the higher-energy C-H activation pathway.
Key Principles for Selectivity:
-
Lower Temperature: C-H activation typically has a higher activation energy than oxidative addition into a C-Br bond. Running the reaction at a lower temperature (e.g., 60-80 °C) will significantly favor the Suzuki coupling.
-
Catalyst Choice: While Pd(PPh₃)₄ is a workhorse catalyst, more modern catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote oxidative addition at lower temperatures, further increasing selectivity.
-
Base and Solvent: The choice of base and solvent can influence both catalyst activity and stability. A weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can sometimes provide better results than stronger carbonate or hydroxide bases.[8][9]
Recommended Protocol for Selective C4 Suzuki-Miyaura Coupling: This protocol is adapted from methodologies developed for the selective coupling of halo-indazoles.[8][10]
-
Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and Cs₂CO₃ (2.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%) or a suitable modern catalyst.
-
Solvent & Degassing: Add a solvent mixture of dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-12 hours).
-
Workup & Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
References
- 1. Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives [mdpi.com]
- 5. soc.chim.it [soc.chim.it]
- 6. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Stability of 4-Bromo-1-(phenylsulfonyl)-1H-indazole under acidic/basic conditions
Welcome to the technical support center for 4-Bromo-1-(phenylsulfonyl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. Here, we address common questions and challenges related to its stability under various chemical environments.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic scaffolds for drug discovery. The phenylsulfonyl group serves as a robust protecting group for the indazole nitrogen, enabling a wide range of synthetic transformations. A critical aspect of its utility is its stability across different reaction conditions. This guide provides a detailed analysis of its stability profile under both acidic and basic conditions, helping you to troubleshoot your experiments effectively and ensure the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: How stable is the N-phenylsulfonyl group on the indazole ring?
The N-phenylsulfonyl group is known to be exceptionally stable under a wide range of reaction conditions, including both acidic and basic environments.[1] This stability is a key feature of sulfonyl protecting groups, making them suitable for multi-step syntheses where other protecting groups might be labile.[1] Deprotection of the phenylsulfonyl group is generally challenging and requires specific, often harsh, conditions.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light and moisture. Following these storage conditions will help prevent degradation and ensure the compound's purity for your experiments.
Q3: Can I use standard deprotection methods for Boc or Fmoc groups to remove the phenylsulfonyl group?
No, standard deprotection conditions for more labile protecting groups like tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) will not be effective for cleaving the N-phenylsulfonyl bond. The N-S bond in N-sulfonylindazoles is significantly more robust and does not undergo cleavage with mild acids (like TFA for Boc) or bases (like piperidine for Fmoc).
Troubleshooting Guide
Issue 1: My reaction is failing, and I suspect my starting material, this compound, is degrading.
This is a common concern but is often not the root cause of the issue due to the high stability of the N-phenylsulfonyl indazole core. Here’s how to troubleshoot:
1.1. Assess Your Reaction Conditions:
-
Mild to Moderate Acidity/Basicity: If your reaction is conducted under mild to moderately acidic (e.g., acetic acid, p-toluenesulfonic acid in catalytic amounts) or basic (e.g., K₂CO₃, Et₃N, DIPEA) conditions, it is highly improbable that the this compound is degrading. The N-phenylsulfonyl group is very stable under these conditions.[1]
-
Strongly Basic Conditions (e.g., NaOH, KOH, LiOH): While the N-phenylsulfonyl group is generally stable to bases, prolonged exposure to high concentrations of strong bases at elevated temperatures could potentially lead to cleavage. However, this typically requires forcing conditions.
-
Strongly Acidic Conditions (e.g., concentrated HCl, H₂SO₄, TFA): The N-phenylsulfonyl group is also highly resistant to acidic cleavage. Degradation of the starting material is unlikely unless you are using harsh, concentrated acids at high temperatures for an extended period.
1.2. Recommended Diagnostic Experiment:
To confirm the stability of your starting material under your specific reaction conditions, run a control experiment.
Protocol: Starting Material Stability Test
-
In a reaction vessel, dissolve a small amount of this compound in the same solvent as your main reaction.
-
Add all reagents from your reaction setup, except for the coupling partner or key reactant that is supposed to react with the indazole.
-
Subject this mixture to the exact same reaction conditions (temperature, time, atmosphere) as your main experiment.
-
After the reaction time has elapsed, quench the reaction and work it up as you normally would.
-
Analyze the sample by TLC, LC-MS, or ¹H NMR to check for the presence of the starting material.
Expected Outcome: You should observe the intact starting material with no significant formation of byproducts, confirming its stability under your reaction conditions. If you observe degradation, this would indicate that your conditions are unusually harsh.
Issue 2: I am observing an unexpected byproduct in my reaction. Could it be a degradation product of this compound?
While direct degradation is unlikely under many conditions, side reactions can occur. Here are some possibilities to consider:
-
Debromination: Under certain reductive conditions (e.g., catalytic hydrogenation with certain catalysts, or with strong reducing agents), the bromine atom at the C4 position could be removed. Assess if any of your reagents could facilitate such a transformation.
-
Reaction at other positions: The indazole ring can undergo reactions at other positions (e.g., C3, C5, C6, C7) depending on the reagents used. For instance, strong organometallic bases could potentially deprotonate the indazole ring, leading to side reactions.
-
Ring Opening: Ring opening of the indazole core is a rare event and would only be expected under extremely harsh conditions not typically employed in standard organic synthesis.[2]
Troubleshooting Workflow:
The following diagram outlines a logical workflow for troubleshooting unexpected reaction outcomes when using this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
Stability Data Summary
The following table summarizes the expected stability of this compound under various common acidic and basic conditions based on the known stability of N-sulfonyl protected heterocycles.[1]
| Condition Category | Reagent Examples | Typical Conditions | Stability of this compound | Potential Issues/Side Reactions |
| Mild Acid | Acetic Acid, cat. TsOH | RT to moderate heat | Stable | None expected |
| Strong Acid (Anhydrous) | HCl in Dioxane, TFA | RT | Generally Stable | Prolonged heating may lead to slow cleavage. |
| Strong Aqueous Acid | 1-6 M HCl (aq) | RT to moderate heat | Generally Stable | Very harsh conditions (high temp, long time) may cause cleavage. |
| Mild Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | RT to reflux | Stable | None expected. Stable in Pd-catalyzed cross-coupling reactions. |
| Strong Base (Aqueous) | 1-6 M NaOH/KOH (aq) | RT to moderate heat | Generally Stable | Forcing conditions (high temp, high concentration) required for cleavage. |
| Strong Base (Non-aqueous) | NaH, KHMDS, LDA | Low Temperature | Stable | Potential for deprotonation at other sites on the indazole ring. |
| Reductive Cleavage | Mg/MeOH | Reflux | Labile | This is a standard method for N-sulfonyl deprotection. |
Deprotection Protocols
While the focus of this guide is on the stability of the protected indazole, it is useful to know the conditions under which the phenylsulfonyl group can be removed.
Protocol 1: Reductive Cleavage with Magnesium in Methanol
This is a commonly cited method for the deprotection of N-sulfonyl groups.[1]
-
Dissolve the this compound in anhydrous methanol.
-
Add an excess of magnesium turnings (e.g., 10-20 equivalents).
-
Stir the suspension at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove excess magnesium.
-
Concentrate the filtrate and purify the resulting 4-bromo-1H-indazole, typically by column chromatography.
Decision-Making for Deprotection:
The choice of deprotection strategy depends on the functional groups present in your molecule. The following diagram illustrates a simplified decision-making process.
Caption: Decision-making for the deprotection of N-phenylsulfonylindazoles.
References
Troubleshooting low conversion in Sonogashira coupling of bromoindazoles
Welcome to the technical support center for troubleshooting Sonogashira coupling reactions involving bromoindazole substrates. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful C-C bond-forming reaction. Here, we provide in-depth, experience-driven guidance in a question-and-answer format to help you diagnose and resolve issues leading to low conversion rates and other undesirable outcomes.
Troubleshooting Guide: Overcoming Low Conversion
Low product yield is a frequent challenge in the Sonogashira coupling of bromoindazoles. The unique electronic properties and potential for N-H reactivity of the indazole ring can introduce complexities not always seen with simpler aryl bromides. This guide will walk you through a systematic approach to identifying and solving the root causes of poor reaction performance.
Question 1: My reaction shows little to no product formation. Where do I start?
When a Sonogashira reaction fails entirely, the most common culprits are the integrity of your catalysts and reagents, and the stringency of your reaction setup.[1]
Potential Causes & Immediate Solutions:
-
Inactive Palladium Catalyst: The active Pd(0) species is highly sensitive to oxygen and can decompose, often visible as a black precipitate ("palladium black").[2]
-
Degraded Copper(I) Co-catalyst: Copper(I) iodide (CuI) can oxidize over time.
-
Solution: Use a fresh bottle of CuI. A pure, active sample should be off-white to light tan; a green or blue tint indicates oxidation.
-
-
Oxygen Contamination: The presence of oxygen is detrimental. It can lead to catalyst decomposition and promote the unwanted homocoupling of your alkyne (Glaser coupling).[1][2]
-
Solution: Rigorously degas your solvent(s) and reagents. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[1] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[2]
-
-
Wet or Impure Reagents: Water and other impurities can poison the catalyst. The amine base, in particular, should be anhydrous.[2]
-
Solution: Use anhydrous solvents. Consider distilling your amine base (e.g., triethylamine, diisopropylamine) before use.[2] Ensure your bromoindazole and alkyne starting materials are pure.
-
Question 2: I'm observing the formation of palladium black in my reaction flask. What does this mean and how can I prevent it?
The appearance of a black precipitate is a clear sign of palladium catalyst decomposition into inactive palladium black.[2] This agglomeration of Pd(0) removes the catalyst from the solution, halting the catalytic cycle.
Causality and Prevention Strategy:
-
Primary Cause: The most frequent cause is exposure to oxygen, which oxidizes the active Pd(0) catalyst.[2]
-
Contributing Factors:
-
High Temperatures: While aryl bromides often require heating, excessive temperatures can accelerate catalyst decomposition.[4]
-
Solvent Choice: Some solvents may be less effective at stabilizing the catalytic species. Anecdotal evidence suggests that THF might sometimes promote the formation of palladium black.[1][5]
-
Ligand Dissociation: Inappropriate ligand choice can lead to an unstable palladium complex that is more prone to precipitation.
-
Preventative Measures:
-
Enhance Inert Atmosphere: This is the most critical step. Ensure your degassing procedure is thorough and that the inert atmosphere is maintained for the entire reaction time.
-
Optimize Temperature: Bromoindazoles are less reactive than their iodo- counterparts and typically require heat.[3] However, start with a moderate temperature (e.g., 50-80 °C) and only increase if the reaction is sluggish.[4] Monitor the reaction by TLC or LC-MS to find the lowest effective temperature.
-
Ligand Selection: Consider using more robust ligands. While triphenylphosphine (PPh₃) is common, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can form more stable palladium complexes, preventing decomposition and often increasing catalytic activity.[6][7][8]
Question 3: My starting bromoindazole is being consumed, but the yield of the desired product is low, and I see a significant amount of alkyne dimer. What's happening?
The formation of an alkyne dimer, a byproduct of Glaser-Hay coupling, is a classic side reaction in copper-mediated Sonogashira couplings.[2] It indicates that the homocoupling of the alkyne is outcompeting the desired cross-coupling with your bromoindazole.
Root Cause and Mitigation:
-
Cause: This side reaction is primarily promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[2]
-
Solutions:
-
Strictly Anaerobic Conditions: As with preventing palladium black, rigorous exclusion of oxygen is the first line of defense.[2]
-
Reduce Copper Loading: Minimize the amount of CuI to a level that sustains the cross-coupling cycle but reduces the rate of homocoupling.[2] Typical loadings are 5-10 mol%, but you may be able to go lower.
-
Slow Addition of Alkyne: Adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway over dimerization.
-
Switch to a Copper-Free Protocol: Copper-free Sonogashira reactions are well-established and are the most effective way to eliminate Glaser coupling.[1][2] These protocols often require specific ligands or bases to facilitate the catalytic cycle efficiently.[2]
-
Question 4: The reaction is sluggish and requires high temperatures and long reaction times. How can I improve the reaction kinetics?
The inherent reactivity of the aryl halide is a key factor. Bromoindazoles, being aryl bromides, are less reactive than the corresponding aryl iodides.[1][3] The oxidative addition step of the catalytic cycle is often rate-limiting.[6]
Strategies for Rate Enhancement:
-
Catalyst System Optimization:
-
Palladium Source: While Pd(PPh₃)₄ is common, a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with additional phosphine ligand can be very effective.[7]
-
Ligand Choice: The nature of the ligand is crucial. Electron-rich and sterically bulky ligands can accelerate the oxidative addition step.[6][9] Consider ligands like P(t-Bu)₃, SPhos, or XPhos, which are known to be effective for less reactive aryl bromides.[7]
-
-
Solvent and Base Selection:
-
Solvent: Polar aprotic solvents like DMF or dioxane are often good choices.[10] Some protocols have success using the amine base itself as the solvent, such as neat triethylamine, which can also help suppress side reactions.[5][8]
-
Base: The base deprotonates the alkyne and neutralizes the HBr byproduct.[2] While triethylamine (Et₃N) is standard, stronger or different bases like diisopropylamine (DIPA), DBU, or inorganic bases like K₃PO₄ or Cs₂CO₃ may improve performance, depending on the specific substrate.[10][11]
-
-
Temperature Control: As previously mentioned, a temperature increase is often necessary for aryl bromides.[4] A systematic screen from 60 °C to 100 °C in a sealed vessel may be required to find the optimal point where the reaction proceeds efficiently without significant catalyst decomposition.
| Parameter | Recommendation for Bromoindazoles | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) + PPh₃ (2-10 mol%) or Pd(OAc)₂ + Bulky Ligand | More stable precatalysts; bulky ligands accelerate oxidative addition.[6][7] |
| Copper Co-catalyst | CuI (2-10 mol%) | Essential for the traditional catalytic cycle, but minimize to reduce homocoupling.[2] |
| Solvent | DMF, Dioxane, Toluene, or neat Et₃N/DIPA | Solubilizes reagents and influences catalyst stability.[4][10] |
| Base | Et₃N, DIPA, Cs₂CO₃ | Must be strong enough to deprotonate the alkyne without causing side reactions.[2][11] |
| Temperature | 60 - 100 °C | Overcomes the higher activation energy for oxidative addition of aryl bromides.[4] |
Question 5: Does the N-H group of the indazole interfere with the reaction? Should I use N-protection?
The acidic proton on the indazole nitrogen can indeed cause complications.
Potential Issues and Solutions:
-
Coordination to Palladium: The indazole nitrogen can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[7]
-
Base Consumption: The acidic N-H can react with the amine base, reducing the effective amount of base available to deprotonate the alkyne.
-
Side Reactions: In some cases, undesired N-alkynylation can occur.
When to Protect:
If you are experiencing consistently low yields despite optimizing other parameters, N-protection is a highly recommended strategy.
-
Recommended Protecting Groups:
-
Boc (tert-butyloxycarbonyl): Easily installed and removed under mild acidic conditions.
-
THP (tetrahydropyranyl): Stable to many conditions and removed with acid.
-
SEM (2-(trimethylsilyl)ethoxymethyl): Very robust and removed with fluoride sources.
-
Protecting the nitrogen can dramatically improve reaction outcomes by preventing catalyst inhibition and ensuring the base performs its intended role.[11]
Visualizing the Process
To better understand the reaction and the troubleshooting logic, refer to the diagrams below.
Caption: The dual catalytic cycles of the Sonogashira coupling.
Caption: A systematic workflow for troubleshooting low Sonogashira yields.
Frequently Asked Questions (FAQs)
Q1: Why are bromoindazoles more challenging substrates than simple bromobenzene? A: Bromoindazoles possess a heterocyclic ring with two nitrogen atoms. One of these has an acidic proton (unless protected) that can interfere with the base or coordinate to the catalyst. The electronic nature of the indazole ring also influences the reactivity of the C-Br bond, sometimes making the oxidative addition step more difficult than with simple aryl bromides.[7]
Q2: Can I perform this reaction without a copper co-catalyst? A: Yes, copper-free Sonogashira couplings are widely used and are particularly advantageous for preventing the formation of alkyne homocoupling (Glaser) byproducts.[1][2] These reactions typically require careful selection of ligands and bases to ensure the catalytic cycle proceeds efficiently.
Q3: What is the typical reactivity order for aryl halides in this reaction? A: The general reactivity trend is I > Br > Cl.[1][3] Aryl iodides are the most reactive and can often be coupled under milder conditions (even room temperature), whereas aryl bromides require heating. Aryl chlorides are significantly less reactive and often require specialized, highly active catalyst systems.[3]
Q4: My reaction worked once but is now failing. What could be the cause? A: Lack of reproducibility often points to reagent degradation or atmospheric contamination. The most likely culprits are a degraded palladium catalyst, oxidized CuI, a non-anhydrous amine base, or a small leak in your inert gas setup.[1][2] Always use fresh reagents and double-check your apparatus for a tight seal.
Q5: Are there alternative cross-coupling reactions if Sonogashira coupling consistently fails? A: Yes. If Sonogashira coupling proves intractable, you could consider converting the alkyne into an organometallic reagent for use in other cross-coupling reactions. For instance, the alkyne can be converted to an alkynylzinc reagent for a Negishi coupling or an alkynylboron species for a Suzuki-Miyaura coupling.[12][13] These methods may offer different tolerances to functional groups and reaction conditions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 12. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions [organic-chemistry.org]
- 13. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reaction Exotherms in Indazole Synthesis
Welcome to the Technical Support Center for managing reaction exotherms in the synthesis of indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for safely conducting these often energetic reactions. The inherent reactivity of the precursors and intermediates in many common indazole syntheses necessitates a thorough understanding and proactive management of reaction thermochemistry to prevent runaway reactions and ensure process safety.
This resource is structured to provide both quick answers to common questions and detailed troubleshooting workflows for more complex issues.
Frequently Asked Questions (FAQs)
Q1: My diazotization of anthranilic acid is showing a rapid temperature spike, even with an ice bath. What's happening and what should I do?
A1: A rapid temperature increase during the diazotization of anthranilic acid is a significant safety concern and indicates that the rate of heat generation is exceeding the rate of heat removal. This is a classic sign of a potential runaway reaction. The primary cause is the highly exothermic nature of the reaction between the amine and the nitrosating agent (e.g., sodium nitrite/acid or isoamyl nitrite).[1][2][3] The resulting diazonium salt can also undergo exothermic decomposition, which is accelerated at higher temperatures.[4]
-
Immediate Action: If you observe a rapid, uncontrolled temperature rise, your priority is safety. If possible and safe to do so, immediately slow or stop the addition of the nitrosating agent. If the reaction appears to be running away, evacuate the area and follow your laboratory's emergency procedures.
-
Preventative Measures:
-
Strict Temperature Control: Maintain the reaction temperature between 0–5 °C.[3] Ensure your cooling bath is robust and can handle the heat load of the reaction scale.
-
Slow, Controlled Addition: Add the nitrosating agent slowly and subsurface to ensure rapid mixing and prevent localized concentration buildups. Calibrate your addition funnel or pump to maintain a consistent, slow rate.[3]
-
Adequate Agitation: Ensure efficient stirring to promote heat transfer to the cooling bath and prevent hot spots.
-
Q2: I'm concerned about the stability of the benzenediazonium-2-carboxylate intermediate in my synthesis. What are the specific hazards?
A2: Your concern is well-founded. Benzenediazonium-2-carboxylate, formed from the diazotization of anthranilic acid, is a key intermediate in benzyne formation and can be explosive.[5][6] The primary hazard is that when dry, it can detonate violently upon scraping or heating.[2] It is crucial to keep this intermediate wet with solvent at all times and to use it immediately in the next step.[2] Never isolate and dry this intermediate unless you are following a specific, validated, small-scale procedure that explicitly details the necessary safety precautions.[2]
Q3: My indazole formation step seems to be exothermic. Is this normal, and how can I control it?
A3: Yes, it is normal for the cyclization step in certain indazole syntheses to be exothermic. For example, the formation of indazole from o-toluidine involves an exothermic cyclization of an N-nitroso intermediate.[7][8] The internal temperature of the reaction can be 5–10 °C higher than the heating bath temperature due to this exotherm.[7]
-
Control Strategies:
-
Gradual Heating: Heat the reaction mixture gradually to the target temperature while monitoring the internal temperature closely.
-
Use of a Large Heat Sink: Employing a large heating bath (e.g., an oil bath) can help to dissipate the heat of reaction more effectively.[7]
-
Portion-wise Addition: In larger-scale reactions, consider adding the intermediate that undergoes cyclization portion-wise to a heated solvent to better control the energy release.
-
Q4: Are there any specific solvent choices that can help mitigate exothermic risk?
A4: While solvent choice is often dictated by the specific reaction chemistry, it can play a role in thermal safety. Solvents with higher boiling points and higher heat capacities can absorb more energy, providing a larger thermal buffer. However, this is not a substitute for proper temperature control. In some procedures, the choice of solvent is critical for the reaction pathway itself. For instance, in the synthesis of benzenediazonium-2-carboxylate, tetrahydrofuran (THF) is a commonly used solvent.[2] For cyclization reactions, higher boiling point solvents like N-methylpyrrolidinone (NMP) or n-butanol have been used, which can help maintain temperature control during exothermic events.[9] Always evaluate the thermal stability of your solvent with the reaction mixture under process conditions.
Troubleshooting Guides
Issue 1: Uncontrolled Exotherm During Diazotization
You are performing a diazotization of a substituted anthranilic acid at a 0.5 mole scale. You've maintained the bath at 0 °C, but upon adding 75% of your sodium nitrite solution, the internal temperature rapidly climbs past 15 °C despite the cooling.
Root Cause Analysis:
-
Insufficient Cooling Capacity: The cooling bath may not be able to remove heat as fast as the reaction is generating it. This is a common issue during scale-up.
-
Accumulation of Reactants: Adding the nitrite solution too quickly, especially at the beginning when the concentration of the amine is highest, can lead to a large accumulation of unreacted starting materials.[4] If the reaction then accelerates, this accumulated material will react rapidly, generating a large exotherm that overwhelms the cooling system.[4]
-
Poor Heat Transfer: Inefficient stirring or a thick slurry can significantly impede heat transfer from the reaction mixture to the vessel walls and into the cooling bath.
Troubleshooting Protocol:
-
STOP Nitrite Addition: Immediately cease the addition of the nitrosating agent.
-
Emergency Cooling: If available and safe, add a dry-ice/acetone bath for more aggressive cooling.
-
Monitor and Record: Continue to monitor the internal temperature. A rapid, continuous rise after stopping the feed indicates a potential runaway.
-
Post-Incident Analysis:
-
Review Addition Rate: Was the addition rate consistent? Was it too fast for the scale?
-
Assess Agitation: Was the stirring vortex adequate? Were there any "dead spots" in the reactor?
-
Consider a Semi-Batch Approach: For future attempts, add only a small portion of the amine initially, then co-feed the remaining amine and the nitrite solution. This keeps the concentration of the unreacted diazonium salt low.
-
Issue 2: Secondary Exotherm Observed After Initial Reaction
During a reductive cyclization of an o-nitro-substituted precursor to form an indazole, you observe the expected initial exotherm which is well-controlled. However, as the reaction nears completion, a second, unexpected and sharp temperature rise occurs.
Root Cause Analysis:
-
Decomposition of Intermediates or Products: The desired indazole product or an intermediate may be thermally unstable at the reaction temperature, leading to a decomposition exotherm. The safety data sheet for indazole notes that thermal decomposition can release irritating gases and vapors.[10]
-
Side Reactions: An unintended side reaction with a high heat of reaction may be triggered once the concentration of the primary starting material has decreased.
-
Phase Change: A change in the physical state of the reaction mixture (e.g., precipitation of a salt) could alter the heat transfer properties of the system, leading to a localized temperature increase that triggers a decomposition.
Troubleshooting Protocol:
-
Characterize Thermal Stability:
-
Differential Scanning Calorimetry (DSC): Use DSC on the starting materials, intermediates, and the final product to determine the onset temperature of any decomposition exotherms. This will define the maximum safe operating temperature.
-
Reaction Calorimetry (RC1): Perform the reaction in a reaction calorimeter to measure the heat flow in real-time. This will reveal the heat of reaction for both the desired synthesis and any secondary decompositions, allowing you to design an adequate cooling strategy.[4]
-
-
Analytical Monitoring:
-
In-Process Control (IPC): Use techniques like HPLC or UPLC to monitor the formation of the product and any byproducts throughout the reaction. This can help identify the species responsible for the secondary exotherm.
-
-
Process Modification:
-
Lower Reaction Temperature: If the secondary exotherm is due to decomposition, lowering the overall reaction temperature may be necessary, even if it prolongs the reaction time.
-
Quenching: Once the primary reaction is complete (as determined by IPC), cool the reaction mixture promptly before initiating work-up to prevent product decomposition.
-
Best Practices for Thermal Hazard Assessment
Proactive management of reaction exotherms is critical. Integrating thermal hazard assessment early in development can prevent incidents during scale-up.
Data Summary for Thermal Management:
| Parameter | Recommendation for Diazotization | Recommendation for Exothermic Cyclization | Rationale |
| Operating Temperature | 0–5 °C[1][3] | Substrate-dependent, but monitor internal T closely | To minimize decomposition of diazonium salts and control reaction rate.[4] To prevent runaway accumulation of heat.[7] |
| Reagent Addition Time | Slow, controlled addition (e.g., > 1 hour) | N/A (typically heating-controlled) | To match heat generation with cooling capacity and prevent reactant accumulation.[4] |
| Agitation | High, efficient stirring | Moderate to high stirring | To ensure good heat transfer and avoid localized hot spots. |
| Scale-Up Consideration | Surface area to volume ratio decreases; heat removal becomes less efficient. Do not scale up without a proper thermal hazard assessment. | The total heat evolved will increase. Ensure the cooling system can handle the increased load. | To prevent a controllable lab-scale reaction from becoming a dangerous runaway on a larger scale. |
Experimental Protocols:
Protocol 1: Small-Scale Reaction Calorimetry Screening
Objective: To determine the total heat of reaction and the maximum temperature of the synthesis reaction (MTSR) for a planned indazole synthesis.
-
Setup: Use a reaction calorimeter (e.g., Mettler-Toledo RC1) or a similar instrument.
-
Charge: Charge the reactor with the starting material and solvent.
-
Equilibrate: Bring the reactor contents to the intended starting temperature (e.g., 0 °C for diazotization).
-
Addition: Add the second reagent via a calibrated pump over a planned time course (e.g., 60 minutes).
-
Data Collection: Continuously record the internal temperature, jacket temperature, and heat flow.
-
Analysis: Integrate the heat flow curve to determine the total heat of reaction (ΔHrxn). The highest temperature reached during the experiment under adiabatic conditions (if performed) is the MTSR.[4] This data is crucial for assessing the risk of a runaway reaction.
Visualizations
Diagram 1: Troubleshooting Workflow for Unexpected Exotherms
Caption: A logical workflow for responding to and analyzing an unexpected reaction exotherm.
Diagram 2: Recommended Experimental Setup for Exotherm Control
Caption: Key components of an experimental setup designed for safe control of exothermic reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. icheme.org [icheme.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-1-(phenylsulfonyl)-1H-indazole
Introduction
Welcome to the technical support center for 4-Bromo-1-(phenylsulfonyl)-1H-indazole. This molecule is a key building block in medicinal chemistry and drug discovery, valued for its rigid scaffold and the versatility of the C-Br bond for forming new carbon-carbon and carbon-heteroatom bonds.[1] The 1-phenylsulfonyl group serves as a robust protecting group that also modulates the electronic properties of the indazole ring system.
Successful functionalization of this substrate, particularly via transition-metal-catalyzed cross-coupling reactions, is critically dependent on the reaction environment. The choice of solvent is not merely about dissolution; it profoundly influences catalyst stability, reagent solubility, reaction kinetics, and even product selectivity. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions concerning the solvent effects on the reactivity of this important intermediate.
Troubleshooting Guide
This section addresses specific issues encountered during experiments in a question-and-answer format.
Question 1: My Suzuki-Miyaura coupling reaction is showing low to no conversion. What solvent systems should I try?
Answer:
Low conversion in Suzuki-Miyaura coupling of this compound is a common issue often rooted in suboptimal solvent choice, which affects both reagent solubility and catalytic activity. The bulky phenylsulfonyl group and the electron-deficient nature of the indazole ring can make the initial oxidative addition step challenging.
Probable Causes & Recommended Solutions:
-
Poor Solubility of Reagents: The substrate itself, the boronic acid, or the inorganic base may not be sufficiently soluble in the chosen solvent. A heterogeneous mixture can lead to poor mass transfer and slow reaction rates.[2]
-
Catalyst Deactivation: The palladium catalyst can precipitate as "palladium black" or be deactivated by solvent impurities or coordination.
-
Inefficient Transmetalation: The transfer of the organic group from boron to palladium is a key step that is highly influenced by the solvent system.
Solvent Screening Strategy:
A systematic approach to solvent screening is recommended. Start with commonly successful systems for bromo-heterocycles and modify them as needed.
| Solvent System | Base | Rationale & Causality | Typical Temp. | Citation |
| 1,4-Dioxane / Water (e.g., 4:1 or 3:1 v/v) | K₂CO₃, Cs₂CO₃ | This is a gold-standard system. Dioxane solubilizes the organic components, while water dissolves the inorganic base and facilitates the transmetalation step.[1][3] | 80-110 °C | [1][3] |
| DMF or DMAc | K₂CO₃, K₃PO₄ | High-boiling polar aprotic solvents. Excellent for solubilizing salts and often accelerate reactions. However, they can be challenging to remove and may promote side reactions at high temperatures.[2][4] | 90-140 °C | [2][4] |
| Toluene / Water (with phase-transfer catalyst) | Na₂CO₃, K₃PO₄ | A less polar option. Can be beneficial if substrate or product is sensitive to highly polar environments. A phase-transfer catalyst (e.g., TBAB) may be needed to bring the base into the organic phase. | 90-110 °C | [5] |
| Acetonitrile / Water (e.g., 4:1 v/v) | K₂CO₃ | A more polar alternative to dioxane mixtures. Can be effective but monitor for potential catalyst instability.[5] | 80 °C (Reflux) | [5] |
Question 2: I'm observing significant de-bromination of my starting material. How can the solvent choice mitigate this side reaction?
Answer:
De-bromination (hydrodehalogenation) is a common side reaction in palladium-catalyzed couplings, where the bromine atom is replaced by a hydrogen atom. This is often exacerbated by certain solvents, bases, and the presence of water or other protic sources.
Probable Causes & Recommended Solutions:
-
Source of Hydride: The hydride can originate from the solvent (e.g., alcohols used as co-solvents), the boronic acid (protodeborylation followed by hydride transfer), or the base.
-
Reaction Conditions: High temperatures and prolonged reaction times can increase the rate of de-bromination.
Mitigation Strategies:
-
Switch to Anhydrous Solvents: If possible, consider using anhydrous dioxane or toluene. While water is often beneficial for the Suzuki reaction, its exclusion can sometimes suppress de-bromination. Note that this may require a more soluble organic base (e.g., K₃PO₄).
-
Avoid Alcohol Co-solvents: While solvent mixtures like dioxane/EtOH/H₂O have been reported for other indazoles, the alcohol can be a hydride source.[1] Sticking to aprotic solvents is generally safer.
-
Use a Weaker, Non-nucleophilic Base: In some cases, a very strong base can promote side reactions. Switching from Cs₂CO₃ to a finely ground, dry K₂CO₃ or K₃PO₄ might help.[6]
-
Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the product from degrading and to minimize side reactions like de-bromination.
Question 3: My reaction mixture is heterogeneous, and I suspect solubility is the issue. What are the best solvents for this compound?
Answer:
The large, nonpolar phenylsulfonyl group combined with the polar indazole core gives the molecule mixed polarity. While not highly soluble in many common solvents, several options are effective.
Solubility Profile & Recommendations:
-
Good Solubility: Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP).
-
Moderate Solubility: Tetrahydrofuran (THF), 1,4-Dioxane, Toluene (especially when heated).
-
Poor Solubility: Water, Hexanes, Diethyl Ether, Alcohols (Methanol, Ethanol).
For cross-coupling reactions, 1,4-dioxane and DMF are excellent starting points due to their ability to dissolve the substrate at elevated temperatures and their compatibility with common catalytic systems.[1][4] If the reaction mixture remains a thick slurry, increasing the solvent volume or switching to a stronger solubilizing agent like DMAc or NMP may be necessary.[7]
Question 4: I am seeing byproducts that suggest cleavage of the phenylsulfonyl group. Is this solvent-dependent?
Answer:
Cleavage of the N-phenylsulfonyl group is possible under certain nucleophilic or strongly basic conditions, although it is generally considered a stable protecting group. This is less dependent on the solvent itself and more on the reagents used within that solvent.
Probable Causes & Recommended Solutions:
-
Strongly Nucleophilic Conditions: Certain reagents can attack the sulfur atom, leading to cleavage.
-
Hydrolysis: While unlikely under typical Suzuki conditions, prolonged heating in aqueous basic media could potentially lead to slow hydrolysis. The mechanism of solvolysis for sulfonyl halides often involves a bimolecular (Sₙ2-like) attack by the solvent.[8][9]
Mitigation Strategies:
-
Base Selection: Use a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) base rather than hydroxide bases (e.g., NaOH, KOH), which are more nucleophilic and aggressive.
-
Temperature Control: Avoid excessive temperatures (>120 °C) for extended periods.
-
Solvent Choice: While the solvent is not the primary cause, a less polar, non-nucleophilic solvent like toluene or dioxane is preferable to highly polar, potentially reactive solvents if cleavage is a concern.
Frequently Asked Questions (FAQs)
Q1: What is the general role of aprotic vs. protic solvents in palladium-catalyzed cross-coupling reactions with this substrate?
A1:
-
Aprotic Solvents (Dioxane, DMF, Toluene, THF): These are the primary solvents for the reaction. Their main role is to dissolve the organohalide substrate, the organometallic reagent (or its precursor), and the palladium catalyst complex. Polar aprotic solvents like DMF can also help dissolve inorganic bases and stabilize charged intermediates in the catalytic cycle.
-
Protic Co-solvents (Water, Ethanol): In Suzuki couplings, water is often essential. It readily dissolves the inorganic base (e.g., K₂CO₃) and, more importantly, is believed to accelerate the transmetalation step by facilitating the transfer of the organic group from the boronic acid to the palladium center.[1][2] However, as noted in the troubleshooting guide, protic solvents can also be a source of protons or hydrides for unwanted side reactions.
Q2: How does solvent polarity affect the oxidative addition step in Suzuki coupling of this substrate?
A2: The oxidative addition of the C-Br bond to the Pd(0) catalyst is the first and often rate-limiting step. This step involves an increase in the coordination number and oxidation state of the palladium center (from Pd(0) to Pd(II)). This process generally creates a more polar intermediate. Therefore, polar solvents (like DMF, or aqueous mixtures of dioxane) can stabilize this transition state, potentially accelerating the oxidative addition step. For an electron-poor and sterically hindered substrate like this compound, this stabilization can be crucial for achieving a reasonable reaction rate.
Q3: Can you provide a standard, optimized protocol for a Suzuki coupling with this substrate, highlighting the role of the solvent system?
A3: Absolutely. The following protocol is a robust starting point based on established methods for similar bromo-heterocycles.[1][10]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (de-gassed)
-
Nitrogen or Argon source
Procedure:
-
Vessel Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and Cs₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Via syringe, add 1,4-Dioxane and Water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction). The solvents should be de-gassed beforehand by sparging with an inert gas for 20-30 minutes.
-
Causality: The dioxane solubilizes the organic components, while the water activates the base and promotes the transmetalation step. The 4:1 ratio is a common balance between solubility and reactivity.
-
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-12 hours. Look for the disappearance of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Visualization of Workflows and Mechanisms
Troubleshooting Workflow
This diagram outlines a decision-making process for a failed or low-yielding cross-coupling reaction.
Caption: Troubleshooting Decision Tree for Cross-Coupling Reactions.
Simplified Suzuki-Miyaura Catalytic Cycle
This diagram highlights the key steps where solvent interactions are critical.
Caption: Key Solvent-Influenced Steps in the Suzuki Catalytic Cycle.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
Removal of palladium catalyst from 4-Bromo-1-(phenylsulfonyl)-1H-indazole products
Topic: Removal of Palladium Catalyst from 4-Bromo-1-(phenylsulfonyl)-1H-indazole Products For: Researchers, Scientists, and Drug Development Professionals From: The Desk of the Senior Application Scientist
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly for constructing complex molecules like this compound and its derivatives, which are valuable scaffolds in medicinal chemistry.[1][2][3] However, the use of these powerful catalysts introduces a critical downstream challenge: the removal of residual palladium from the final product.[4] Regulatory bodies, such as the International Council for Harmonisation (ICH), enforce strict limits on elemental impurities like palladium in Active Pharmaceutical Ingredients (APIs) due to potential toxicity and impact on drug stability.[5][6]
This guide provides practical, field-proven advice for troubleshooting common issues and effectively removing palladium catalysts from your this compound products. We will explore the causality behind experimental choices, moving beyond simple step-by-step instructions to empower you with a robust understanding of the purification process.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the palladium removal process.
Question 1: I’ve purified my this compound product by silica gel chromatography, but my ICP-MS analysis still shows high levels of residual palladium (>100 ppm). What's happening?
Answer: This is a very common issue. Standard silica gel chromatography is often insufficient for removing all palladium species.[7][8] The reason is that palladium from homogeneous catalysts can exist in various forms, including soluble complexes or nanoparticles that co-elute with your product.[9][10] The complex nature of your product, containing both a sulfonyl group and an indazole ring, may also lead to the formation of stable, soluble palladium complexes that are difficult to separate by simple chromatography.
Suggested Solutions:
-
Introduce a Dedicated Scavenging Step: After initial workup or even after chromatography, a dedicated scavenging step is the most reliable method. Scavengers are solid-supported materials with functional groups that have a high affinity for palladium, binding it through chemisorption so it can be removed by simple filtration.[4][6]
-
Filtration Through Celite®: If you observe the formation of palladium black (insoluble Pd(0)), a simple filtration through a pad of Celite® can remove the heterogeneous metal.[11] However, this will not remove soluble palladium species and should be considered a preliminary step, not a complete solution.
Question 2: I used activated carbon to remove palladium, and while the palladium levels are lower, my product yield has dropped significantly. Why did this happen and how can I prevent it?
Answer: This points to the primary drawback of activated carbon: its non-specific nature.[12] While cost-effective, activated carbon possesses a large surface area with various active sites that can adsorb not only palladium but also your desired product, leading to significant yield loss.[6] Aromatic and heterocyclic compounds like your this compound are particularly susceptible to this non-specific binding.
Suggested Solutions:
-
Optimize Adsorbent Quantity: Reduce the amount of activated carbon used. Start with a lower loading (e.g., 5 wt% relative to your crude product) and incrementally increase it only if necessary.
-
Thoroughly Wash the Carbon: After filtering off the activated carbon, wash the filter cake extensively with fresh, hot solvent to recover as much adsorbed product as possible.[12]
-
Screen More Selective Scavengers: The most effective solution is to switch to a scavenger with higher selectivity for palladium. Thiol-functionalized silica gels (e.g., SiliaMetS Thiol, QuadraSil MP) are an excellent choice as they bind strongly to soft metals like palladium with minimal non-specific product adsorption.[13][14][15]
Question 3: My palladium scavenging efficiency is inconsistent from batch to batch. What factors could be causing this variability?
Answer: Inconsistent scavenging is often due to subtle variations in the state of the palladium or the scavenging conditions. The efficiency of any removal technique is highly system-dependent.[6]
Possible Causes & Solutions:
-
Palladium Oxidation State: The residual palladium in your reaction mixture can be a mix of Pd(0) and Pd(II).[9] Some scavengers have different affinities for different oxidation states. Thiol- and thiourea-based scavengers are generally effective for various forms of palladium.[14][16]
-
Temperature and Time: Scavenging is a chemical reaction, and its kinetics are influenced by temperature and time. Gentle heating (e.g., 40-50 °C) can often increase the rate and efficiency of palladium removal, but should be balanced against potential product degradation.[12][17] Ensure you are stirring for a sufficient, consistent duration (typically 4-18 hours).
-
Solvent Choice: The solvent can affect both the accessibility of the palladium complex and the performance of the scavenger. Some scavengers may swell or perform differently in various solvents. It is best to perform the scavenging in a solvent where your product is highly soluble to ensure maximum interaction with the scavenger.
-
Screening is Key: The best way to ensure consistency is to perform a small-scale screening experiment with a few different scavengers under identical conditions to identify the most robust method for your specific product and solvent system.[4]
Troubleshooting Decision Tree
This diagram outlines a logical approach to diagnosing and solving palladium removal challenges.
Caption: Troubleshooting decision tree for palladium removal.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for palladium removal, and how do they compare?
A1: The main strategies are adsorption, crystallization, and extraction.
| Method | Principle | Pros | Cons |
| Adsorption (Scavengers) | Uses solid-supported ligands (e.g., thiol, amine) that selectively bind palladium (chemisorption).[6] | High selectivity, high efficiency (<10 ppm achievable), easy filtration-based removal.[14][15] | Higher initial cost compared to carbon. |
| Adsorption (Carbon) | Palladium adsorbs onto the surface of activated carbon (physisorption).[18][19] | Low cost, widely available. | Non-selective (can cause product loss), may require larger quantities, fine particles can be difficult to filter.[6][12] |
| Crystallization | Aims to leave palladium impurities behind in the mother liquor. | Can be effective for some systems, serves as a product purification step. | Often insufficient alone; palladium complexes can co-crystallize with the product, concentrating the impurity.[5][6] |
| Extraction | Uses a liquid-liquid extraction with an aqueous solution containing a chelating agent (e.g., EDTA, N-acetylcysteine). | Can be effective for certain palladium salts. | Can be labor-intensive, may require pH adjustment, and introduces aqueous waste streams. |
Q2: How do I select the best palladium scavenger for my this compound?
A2: Scavenger selection is a critical step.[4] Key factors include:
-
Functional Group: Thiol (-SH) and Thiourea (-SC(NH₂)NH-) based scavengers show very high affinity for palladium and are excellent starting points.[13][16] Amine-based scavengers can also be effective.
-
Palladium Species: While many scavengers are versatile, some are optimized for specific palladium complexes or oxidation states. Check supplier application notes.[20]
-
Solvent and Temperature Compatibility: Ensure the scavenger is stable and effective in your chosen solvent system and at your operating temperature. Silica-based scavengers generally have excellent solvent and thermal stability.[9]
-
Recommendation: Start by screening 2-3 scavengers with different functional groups (e.g., a thiol, a thiourea, and a multi-amine scavenger) at a small scale to determine the most effective option empirically.
Q3: What is the industry-standard method for quantifying residual palladium?
A3: The definitive method for accurately quantifying trace elemental impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[21][22] This technique offers extremely low detection limits (parts-per-billion) and is required for final API analysis. For the analysis to be accurate, the sample must first be completely digested, typically using microwave-assisted acid digestion, to break down all organic material and ensure all palladium is in an analyzable form.[23]
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Silica Scavenger (e.g., SiliaMetS® Thiol)
This protocol is a robust starting point for selectively removing palladium with minimal product loss.
-
Prepare the Solution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate) to a concentration of 50-100 mg/mL. Ensure the product is fully dissolved.
-
Add the Scavenger: Add the thiol-functionalized silica scavenger (typically 4-8 molar equivalents relative to the initial amount of palladium catalyst used, or ~5-10 wt% of the crude product mass).[20]
-
Stir the Mixture: Stir the suspension at room temperature or with gentle heating (40-50 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally for your specific system.[12]
-
Filter the Resin: Cool the mixture to room temperature and filter through a pad of Celite® to remove the solid-supported scavenger.
-
Wash the Resin: Wash the filter cake with 2-3 portions of fresh solvent to ensure complete recovery of the product.
-
Concentrate and Analyze: Combine the filtrate and washings, and remove the solvent under reduced pressure. Analyze an aliquot of the purified product for residual palladium content using ICP-MS.[12]
Protocol 2: General Workflow for Palladium Scavenger Screening
This workflow allows for the efficient comparison of different scavengers to identify the optimal choice for your process.
Caption: General experimental workflow for palladium scavenger screening.
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. verdeanalitica.com.br [verdeanalitica.com.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. silicycle.com [silicycle.com]
- 14. silicycle.com [silicycle.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. silicycle.com [silicycle.com]
- 17. silicycle.com [silicycle.com]
- 18. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 19. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 20. silicycle.com [silicycle.com]
- 21. pharmtech.com [pharmtech.com]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Overcoming poor solubility of indazole intermediates in organic synthesis
Technical Support Center: Indazole Intermediate Solubility
Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for overcoming the common yet challenging issue of poor solubility of indazole intermediates in organic synthesis. Indazoles are a cornerstone scaffold in medicinal chemistry, but their planar, aromatic nature often leads to strong crystal lattice forces and low solubility in common organic solvents, complicating reactions, purifications, and scale-up efforts.[1][2][3][4]
This resource combines fundamental principles with field-proven troubleshooting strategies to help you keep your research moving forward.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational questions regarding indazole solubility.
Q1: Why are many of my indazole intermediates so poorly soluble?
A: The poor solubility of indazole derivatives often stems from a combination of their inherent molecular structure and intermolecular forces.
-
High Crystal Lattice Energy: The planar, rigid bicyclic structure of the indazole core allows for efficient packing in a crystal lattice.[5] This dense packing is stabilized by strong intermolecular forces, such as pi-pi stacking between the aromatic rings and hydrogen bonding involving the pyrazole-like nitrogen atoms. A significant amount of energy is required to overcome these forces and solvate the individual molecules.
-
Amphoteric Nature: Indazole is an amphoteric molecule, meaning it can act as both a weak acid (pKa ≈ 13.86 for deprotonation) and a weak base (pKa ≈ 1.04 for protonation of N2).[6] However, the parent scaffold and many neutral derivatives have limited polarity, making them poorly soluble in both highly nonpolar solvents (like hexanes) and highly polar protic solvents (like water).[7]
-
Substituent Effects: The nature of the substituents on the indazole ring plays a critical role. Large, nonpolar, or symmetrical substituents can exacerbate poor solubility, while functional groups capable of hydrogen bonding or ionization can improve it.[8]
Q2: What is the first thing I should consider when choosing a solvent for my indazole-based reaction?
A: Your primary consideration should be the polarity of your specific indazole intermediate. A good starting point is to use polar aprotic solvents. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Dioxane are often effective because their polarity is sufficient to disrupt the intermolecular forces of the indazole, but they lack the hydrogen-bonding protons that can sometimes complicate reactions or fail to adequately solvate the aromatic portions of the molecule. For N-alkylation or N-arylation reactions, DMF and DMSO are very common choices.[9][10]
Q3: How does temperature affect the solubility of indazole intermediates?
A: In most cases, the solubility of solid organic compounds like indazoles in a solvent increases with temperature. Heating the mixture provides the necessary thermal energy to break the intermolecular bonds holding the crystal lattice together, allowing the solvent molecules to surround and dissolve the solute. This is the fundamental principle behind choosing high-boiling point solvents for difficult-to-dissolve substrates and for performing recrystallizations. However, be mindful of the thermal stability of your specific intermediate and other reagents in the reaction.
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides direct answers to specific problems you might encounter in the lab.
Problem: My starting indazole will not dissolve in my chosen solvent (e.g., THF, Acetonitrile) at room temperature.
Solution:
-
Gentle Heating: Carefully heat the mixture to 40-60 °C. Often, this is enough to achieve dissolution without degrading sensitive materials.
-
Introduce a Co-solvent: Add a small percentage (5-20% v/v) of a stronger, more polar aprotic solvent like DMF or NMP.[11][12] Co-solvents work by disrupting the solvent's self-association, which can reduce its tendency to "squeeze out" the non-polar parts of your solute, thereby increasing overall solubility.[][14]
-
Switch Solvents: If gentle heating and co-solvents fail, you may need to switch to a primary solvent with a higher dissolving power, such as DMF, DMSO, or DMAc, assuming they are compatible with your reaction chemistry.
-
Physical Agitation (Sonication): Place the flask in an ultrasonic bath. Sonication uses high-frequency sound waves to create and collapse microscopic bubbles (a phenomenon called cavitation), which generates localized high-energy jets and shockwaves.[15] This physical agitation can break apart solute aggregates and significantly accelerate the dissolution process, often achieving solubility where simple stirring fails.[16][17][18]
Problem: My reaction is very slow or has stalled. I suspect the starting material is precipitating out of solution as it's consumed.
Solution: This is a classic sign that your reaction medium cannot support the concentration of all species throughout the reaction.
-
Increase Temperature: If your reaction is not temperature-sensitive, increasing the heat will boost both reaction kinetics and the solubility of all components. This is a primary reason why many indazole syntheses are run at elevated temperatures (e.g., 80-120 °C).[19]
-
Microwave-Assisted Synthesis: If available, a microwave reactor is an excellent tool. Microwaves heat the reaction mixture directly and uniformly through interaction with polar molecules, allowing for rapid heating to temperatures well above the solvent's boiling point in a sealed vessel.[20][21] This often dramatically enhances solubility and slashes reaction times from hours to minutes.[22][23]
-
Use a Higher-Boiling Point Solvent: Solvents like NMP (b.p. 202 °C), DMSO (b.p. 189 °C), or sulfolane (b.p. 285 °C) can maintain solubility at much higher temperatures.
Problem: My N-arylated or highly functionalized indazole product crashes out during the aqueous workup.
Solution: This happens because the product is soluble in the organic reaction solvent but insoluble in the mixture of that solvent and water.
-
Increase the Volume of Organic Solvent: Before adding the aqueous phase, dilute your reaction mixture with a larger volume of your extraction solvent (e.g., ethyl acetate, DCM). This keeps the product concentration low and in a favorable organic environment.
-
pH Adjustment (for ionizable groups): If your indazole has an acidic or basic handle, you can manipulate its solubility. For a basic indazole, adding a small amount of acid (e.g., 1M HCl) to the aqueous phase can protonate it, forming a more water-soluble salt.[6][8] Conversely, for an acidic indazole, adding a base (e.g., 1M NaOH) can deprotonate it, increasing its aqueous solubility.[24][25][26] This can be used to either pull the product into the aqueous layer for purification or to keep impurities in the aqueous layer while the desired product remains organic.
-
Avoid Water Entirely: If possible, consider a non-aqueous workup. This could involve filtering the reaction mixture through a plug of silica or celite to remove solid byproducts, followed by evaporation of the solvent.
Problem: I am struggling to recrystallize my indazole intermediate. It either "oils out" or precipitates as an amorphous powder.
Solution: Recrystallization requires finding a solvent system where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5]
-
Systematic Solvent Screening: Test a range of solvents. A good candidate might be toluene, ethanol, isopropanol, or a mixture like ethanol/water or ethyl acetate/hexanes. Oiling out often occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is too concentrated. Try a more dilute solution or a lower-boiling point solvent.
-
Use a Solvent/Anti-solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until you see persistent cloudiness. Re-heat to clarify and then allow to cool slowly. This method provides fine control over the saturation point.
-
Control the Cooling Rate: Do not rush the cooling process. Allow the flask to cool slowly to room temperature, and only then place it in an ice bath or refrigerator. Slow cooling encourages the growth of well-ordered crystals rather than amorphous precipitation.[27]
Part 3: Key Experimental Protocols
Protocol 1: Rapid Solvent Screening for Indazole Intermediates
This protocol allows for the efficient testing of multiple solvents to find a suitable candidate for a reaction or recrystallization.
-
Preparation: Arrange a series of small, labeled vials (e.g., 1-dram vials).
-
Aliquot Solute: Add a small, consistent amount of your indazole intermediate (e.g., 5-10 mg) to each vial.
-
Solvent Addition: Add a measured volume of a test solvent (e.g., 0.2 mL) to the first vial.
-
Observe at Room Temperature: Vigorously stir or vortex the vial for 60 seconds. Record your observation (e.g., Insoluble, Partially Soluble, Fully Soluble).
-
Test with Heating: If the compound is not fully soluble, place the vial in a heated sand bath or on a hot plate (with stirring) and warm to ~60-80°C. Record your observation again.
-
Test with Cooling: If the compound dissolved upon heating, allow it to cool to room temperature and then place it in an ice bath for 15-20 minutes. Observe if a crystalline precipitate forms, which indicates a good candidate for recrystallization.
-
Repeat: Repeat steps 3-6 for each test solvent. Suggested test solvents include Toluene, THF, 2-MeTHF, Ethyl Acetate, Acetonitrile, Isopropanol, and Ethanol.
Protocol 2: pH Adjustment for Solubility Modification
This protocol is for determining if pH can be used to aid in workup and purification.
-
Initial Dissolution: Dissolve a small amount of your indazole intermediate (e.g., 10 mg) in a suitable organic solvent (e.g., 1 mL of ethyl acetate) in a vial.
-
Add Aqueous Phase: Add an equal volume (1 mL) of deionized water. The compound should remain in the organic layer.
-
Acidification: Add 1M HCl dropwise (e.g., 100 µL increments), vortexing between additions. After each addition, allow the layers to separate and observe if the compound is extracted into the acidic aqueous layer. This indicates the formation of a water-soluble cationic salt.
-
Basification (in a separate vial): Repeat steps 1-2. Add 1M NaOH dropwise, vortexing between additions. Observe if the compound is extracted into the basic aqueous layer. This indicates the formation of a water-soluble anionic salt.
-
Application: Use these findings to design your workup. For example, if your product is soluble in acidic water but your nonpolar impurities are not, you can perform an acidic extraction to purify your compound.
Part 4: Data & Visualization
Table 1: Properties of Common Solvents in Indazole Synthesis
| Solvent | Abbreviation | Boiling Point (°C) | Polarity Index | Typical Use Cases & Notes for Indazoles |
| Dimethylformamide | DMF | 153 | 6.4 | Excellent solvent for many indazoles, especially for N-alkylation/arylation. High boiling point allows for heating. Can be difficult to remove under vacuum. |
| Dimethyl Sulfoxide | DMSO | 189 | 7.2 | Very strong solvent, dissolves even highly crystalline indazoles. Ideal for sluggish reactions requiring high temperatures.[10] Can complicate workup due to water miscibility. |
| N-Methyl-2-pyrrolidone | NMP | 202 | 6.7 | Similar to DMF but with a higher boiling point. Good for very stubborn solubility cases. |
| Tetrahydrofuran | THF | 66 | 4.0 | Common for reactions at or below room temperature. May not be strong enough for many substituted indazoles without heating. |
| Dioxane | - | 101 | 4.8 | A higher-boiling point ether alternative to THF. Often a good choice for cross-coupling reactions. |
| Acetonitrile | ACN | 82 | 5.8 | A polar solvent that is easier to remove than DMF/DMSO. Solubility can be moderate; often requires heating. |
| Toluene | - | 111 | 2.4 | A good nonpolar solvent for certain reactions and a very common choice for recrystallization of moderately polar indazoles. |
| Ethanol | EtOH | 78 | 4.3 | Useful protic solvent, especially for recrystallization, often in combination with water as an anti-solvent.[5] |
Diagrams
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} enddot Caption: Troubleshooting workflow for solubility issues.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnrjournal.com [pnrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Indazole - Wikipedia [en.wikipedia.org]
- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 8. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Co-solvent: Significance and symbolism [wisdomlib.org]
- 14. youtube.com [youtube.com]
- 15. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 16. Sonication in Organic Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 17. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. rjpdft.com [rjpdft.com]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. ijrpas.com [ijrpas.com]
- 24. files01.core.ac.uk [files01.core.ac.uk]
- 25. One moment, please... [ajdhs.com]
- 26. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 27. reddit.com [reddit.com]
Validation & Comparative
Introduction: The Indazole Scaffold and the Strategic Role of its Brominated Isomers
An In-Depth Guide to the Comparative Reactivity of 4-Bromo, 5-Bromo, and 6-Bromoindazoles for the Medicinal Chemist
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors like Pazopanib.[1] Its unique bicyclic heteroaromatic structure offers a versatile template for interacting with biological targets. Functionalization of the indazole core is key to modulating pharmacological activity, and bromoindazoles serve as exceptionally versatile precursors for diversification, primarily through palladium-catalyzed cross-coupling reactions.
However, not all bromoindazoles are created equal. The position of the bromine atom on the benzenoid ring—at the C4, C5, or C6 position—profoundly influences the C-Br bond's reactivity. This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of the reactivity of 4-bromo, 5-bromo, and 6-bromoindazoles. We will dissect the underlying electronic and steric factors, compare their performance in key transformations with supporting data, and provide actionable experimental protocols for researchers in drug discovery and development.
Foundational Principles: Understanding Indazole's Electronic Landscape
To appreciate the subtle differences between the bromo-isomers, one must first understand the electronic nature of the parent indazole ring.
Annular Tautomerism: The 1H- vs. 2H-Indazole Equilibrium
The indazole ring exists as two principal tautomers: the 1H-indazole and the 2H-indazole. The 1H-tautomer, with its benzenoid structure, is thermodynamically more stable and predominates in most conditions.[2][3][4] The less stable 2H-tautomer possesses a quinonoid structure. This equilibrium is crucial as the electronic distribution, and thus the reactivity of the carbocyclic ring, is influenced by the position of the N-H proton. For the purpose of C-Br bond reactivity in cross-coupling, we primarily consider the dominant 1H-tautomer.
Electronic Effects of Bromine Substitution at C4, C5, and C6
The reactivity of an aryl bromide in catalysis is dictated by the electron density at the carbon atom bearing the bromine. This is governed by a combination of inductive and resonance effects.
-
Inductive Effect (-I): Bromine is an electronegative atom and exerts a strong electron-withdrawing inductive effect, polarizing the C-Br bond and making the carbon atom more electrophilic. This effect weakens with distance.
-
Resonance Effect (+R): Bromine possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This electron-donating resonance effect counteracts the inductive effect to some degree.
The interplay of these effects differs based on the bromine's position relative to the fused pyrazole ring:
-
5-Bromoindazole: The bromine at C5 is para to C7a and meta to C3a. It can effectively participate in resonance with the entire bicyclic system.
-
6-Bromoindazole: The bromine at C6 is meta to both C4 and C7a. Its resonance effects are less pronounced compared to the C5 position.
-
4-Bromoindazole: The bromine at C4 is ortho to the C3a-N2 bond and is subject to significant steric hindrance from the peri-position C5-H. Furthermore, its proximity to the electron-rich pyrazole ring influences its electronic character.
The following diagram illustrates the differential electronic influence of the bromine substituent at each position.
Caption: Electronic and steric factors influencing bromoindazole reactivity.
Generally, a more electron-deficient C-Br bond facilitates the initial oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step. Therefore, a weaker +R effect or a stronger -I effect will enhance reactivity.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for C-C, C-N, and C-O bond formation.[5] The reactivity of bromoindazoles in these transformations is a direct probe of the C-Br bond's lability.
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide, is arguably the most widely used cross-coupling reaction.[6] The general reactivity trend for aryl halides is I > Br > Cl, reflecting the bond dissociation energies. Within the bromo-isomers, electronic factors are paramount.
Expected Reactivity Order: 5-Bromo > 6-Bromo > 4-Bromo.
-
5-Bromoindazole: Often exhibits the highest reactivity. The C5 position's electronic environment facilitates oxidative addition. Numerous protocols report high yields for the Suzuki coupling of 5-bromoindazoles.[7]
-
6-Bromoindazole: Generally shows good reactivity, though sometimes requiring slightly more forcing conditions than the 5-bromo isomer.
-
4-Bromoindazole: Tends to be the least reactive isomer. This is attributed to a combination of steric hindrance from the adjacent pyrazole ring and the C5-H, which can impede the approach of the bulky palladium catalyst, and potentially a less favorable electronic profile.
Table 1: Comparison of Suzuki-Miyaura Coupling Reactions
| Isomer | Boronic Acid/Ester | Catalyst / Ligand | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / DME | 80 | 2 | 85 | [7] |
| 6-Bromo-3-iodo-1H-indazole* | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane-H₂O | 100 | 12 | 88 | [8] |
| 4-Bromoanisole** | Phenylboronic acid | 0.0009 mol% Pd(OAc)₂ | Na₂CO₃ / H₂O-EtOH | Reflux | 0.33 | 97 | [9] |
| 7-Bromo-4-sulfonamido-1H-indazole | 4-Methoxyphenylboronic acid | SPhos-Pd-G2 | K₃PO₄ / Dioxane-H₂O | 100 | 2 | 80 | [10] |
*Note: Data for 6-bromo-3-iodo-indazole shows reactivity at the C3-iodo position, which is more reactive than bromide. Direct comparative data for C6-Br is sparse. **Note: Data for 4-bromoanisole is included as a general proxy for a sterically hindered aryl bromide, as direct scalable data for 4-bromoindazole is limited in comparative literature.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination forms a C-N bond between an aryl halide and an amine.[11] The catalytic cycle shares the critical oxidative addition step with the Suzuki reaction, and thus, similar reactivity trends are expected.[12]
Expected Reactivity Order: 5-Bromo > 6-Bromo > 4-Bromo.
-
5-Bromoindazole: This isomer is a common substrate for C-N bond formation, enabling access to a wide array of 5-aminoindazole derivatives which are prevalent in kinase inhibitor scaffolds.[13]
-
6-Bromoindazole: Reactivity is generally reliable, though optimization of ligand and base may be required depending on the amine coupling partner.
-
4-Bromoindazole: The steric hindrance at C4 can be particularly challenging for the Buchwald-Hartwig reaction, which often employs bulky phosphine ligands. This can necessitate more specialized, highly active catalyst systems.
Table 2: Representative Buchwald-Hartwig Amination Data
| Isomer | Amine | Catalyst / Ligand | Base / Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromoindole* | Various Amines | Pd-based | Various | Various | Good to High | [13] |
| 5-Bromothiazole** | Diarylamines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ / Dioxane | 110 | 75-91 | [14] |
*Note: While this reference focuses on 5-bromoindole, the principles and conditions are directly applicable to 5-bromoindazole. **Note: Data on 5-bromothiazole is provided to illustrate a successful protocol for a five-membered heterocyclic bromide.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, utilizing a dual palladium and copper catalytic system.[15][16] The reactivity of the aryl halide (I > OTf > Br > Cl) is a critical parameter.[17]
Expected Reactivity Order: 5-Bromo > 6-Bromo > 4-Bromo.
The same electronic and steric arguments apply. The more accessible and electronically favorable C5 and C6 positions are expected to outperform the sterically encumbered C4 position. Sequential couplings are possible on di-halogenated indazoles, exploiting the higher reactivity of iodide over bromide to achieve selective functionalization.[18]
Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is dominant, the possibility of Nucleophilic Aromatic Substitution (SNAr) should be considered, especially if the indazole ring is activated by strongly electron-withdrawing groups (e.g., a nitro group).[19][20] For an SNAr reaction to occur, the aromatic ring must be electron-deficient to be attacked by a nucleophile, and the leaving group should be positioned ortho or para to an activating group to stabilize the intermediate Meisenheimer complex.[21]
For the bromoindazoles themselves, the pyrazole ring is electron-rich and the benzene ring is not sufficiently activated for SNAr to occur under typical conditions. The presence of the bromine alone is insufficient to promote this pathway. Therefore, SNAr is not a generally viable reaction pathway for these substrates unless additional, potent electron-withdrawing groups are present on the carbocyclic ring.[22]
Experimental Protocols: A Practical Guide
Trustworthiness in synthetic chemistry comes from robust, reproducible protocols. Below are representative, step-by-step procedures for the functionalization of a bromoindazole.
Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1H-indazole
This protocol is adapted from a reported procedure for the synthesis of 5-heteroaryl indazoles.[7]
Objective: To synthesize 5-(N-Boc-pyrrol-2-yl)-1H-indazole.
Materials:
-
5-Bromo-1H-indazole
-
N-Boc-2-pyrroleboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Water, degassed
-
Standard glassware for inert atmosphere reactions
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 5-bromo-1H-indazole (1.0 eq), N-Boc-2-pyrroleboronic acid (1.2 eq), potassium carbonate (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Solvent Addition: Add anhydrous, degassed DME to the flask via syringe.
-
Heating: Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol: Buchwald-Hartwig Amination of a Bromo-heterocycle
This generalized protocol is based on standard conditions for coupling aryl bromides with amines.[14]
Objective: To synthesize a generic N-aryl-indazole derivative.
Materials:
-
Bromo-indazole isomer (e.g., 5-bromo-1H-indazole)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Dioxane, anhydrous
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried vial or flask, combine the bromo-indazole (1.0 eq), amine (1.2 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon (3x).
-
Solvent Addition: Add anhydrous dioxane via syringe.
-
Heating: Heat the mixture to 100-110 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS for consumption of the starting material.
-
Workup: After cooling, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate), filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by chromatography.
Conclusion and Strategic Recommendations
The reactivity of bromoindazoles in palladium-catalyzed cross-coupling reactions is a nuanced function of the bromine atom's position, governed by a combination of electronic and steric effects.
-
Summary of Reactivity: The general trend for reactivity in common cross-coupling reactions is 5-bromo > 6-bromo > 4-bromo .
-
5-Bromoindazole: This isomer is the most versatile and reactive, serving as a reliable building block for diversification at the C5 position. Standard coupling conditions are often sufficient to achieve high yields.
-
6-Bromoindazole: A viable and reactive substrate, though it may occasionally require slightly more forcing conditions or catalyst loading compared to its 5-bromo counterpart.
-
4-Bromoindazole: Represents the most challenging isomer due to steric hindrance. Successful coupling often requires careful selection of highly active catalysts and ligands (e.g., Buchwald-type biaryl phosphine ligands) and rigorous optimization of reaction conditions.
For drug development professionals, this hierarchy is critical. When designing a synthetic route, utilizing a 5- or 6-bromoindazole intermediate will likely lead to a more robust and scalable synthesis. If the target molecule requires functionalization at the C4 position, the synthetic chemist must be prepared for more intensive process development to overcome the inherent lower reactivity of the 4-bromoindazole isomer.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. cem.de [cem.de]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 19. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Alternative Protecting Groups for the Indazole Nitrogen
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, from anticancer drugs like Niraparib to kinase inhibitors like Pazopanib.[1] Its utility stems from its role as a versatile bioisostere of indole, offering unique hydrogen bonding capabilities and metabolic stability.[2] However, the synthetic manipulation of the indazole ring is complicated by the presence of two reactive nitrogen atoms, N-1 and N-2. Uncontrolled reactions often lead to mixtures of regioisomers, complicating purification and reducing overall yields.[2][3]
Strategic N-protection is therefore not merely a tactical step but a cornerstone of efficient indazole synthesis. The choice of protecting group dictates the regiochemical outcome of subsequent functionalizations, influences the reactivity of the heterocyclic core, and must be compatible with the entire synthetic sequence. This guide provides an in-depth comparison of key protecting groups for the indazole nitrogen, moving beyond common choices to explore alternatives that offer unique advantages in stability, selectivity, and orthogonality. We will delve into the causality behind experimental choices, providing field-proven insights and detailed, self-validating protocols to empower researchers in drug discovery and development.
The Strategic Calculus: Selecting an Indazole N-Protecting Group
The selection of an N-protecting group is a multi-faceted decision driven by the overall synthetic strategy. The ideal group must be introduced efficiently, remain inert during intermediate transformations, and be cleaved selectively without affecting other sensitive functionalities. The following decision tree illustrates the key parameters to consider.
Caption: Decision workflow for selecting an indazole N-protecting group.
Comparative Analysis of Protecting Groups
The performance of a protecting group is defined by its stability profile and the conditions required for its introduction and removal. Here, we compare several key alternatives, providing a balanced view of their strengths and weaknesses.
| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Deprotection Conditions | Stability Profile | Key Features & Considerations |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, TEA, DMAP | Strong Acid (TFA, HCl); NaOMe in MeOH[4][5] | Stable to hydrogenolysis and mild base. Labile to strong acid. | Widely used. Can be removed under non-acidic conditions, which is advantageous for acid-sensitive substrates.[4] May deprotect during Suzuki coupling under microwave conditions.[6] |
| Benzyl | Bn | BnBr or BnCl, Base (NaH, K₂CO₃) | Catalytic Hydrogenolysis (H₂, Pd/C)[4][7] | Stable to acidic and basic conditions, and many organometallic reagents. | A robust group for a wide range of transformations. Removal is clean but incompatible with reducible groups (alkenes, alkynes, nitro).[8] |
| Trityl | Tr | TrCl, Et₃N or DIPEA | Mild Acid (TFA, aq. Acetic Acid)[4][9] | Stable to base, hydrogenolysis, and many nucleophiles. Very acid-labile. | Extreme steric bulk favors protection of the less hindered N-1 position. Tunable lability with substituted trityl groups (MMT, DMT).[4][10] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, dicyclohexylmethylamine | TBAF in THF; aq. HCl in EtOH[11][12] | Stable to a wide range of non-fluoride conditions. | Excellent for directing N-2 protection.[11][12] The protected nitrogen can direct C-3 lithiation, enabling subsequent functionalization.[11][13] |
| Tetrahydropyranyl | THP | 3,4-Dihydro-2H-pyran (DHP), Acid catalyst (PPTS, TsOH) | Aqueous Acid (HCl, AcOH)[14][15] | Stable to most non-acidic reagents, including bases and organometallics.[16][17] | Low cost and easy to introduce. Creates a new stereocenter, potentially leading to diastereomeric mixtures.[15] |
| p-Toluenesulfonyl | Ts | TsCl, Pyridine or Et₃N | Reductive Cleavage (e.g., Mg/MeOH, SmI₂) | Very stable to both acidic and basic conditions, and many redox reagents. | Reduces the nucleophilicity of the indazole nitrogen significantly. Deprotection can be challenging and require harsh conditions.[4] |
Detailed Experimental Protocols
The following protocols are generalized for the indazole core and serve as a starting point. Optimization for specific substrates, particularly those with other sensitive functional groups, is essential.
Protocol 1: N-2 Selective Protection with SEM-Cl
This protocol leverages a bulky amine base to favor kinetic protection at the N-2 position, installing a versatile group that also serves to direct C-3 functionalization.[11][12]
Rationale: Dicyclohexylmethylamine is a non-nucleophilic, sterically hindered base that facilitates the regioselective reaction with SEM-Cl at the more accessible N-2 position of the indazole anion. The reaction is typically run at room temperature in an aprotic solvent like THF.
A. Protection of Indazole with SEM-Cl
-
Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add indazole (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Base Addition: Add dicyclohexylmethylamine (1.2 equiv) to the solution via syringe.
-
SEM-Cl Addition: Slowly add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate and quench with 0.5 N NaOH. Separate the layers, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-2 SEM-protected indazole.[12]
B. Deprotection of N-SEM Indazole with TBAF Rationale: The SEM group is specifically designed for cleavage by a fluoride source. Tetrabutylammonium fluoride (TBAF) attacks the silicon atom, initiating an elimination cascade that liberates the free N-H, ethene, and trimethylsilanol. This method is orthogonal to many acid- and base-labile groups.
-
Setup: Dissolve the N-SEM protected indazole (1.0 equiv) in anhydrous THF (~0.1 M).
-
Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.5-2.0 equiv).
-
Reaction: Reflux the mixture until the reaction is complete (monitor by TLC).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography if necessary.[4][12]
Protocol 2: Robust Protection with Benzyl Bromide
The benzyl group is a workhorse protecting group, valued for its stability to a wide range of acidic, basic, and organometallic reagents. Its removal via catalytic hydrogenolysis is highly efficient and clean.
A. Protection of Indazole with Benzyl Bromide Rationale: A strong base like sodium hydride (NaH) is used to completely deprotonate the indazole, forming the indazolide anion. This nucleophile then displaces bromide from benzyl bromide in an Sₙ2 reaction. Anhydrous DMF is a common solvent that readily dissolves the anion.
-
Setup: To a flame-dried flask under an inert atmosphere, add NaH (60% dispersion in mineral oil, 1.2 equiv). Wash with anhydrous hexanes and decant to remove the oil.
-
Substrate Addition: Add anhydrous N,N-dimethylformamide (DMF), cool to 0 °C, and slowly add a solution of indazole (1.0 equiv) in DMF.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes.
-
Electrophile Addition: Add benzyl bromide (BnBr, 1.1 equiv) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract with ethyl acetate (3x), wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash column chromatography to separate N-1 and N-2 isomers.
B. Deprotection of N-Benzyl Indazole by Hydrogenolysis Rationale: Palladium on carbon (Pd/C) is a heterogeneous catalyst that facilitates the cleavage of the C-N bond in the presence of hydrogen gas. The process is a reductive cleavage, yielding the deprotected indazole and toluene as a byproduct, which are easily separated.
-
Setup: Dissolve the N-benzyl indazole (1.0 equiv) in a suitable solvent like methanol (MeOH) or ethanol (EtOH).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), either from a balloon or a hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected indazole.[4][7]
Synthetic Workflow and Orthogonality
The power of protecting groups lies in their orthogonal removal, allowing for sequential, selective deprotection in a multi-step synthesis. The following workflow illustrates a hypothetical sequence where an N-SEM group is removed while an acid-labile Boc group on another part of the molecule remains intact.
Caption: Orthogonal deprotection workflow in a multi-step synthesis.
Conclusion
The strategic selection and application of nitrogen protecting groups are critical for the successful synthesis of complex indazole-containing molecules. While traditional groups like Boc and Benzyl remain highly valuable, alternatives such as SEM offer unique advantages, particularly in directing regioselectivity and enabling subsequent C-H functionalization. The choice is never arbitrary; it is a calculated decision based on a deep understanding of the group's stability, the planned synthetic route, and the requirements for orthogonal deprotection. By carefully considering these factors and employing robust, well-understood protocols, researchers can navigate the complexities of indazole chemistry with greater efficiency and control, accelerating the discovery of next-generation therapeutics.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structure of 4-Bromo-1-(phenylsulfonyl)-1H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the X-ray crystal structure of 4-Bromo-1-(phenylsulfonyl)-1H-indazole derivatives. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind the experimental design, ensuring a self-validating and reproducible approach to the structural elucidation of this important class of molecules.
The indazole scaffold is a significant pharmacophore, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] The introduction of a phenylsulfonyl group and a bromine atom to the indazole core can significantly influence the molecule's physicochemical properties and biological activity.[3] X-ray crystallography provides the definitive three-dimensional structure of these molecules, offering crucial insights into their conformation, intermolecular interactions, and potential for polymorphism, all of which are critical parameters in drug design and development.[4]
The Foundational Role of X-ray Crystallography
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise atomic arrangement within a crystalline solid.[5] By analyzing the diffraction pattern of X-rays passing through a crystal, we can deduce the electron density distribution and, consequently, the positions of atoms, bond lengths, and bond angles with high precision.[6] This detailed structural information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.
Experimental Workflow: From Synthesis to Structure
The journey from a powdered compound to a refined crystal structure involves a multi-step process. The following sections detail a generalized, yet robust, protocol for the synthesis, crystallization, and X-ray analysis of this compound derivatives, grounded in established methodologies for similar compounds.
Diagram of the Experimental Workflow
Caption: A generalized workflow for the X-ray crystal structure analysis of small organic molecules.
Part 1: Synthesis of this compound
A common route to N-sulfonylated indazoles involves the reaction of the parent indazole with a sulfonyl chloride in the presence of a base.
Experimental Protocol:
-
Starting Materials: 4-Bromo-1H-indazole, benzenesulfonyl chloride, and a suitable base (e.g., triethylamine or sodium hydride).
-
Reaction Setup: Dissolve 4-Bromo-1H-indazole in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Cool the solution to 0 °C and add the base dropwise to deprotonate the indazole nitrogen.
-
Sulfonylation: Slowly add a solution of benzenesulfonyl chloride in the same solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The crude product is then purified by column chromatography on silica gel.
Part 2: Crystallization
The growth of high-quality single crystals is often the most challenging step.[5] Slow evaporation of a saturated solution is a widely used technique for small organic molecules.
Experimental Protocol:
-
Solvent Selection: Screen a variety of solvents or solvent mixtures to find a system where the compound has moderate solubility.
-
Solution Preparation: Prepare a nearly saturated solution of the purified this compound in the chosen solvent system.
-
Crystal Growth: Loosely cap the vial and allow the solvent to evaporate slowly over several days at a constant temperature.
-
Crystal Harvesting: Once suitable crystals have formed (typically >0.1 mm in all dimensions), carefully remove them from the mother liquor.
Part 3: X-ray Diffraction Data Collection and Structure Solution
Experimental Protocol:
-
Crystal Mounting: Mount a selected crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.[7]
-
Structure Solution: Process the diffraction data and solve the structure using direct methods or Patterson methods, which are standard for small molecules.[5]
-
Structure Refinement: Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and displacement parameters.
Comparative Structural Analysis
While the specific crystal structure of this compound is not publicly available as of this writing, we can infer its likely structural features by comparing it to closely related, crystallographically characterized molecules. The following table summarizes key crystallographic parameters from published structures of similar indazole and indole derivatives.
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Structural Features | Reference |
| 4-Bromomethyl-1-phenylsulfonyl-1H-indole | Monoclinic, P2₁/c | 11.7060 | 8.2399 | 15.4495 | 103.858 | Indole and phenyl rings are nearly orthogonal. | [8] |
| 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | Monoclinic | - | - | - | - | The phenyl ring of the phenylsulfonyl motif forms a dihedral angle of 76.24 (7)° with the mean plane of the indole ring system. | [9] |
| 4-Bromo-1H-pyrazole | - | - | - | - | - | Forms trimeric H-bonding motifs. | [10] |
| 1H-Indazole | - | - | - | - | - | Crystallizes in a chiral helical arrangement, known as a catemer.[11] | [11] |
Insights from Comparative Analysis:
-
Molecular Conformation: Based on the structure of 4-Bromomethyl-1-phenylsulfonyl-1H-indole[8] and 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde[9], it is highly probable that the phenylsulfonyl group in this compound will be significantly twisted out of the plane of the indazole ring system. This conformation is likely influenced by steric hindrance between the sulfonyl oxygens and the indazole ring.
-
Intermolecular Interactions: The presence of the sulfonyl group provides strong hydrogen bond acceptors, which can lead to the formation of C-H···O interactions in the crystal packing.[9] The bromine atom can participate in halogen bonding (Br···N or Br···O interactions), which can further influence the supramolecular assembly.
-
Crystal Packing: The overall crystal packing will be a balance of van der Waals forces, potential C-H···π interactions involving the aromatic rings, and the aforementioned hydrogen and halogen bonds. The planarity of the indazole core, combined with the bulky, non-planar phenylsulfonyl group, will likely lead to a complex three-dimensional packing arrangement.
The Significance of the Phenylsulfonyl Group
The phenylsulfonyl group is not merely a bulky substituent; it plays a crucial role in the crystal engineering of these derivatives. Its ability to act as a hydrogen bond acceptor can direct the formation of specific supramolecular synthons, influencing the overall crystal packing and potentially leading to the formation of different polymorphs.[3] Understanding these interactions is key to controlling the solid-state properties of these compounds.
Molecular Structure of this compound
Caption: A simplified representation of the connectivity in this compound.
Conclusion
The X-ray crystal structure analysis of this compound derivatives provides indispensable information for medicinal chemists and drug development professionals. This guide has outlined a comprehensive and scientifically rigorous approach to the structural elucidation of these compounds, from synthesis to final structure refinement. By comparing with known structures, we can anticipate key conformational features and intermolecular interactions that will govern the solid-state properties of this important class of molecules. The detailed experimental protocols and comparative data presented herein serve as a valuable resource for researchers working on the design and development of novel indazole-based therapeutics.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rigaku.com [rigaku.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. 4-Bromomethyl-1-phenylsulfonyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of Bromoindazoles
Introduction: The Strategic Importance of Indazole Functionalization
To the researchers, medicinal chemists, and process development scientists at the forefront of innovation, the indazole core is a familiar and highly valued scaffold. Its prevalence in a multitude of biologically active compounds, from kinase inhibitors in oncology to anti-inflammatory agents, makes the strategic functionalization of this heterocycle a critical task in drug discovery.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging the carbon-carbon bonds necessary to build these complex molecular architectures.[2][3]
However, the indazole ring, particularly in its bromo-substituted forms, presents a unique set of challenges to the synthetic chemist. The presence of two nitrogen atoms, one of which is a pyrrolic-type NH, can lead to catalyst inhibition or deactivation.[4] The acidity of the N-H proton and the coordinating ability of the pyridine-type nitrogen can interfere with the delicate catalytic cycle of palladium. Consequently, the choice of the palladium catalyst is not a trivial matter of preference but a critical decision that dictates the success, efficiency, and scalability of the synthesis.
This guide provides an in-depth comparison of various palladium catalysts for the Suzuki coupling of bromoindazoles. Moving beyond a simple catalog of options, we will explore the causality behind catalyst selection, supported by comparative experimental data, and provide detailed, field-proven protocols to empower you to select the optimal catalytic system for your specific synthetic challenge.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental steps of the Suzuki-Miyaura reaction is crucial for rational catalyst selection and troubleshooting. The generally accepted mechanism revolves around a Pd(0)/Pd(II) cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active L₂Pd(0) catalyst inserts into the carbon-bromine bond of the bromoindazole, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive halides.[5]
-
Transmetalation: The organic group from the organoboron reagent (e.g., boronic acid) is transferred to the palladium center, displacing the halide. This step requires activation by a base.[5]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[5]
The ligands (L) bound to the palladium are not mere spectators; they are critical directors of the reaction, influencing the catalyst's stability, solubility, and the rates of each step in the cycle.[6]
Comparing Palladium Catalyst Systems for Bromoindazole Coupling
The choice of catalyst can be broadly categorized into two families: "classical" phosphine-based catalysts and "modern" systems featuring bulky, electron-rich ligands or N-heterocyclic carbenes (NHCs).
Classical Catalysts: The Workhorses of Cross-Coupling
1. Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
This air-sensitive, pre-formed Pd(0) complex has been a staple in organic synthesis for decades.[7] It is relatively inexpensive and often effective for the coupling of aryl bromides. However, its performance with N-heterocycles like indazoles can be inconsistent.
-
Mechanism & Rationale: As a Pd(0) source, it enters the catalytic cycle directly without a pre-reduction step. The triphenylphosphine ligands must first dissociate to create a coordinatively unsaturated, active species. This dissociation can be slow and can lead to catalyst decomposition, especially at higher temperatures.[8] For indazoles, the relatively modest steric bulk of PPh₃ may not be sufficient to prevent the coordinating indazole product from binding too tightly to the palladium center, leading to catalyst inhibition.
2. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride - Pd(dppf)Cl₂
This air-stable Pd(II) precatalyst is often a more robust and effective choice than Pd(PPh₃)₄ for challenging substrates.[5] The dppf ligand is a bidentate phosphine with a large "bite angle," a property that influences the geometry and reactivity of the palladium center.
-
Mechanism & Rationale: Being a Pd(II) source, it must first be reduced in situ to the active Pd(0) species. The dppf ligand's unique geometry is thought to promote the reductive elimination step and stabilize the catalyst throughout the cycle.[9] Its increased steric bulk compared to PPh₃ can also help mitigate product inhibition. Experimental evidence strongly supports its superiority for certain bromoindazole couplings. In a screening study for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole, Pd(dppf)Cl₂ provided a significantly higher yield in a shorter reaction time compared to Pd(PPh₃)₄ and other classical catalysts.[1][10]
Modern Catalysts: Overcoming the Challenges of Heterocyclic Coupling
The limitations of classical catalysts, particularly with N-heterocyclic substrates, spurred the development of new ligand systems. The Buchwald laboratory, among others, pioneered the use of bulky, electron-rich dialkylbiaryl phosphine ligands that have revolutionized cross-coupling chemistry.[11][12]
3. Buchwald Ligands and Precatalysts (e.g., XPhos, SPhos)
Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are designed to create highly active, monoligated Pd(0) species.[6] They are typically used with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, or more conveniently, as pre-formed, air-stable "precatalysts" (e.g., XPhos Pd G2/G3).[13]
-
Mechanism & Rationale: The combination of steric bulk and strong electron-donating ability has a profound effect on the catalytic cycle. The electron-richness accelerates the rate-limiting oxidative addition step, even with less reactive chlorides.[11] The steric hindrance promotes the final reductive elimination step and, critically for indazoles, prevents the product from binding to and deactivating the catalyst.[4] This is particularly important for unprotected (N-H) indazoles, where the acidic proton can react with bases to form an indazolyl anion that can coordinate strongly to the palladium center, effectively poisoning the catalyst. Buchwald's work has demonstrated that these catalyst systems are exceptionally effective for the coupling of unprotected, nitrogen-rich heterocycles, including indazoles, providing excellent yields where other catalysts fail.[4][14]
Performance Data: A Head-to-Head Comparison
The following table summarizes experimental data from the literature, providing a direct comparison of catalyst performance for the Suzuki coupling of bromoindazoles.
| Catalyst System | Bromoindazole Substrate | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 24 | 35 | [1][10] |
| Pd(PPh₃)₂Cl₂ | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 24 | 45 | [1][10] |
| Pd(PCy₃)₂ | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 24 | 60 | [1][10] |
| Pd(dppf)Cl₂ | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | 85 | [1][10] |
| Pd(PPh₃)₄ | 3-Bromo-1H-indazole | Phenylboronic acid | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | 0.33 | 84 | [15] |
| Pd(OAc)₂/PPh₃ | 3-Bromo-1H-indazole | Phenylboronic acid | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | 0.33 | 78 | [15] |
| PdCl₂(PPh₃)₂ | 3-Bromo-1H-indazole | Phenylboronic acid | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | 0.33 | 75 | [15] |
| XPhos Precatalyst | 3-Bromo-1H-indazole | 4-Tolylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 95 | [4][14] |
Analysis: The data clearly illustrates that for the N-ethylated 5-bromoindazole, Pd(dppf)Cl₂ is markedly superior to the other classical catalysts, providing a high yield in a fraction of the time.[1][10] For the unprotected 3-bromoindazole, Pd(PPh₃)₄ proves highly effective under specific microwave conditions.[15] However, for general applicability, especially with challenging N-H substrates under thermal conditions, the XPhos-based precatalyst demonstrates exceptional performance, delivering a near-quantitative yield.[4] This highlights the importance of matching the catalyst system not only to the substrate but also to the desired reaction conditions (thermal vs. microwave).
Experimental Protocols
The following protocols are detailed, self-validating methodologies for researchers. The causality for key reagent choices is explained.
Protocol 1: General Procedure using Pd(dppf)Cl₂ (Thermal Conditions)
This protocol is adapted from successful couplings of 5-bromoindazoles and is a robust starting point for many systems.[1]
Caption: Experimental workflow for Suzuki coupling using Pd(dppf)Cl₂.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromoindazole (1.0 equiv), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂, 0.05 - 0.10 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Rationale: A flame-dried flask under an inert atmosphere prevents moisture from quenching reagents and ensures the catalyst remains active. Pd(dppf)Cl₂ is chosen for its proven robustness and air stability, simplifying handling.[5]
-
-
Inerting: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous dimethoxyethane (DME).
-
Rationale: DME is a polar aprotic solvent that effectively solubilizes the reactants and is stable at elevated temperatures.
-
-
Pre-Stirring: Stir the mixture under a positive pressure of argon for 30-60 minutes at room temperature.
-
Rationale: This step allows for the initial coordination of the ligand and catalyst before the introduction of the coupling partner.
-
-
Reagent Addition: Sequentially add the arylboronic acid (1.5 - 2.0 equiv) followed by a solution of potassium carbonate (2.0 equiv) in water.
-
Rationale: The aqueous base is essential for activating the boronic acid for the transmetalation step. Using an excess of the boronic acid can help drive the reaction to completion.
-
-
Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the bromoindazole is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and pour it into a separatory funnel containing saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Advanced Procedure for N-H Indazoles using an XPhos Precatalyst
This protocol is based on the highly effective methods developed by the Buchwald group for challenging unprotected N-heterocycles.[4]
Step-by-Step Methodology:
-
Glovebox Setup (Recommended): In an inert atmosphere glovebox, add the bromoindazole (1.0 equiv), the arylboronic acid (1.5 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and the XPhos palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) to a vial equipped with a stir bar.
-
Rationale: While the precatalyst is air-stable, using a glovebox ensures the highest reproducibility by excluding oxygen, which can promote boronic acid homocoupling.[8] K₃PO₄ is a stronger base often required for less reactive substrates and to facilitate the coupling of N-H heterocycles. The bulky, electron-rich XPhos ligand is critical for preventing catalyst inhibition by the acidic N-H group.[4]
-
-
Solvent Addition: Outside the glovebox, add a degassed 4:1 mixture of 1,4-dioxane and water to the vial under a positive pressure of argon.
-
Rationale: Degassing the solvent by sparging with argon for 15-20 minutes removes dissolved oxygen.
-
-
Heating and Monitoring: Seal the vial and heat the reaction mixture to 60-100 °C in a preheated oil bath. Monitor the reaction by LC-MS. Reactions are often complete within 5-24 hours.
-
Workup and Purification: Follow the workup and purification steps as outlined in Protocol 1.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of bromoindazoles is a powerful synthetic tool, but its success hinges on a rational and informed choice of catalyst. While classical catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ can be effective, particularly under optimized or microwave conditions, they often fall short with more challenging substrates. For the coupling of unprotected N-H indazoles, which represent a common and synthetically valuable class of compounds, modern catalyst systems based on bulky, electron-rich biarylphosphine ligands such as XPhos are demonstrably superior.[4] Their design directly addresses the primary failure mode in these reactions—catalyst inhibition by the nitrogenous substrate/product—leading to higher yields, broader substrate scope, and milder reaction conditions.
As a Senior Application Scientist, my recommendation is to begin optimization for a novel bromoindazole coupling with a robust, air-stable precatalyst system. An initial screen using Pd(dppf)Cl₂ and an XPhos-based precatalyst will quickly reveal the most promising path forward. By understanding the mechanistic principles behind each catalyst's function, researchers can move beyond trial-and-error and into the realm of rational reaction design, accelerating the discovery and development of the next generation of indazole-based therapeutics.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portal.tpu.ru [portal.tpu.ru]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. nasc.ac.in [nasc.ac.in]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Hirshfeld Surface Analysis of Substituted Indazole Crystal Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the crystal packing and intermolecular interactions in substituted indazole derivatives, elucidated through Hirshfeld surface analysis. As a foundational heterocyclic scaffold in medicinal chemistry, understanding the solid-state behavior of indazoles is paramount for drug design and development.[1][2][3] This document moves beyond a simple procedural outline, offering insights into the causality behind experimental choices and providing a framework for interpreting the rich data derived from Hirshfeld surface analysis.
The Power of Visualization: Understanding Intermolecular Interactions with Hirshfeld Surfaces
In the realm of crystal engineering and pharmaceutical sciences, a molecule's biological activity is intrinsically linked to its three-dimensional structure and the non-covalent interactions that govern its packing in the solid state.[4][5] Hirshfeld surface analysis has emerged as a powerful computational tool for visualizing and quantifying these intricate intermolecular interactions within a crystal lattice.[6][7][8]
The Hirshfeld surface is a unique molecular surface defined by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the procrystal (the entire crystal).[9][10] By mapping various properties onto this surface, such as the normalized contact distance (dnorm), shape index, and curvedness, we can gain a detailed understanding of the close contacts between neighboring molecules.[6][11]
A key feature of this analysis is the generation of 2D fingerprint plots, which summarize the distribution of intermolecular contacts in a graphical format.[12][13] These plots provide a quantitative breakdown of the percentage contribution of different types of interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, to the overall crystal packing.[1][8]
Alternative Methodologies: A Brief Comparison
While Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions, other computational methods also provide valuable insights into crystal structures.
| Method | Description | Advantages | Limitations |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzes the topology of the electron density to identify and characterize chemical bonds and non-covalent interactions. | Provides a rigorous quantum mechanical description of bonding. Can quantify the strength of interactions. | Computationally more intensive than Hirshfeld surface analysis. Interpretation can be complex for large systems. |
| Non-Covalent Interaction (NCI) Plots | Visualizes weak interactions in real space based on the electron density and its derivatives. | Excellent for identifying and visualizing the spatial extent of non-covalent interactions. | Less quantitative in terms of percentage contributions compared to fingerprint plots. |
| Energy Framework Analysis | Calculates and visualizes the energetic landscape of intermolecular interactions within a crystal.[14] | Provides a clear picture of the strongest interactions and their directionality, aiding in the understanding of mechanical properties. | Requires quantum mechanical calculations of interaction energies, which can be computationally demanding.[14] |
While these methods offer unique perspectives, Hirshfeld surface analysis provides an unparalleled combination of intuitive visualization and quantitative breakdown of all intermolecular contacts, making it an indispensable tool for crystallographers and medicinal chemists.
Comparative Analysis of Substituted Indazole Crystal Structures
The introduction of different substituents to the indazole core can significantly influence the resulting crystal packing and, consequently, the physicochemical properties of the compound, such as solubility and stability.[15][16] Hirshfeld surface analysis allows for a direct comparison of these effects.
Case Study 1: The Influence of Nitro and Methylphenyl Substitution
In a study of 3-(4-methylphenyl)-6-nitro-1H-indazole, Hirshfeld surface analysis revealed the dominant role of N—H⋯O and C—H⋯O hydrogen bonds in the formation of zigzag chains within the crystal structure.[17][18][19] The 2D fingerprint plots provided a quantitative breakdown of the various intermolecular contacts, highlighting the significant contributions of O⋯H (15.7%) and N⋯H (4.6%) interactions.[17]
The dnorm surface (Figure 1) clearly shows the red regions corresponding to these close hydrogen-bonding contacts, which are crucial for the stability of the crystal packing.[17]
Case Study 2: The Role of Phenyl and Dihydroisoxazole Moieties
For 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole, Hirshfeld surface analysis indicated that the crystal packing is primarily governed by H⋯H (36.3%), O⋯H/H⋯O (23.4%), C⋯H/H⋯C (13.4%), and N⋯H/H⋯N (11.4%) interactions.[1][20] This quantitative data, derived from the 2D fingerprint plots, underscores the importance of both hydrogen bonding and van der Waals forces in the supramolecular assembly.[1] The analysis also revealed the presence of π–π stacking interactions between the indazole unit and the phenyl rings of adjacent molecules.[1][20]
Quantitative Comparison of Intermolecular Contacts
The following table summarizes the percentage contributions of the most significant intermolecular contacts for the two substituted indazole derivatives, as determined by their respective 2D fingerprint plots.
| Intermolecular Contact | 3-(4-methylphenyl)-6-nitro-1H-indazole (%)[17] | 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole (%)[20] |
| H···H | Not specified as the largest contributor | 36.3 |
| O···H/H···O | 15.7 | 23.4 |
| C···H/H···C | Not specified | 13.4 |
| N···H/H···N | 4.6 | 11.4 |
| C···C | Not specified | 7.5 |
This side-by-side comparison clearly demonstrates how the nature and percentage of intermolecular interactions can vary significantly with different substitution patterns on the indazole scaffold. Such insights are invaluable for understanding structure-property relationships and for the rational design of new crystalline materials with desired properties.
Experimental Protocol: Performing a Hirshfeld Surface Analysis
The following protocol outlines the key steps for conducting a Hirshfeld surface analysis using the CrystalExplorer software, which is a widely used and freely available program for academic research.[21][22][23][24]
Workflow for Hirshfeld Surface Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 7. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. crystalexplorer.net [crystalexplorer.net]
- 11. researchgate.net [researchgate.net]
- 12. crystalexplorer.net [crystalexplorer.net]
- 13. crystalexplorer.net [crystalexplorer.net]
- 14. crystalexplorer.net [crystalexplorer.net]
- 15. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.iucr.org [journals.iucr.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. journals.iucr.org [journals.iucr.org]
- 22. CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CrystalExplorer - Wikipedia [en.wikipedia.org]
- 24. CrystalExplorer: A program for Hi... preview & related info | Mendeley [mendeley.com]
The Strategic Calculus of Synthesis: A Cost-Benefit Analysis of 4-Bromo-1-(phenylsulfonyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Indazole Building Block
The indazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] Consequently, the efficient and strategic synthesis of functionalized indazoles is of paramount importance in drug discovery and development. A critical decision point in many synthetic routes is the choice of starting material, particularly when subsequent functionalization, such as cross-coupling reactions, is required. This guide provides an in-depth cost-benefit analysis of utilizing 4-Bromo-1-(phenylsulfonyl)-1H-indazole versus its unprotected analogue, 4-Bromo-1H-indazole , in chemical synthesis. We will explore the strategic advantages conferred by the phenylsulfonyl protecting group, weigh them against the associated costs and procedural complexities, and provide actionable experimental insights to inform your synthetic planning.
The Phenylsulfonyl Group: A Double-Edged Sword in Indazole Synthesis
The introduction of a protecting group on the indazole nitrogen is a common strategy to modulate reactivity and prevent undesired side reactions. The phenylsulfonyl group is a robust and sterically demanding protecting group that offers distinct advantages.[2] It is highly stable to a wide range of reaction conditions, including those typically employed in palladium-catalyzed cross-coupling reactions. This stability ensures that the indazole nitrogen remains unreactive, allowing for selective functionalization at other positions, such as the bromine-bearing C4 position.
However, this stability comes at a cost. The deprotection of the phenylsulfonyl group can be challenging, often requiring harsh conditions that may not be compatible with sensitive functional groups elsewhere in the molecule. This additional deprotection step adds to the overall cost and complexity of the synthesis, both in terms of reagents and purification.
Cost-Benefit Analysis: A Comparative Overview
The choice between this compound and 4-Bromo-1H-indazole is not merely a matter of chemical feasibility but also one of economic and practical consideration. The following table provides a comparative analysis of these two reagents in the context of a typical cross-coupling reaction, such as a Suzuki-Miyaura coupling.
| Feature | This compound | 4-Bromo-1H-indazole | Analysis |
| Initial Reagent Cost | Higher | Lower | The unprotected indazole is generally more affordable and available from a wider range of suppliers.[3] |
| Reaction Selectivity | High | Moderate to High | The phenylsulfonyl group prevents N-arylation and other side reactions, leading to a cleaner reaction profile. |
| Reaction Yield | Potentially Higher | Variable | The absence of N-H interference can lead to higher yields and easier purification of the desired product. |
| Number of Synthetic Steps | Increased (requires deprotection) | Fewer | The use of the protected indazole necessitates an additional deprotection step, increasing overall synthesis time. |
| Deprotection Step | Required (can be challenging) | Not Applicable | Removal of the phenylsulfonyl group often requires harsh conditions (e.g., strong base or reducing agents). |
| Overall Process Cost | Potentially Higher | Potentially Lower | While the initial reagent is cheaper, lower yields and more complex purifications with the unprotected indazole can increase overall costs. |
| Process Robustness | High | Moderate | The protected route is often more reproducible and less prone to side reactions, making it more suitable for scale-up. |
Decision Workflow: Choosing the Right Reagent
The selection of the appropriate starting material is a critical decision that can significantly impact the success of a synthetic campaign. The following workflow, represented as a Graphviz diagram, outlines the key considerations in choosing between the protected and unprotected 4-bromoindazole.
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Bromo-1H-indazole, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
A Senior Application Scientist's Guide to Indazole Synthesis: A Head-to-Head Comparison of Key Methodologies
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, including kinase inhibitors like Pazopanib and PARP inhibitors such as Niraparib.[1][2] The efficient and versatile construction of this bicyclic heterocycle is, therefore, a cornerstone of modern drug discovery. This guide provides an in-depth, objective comparison of the principal synthetic routes to indazoles, moving beyond mere procedural lists to explain the mechanistic rationale behind these powerful transformations. We will dissect classical named reactions, explore the expansive field of transition-metal catalysis, and evaluate the growing arsenal of metal-free alternatives, providing the data and protocols needed to make informed strategic decisions in your synthetic campaigns.
Foundational Strategies: Classical Named Reactions
While a multitude of modern methods have emerged, the classical routes remain fundamental to understanding indazole chemistry. They often utilize inexpensive starting materials and provide valuable mechanistic insights.
The Davis-Beirut Reaction
The Davis-Beirut reaction is a powerful, metal-free method for synthesizing 2H-indazoles and their derivatives from o-nitrobenzylamines or related precursors.[3] The reaction proceeds via an N,N-bond forming heterocyclization under either basic or acidic conditions, making it a versatile tool.[3][4]
Mechanistic Rationale (Base-Catalyzed): The causality of this reaction hinges on the generation of a key o-nitrosobenzylidine imine intermediate. Under basic conditions, a proton is abstracted from the carbon adjacent to the amine, creating a carbanion.[3] This carbanion then attacks an oxygen of the neighboring nitro group. Subsequent dehydration and cyclization steps lead to the formation of the stable 2H-indazole ring.[4] The absence of expensive or toxic metals is a significant advantage of this methodology.[3][5]
Figure 1: Simplified mechanism of the base-catalyzed Davis-Beirut reaction.
Representative Experimental Protocol (Synthesis of 2-Phenyl-2H-indazole): This protocol is adapted from mechanistic studies and demonstrates the core transformation.
-
A solution of 2-nitrobenzylamine and aniline is prepared in an alcoholic solvent (e.g., ethanol).
-
A 5% alcoholic solution of potassium hydroxide (KOH) is added to the mixture.[5]
-
The reaction is heated to 60 °C and stirred for 6 hours.[5]
-
Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to yield the 2H-indazole.[5]
The Jacobson Synthesis
The Jacobson synthesis is a classical method involving the decomposition of N-nitroso-o-acyltoluidides in a non-polar solvent like benzene.[6] It proceeds via an intramolecular azo coupling mechanism. While historically significant, its use has been somewhat superseded by more versatile modern methods, though it remains a robust procedure.
Mechanistic Rationale: The reaction is initiated by an acyl shift, followed by an intramolecular azo coupling, which is the rate-determining step.[6] The subsequent loss of a proton and acetic acid drives the formation of the aromatic indazole ring.
Figure 2: Core transformation in the Jacobson indazole synthesis.
Representative Experimental Protocol (Adapted from Organic Syntheses):
-
o-Toluidine is acetylated in a mixture of glacial acetic acid and acetic anhydride.[6]
-
The resulting o-acetotoluidide solution is cooled in an ice bath and nitrosated by the introduction of nitrous gases (generated from NaNO₂ and nitric acid).[6]
-
The benzene solution of the N-nitroso-o-acetotoluidide intermediate is carefully added to boiling benzene containing a small amount of acetic acid to initiate decomposition.[6]
-
After decomposition is complete (indicated by the cessation of gas evolution), the solution is cooled and extracted with hydrochloric acid.
-
The combined acidic extracts are neutralized with excess ammonia to precipitate the crude indazole.
-
The product is collected by filtration, washed with water, and dried. Purification is achieved by vacuum distillation or recrystallization.[6]
The Modern Workhorse: Transition-Metal Catalysis
Transition-metal catalysis has revolutionized indazole synthesis, offering unparalleled efficiency, scope, and functional group tolerance. Palladium and copper are the most prominent metals employed, enabling C-N and N-N bond formations that were previously challenging.
Palladium-Catalyzed Intramolecular N-Arylation
One of the most powerful strategies for constructing 1H-indazoles involves the palladium-catalyzed intramolecular C-N bond formation from readily available o-haloarylhydrazones.[5][7] This approach benefits from the well-understood principles of palladium cross-coupling chemistry.
Mechanistic Rationale: The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst into the aryl-halide bond of the o-haloarylhydrazone. This is followed by coordination of the hydrazone nitrogen to the palladium(II) center and subsequent deprotonation by a base. The key step is the reductive elimination of the palladium catalyst, which forges the new C-N bond and closes the indazole ring, regenerating the active Pd(0) species for the next cycle. The choice of ligand is critical for stabilizing the palladium intermediates and promoting efficient reductive elimination.[5]
Figure 3: Simplified catalytic cycle for Pd-catalyzed indazole synthesis.
Representative Experimental Protocol (Palladium-Catalyzed Cyclization):
-
To an oven-dried reaction vessel are added the 2-bromobenzaldehyde arylhydrazone, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., DPPF or DPPP), and a base (e.g., NaOtBu).[5]
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
Anhydrous toluene is added, and the mixture is heated to 100 °C with stirring until the starting material is consumed (monitored by TLC or LC-MS).[5]
-
The reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite to remove inorganic salts and the catalyst.
-
The filtrate is concentrated, and the resulting residue is purified by column chromatography to afford the 1-aryl-1H-indazole.[5]
Copper-Catalyzed Multicomponent Reactions
Copper catalysis offers a cost-effective and highly efficient alternative to palladium, particularly for the synthesis of 2H-indazoles. A notable example is the one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide.[8][9]
Mechanistic Rationale: This reaction is a remarkable cascade of consecutive bond formations. It is proposed to begin with the condensation of the 2-bromobenzaldehyde and the primary amine to form an imine. The copper catalyst then facilitates two crucial transformations: a C-N bond formation via substitution of the aryl bromide with azide, followed by an intramolecular N-N bond formation, which proceeds with the extrusion of nitrogen gas to form the indazole ring.[9]
Representative Experimental Protocol (One-Pot Synthesis of 2-Phenyl-2H-indazole):
-
In a reaction tube, 2-bromobenzaldehyde (1.0 mmol), aniline (1.2 mmol), sodium azide (2.0 mmol), copper(I) iodide (CuI, 10 mol%), and a ligand (e.g., TMEDA, 20 mol%) are combined.[9]
-
Anhydrous DMF is added as the solvent.
-
The tube is sealed, and the mixture is heated to 120 °C for 12 hours.
-
After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated under vacuum.
-
The crude material is purified by flash chromatography on silica gel to provide the pure 2-phenyl-2H-indazole.[9]
Green and Emerging Strategies: Transition-Metal-Free Synthesis
Driven by the principles of green chemistry, significant effort has been directed toward developing indazole syntheses that avoid transition metals. These methods often rely on hypervalent iodine reagents, photochemistry, or the unique reactivity of arynes.
PIFA-Mediated Oxidative C-N Cyclization
A practical and green approach to 1H-indazoles involves the use of [bis(trifluoroacetoxy)iodo]benzene (PIFA) to mediate the oxidative C-N bond formation from arylhydrazones.[5] This method is characterized by mild conditions and a broad substrate scope.
Mechanistic Rationale: The reaction is believed to proceed via an electrophilic aromatic substitution-type mechanism. PIFA activates the hydrazone, making the aryl ring susceptible to intramolecular attack by the terminal nitrogen atom. Subsequent rearomatization yields the indazole product. This protocol avoids the need for pre-functionalized starting materials (like aryl halides) and toxic metal catalysts.[5]
Aryne [3+2] Cycloaddition
The reaction of arynes with diazo compounds represents a powerful [3+2] cycloaddition strategy for synthesizing 3-substituted indazoles.[10] The diazo compounds can be conveniently generated in situ from stable and readily available N-tosylhydrazones.
Mechanistic Rationale: A fluoride source (e.g., CsF) promotes the elimination of a silyl triflate precursor to generate the highly reactive aryne intermediate. Simultaneously, a base promotes the decomposition of the N-tosylhydrazone to a diazo compound. The diazo compound then undergoes a 1,3-dipolar cycloaddition with the aryne to construct the indazole ring directly.[10]
Head-to-Head Performance Comparison
The choice of a synthetic route is a multifactorial decision based on yield, scope, cost, and the specific substitution pattern required. The following table provides a comparative summary of the discussed methodologies.
| Synthetic Route | Typical Starting Materials | Key Reagents/Catalyst | Typical Yields | Regioselectivity | Key Advantages | Key Limitations |
| Davis-Beirut Reaction | o-Nitrobenzylamines, primary amines | Base (KOH) or Acid | 60-90%[11] | Excellent for 2H-indazoles | Metal-free, inexpensive reagents, versatile for 2H-indazoles.[3][5][11] | Can be low-yielding for certain substrates; may require optimization.[11] |
| Jacobson Synthesis | o-Acyltoluidides | NaNO₂, heat | 35-50% (can be higher)[6] | Excellent for 1H-indazoles | Classical, robust method. | Use of nitrous gases; moderate yields in some cases.[6] |
| Pd-Catalyzed N-Arylation | o-Haloarylhydrazones | Pd(0) catalyst, phosphine ligand, base | 50-95%[11] | Excellent for 1H-indazoles | High yields, broad substrate scope, excellent functional group tolerance.[5][11] | Requires expensive/toxic metal catalyst and ligands; may require inert atmosphere.[11] |
| Cu-Catalyzed 3-Component | o-Bromobenzaldehydes, amines, NaN₃ | Cu(I) salt, ligand | 70-95%[9] | Excellent for 2H-indazoles | One-pot, high atom economy, uses less expensive copper catalyst.[5][8] | Use of stoichiometric sodium azide (potentially explosive). |
| PIFA-Mediated Oxidation | Arylhydrazones | PIFA | Good to excellent[5] | Excellent for 1H-indazoles | Metal-free, mild conditions, broad scope.[5] | Requires stoichiometric hypervalent iodine reagent. |
| Aryne [3+2] Cycloaddition | o-Silylaryl triflates, N-tosylhydrazones | CsF, base | Good[10] | Excellent for 3-substituted 1H-indazoles | Metal-free, direct route to 3-substituted products. | Requires synthesis of specialized aryne precursors. |
General Experimental Workflow
While specific conditions vary, most modern synthetic procedures for indazoles follow a general workflow. Understanding this sequence is crucial for successful execution and optimization.
Figure 4: A generalized workflow for the synthesis and isolation of indazole derivatives.
Conclusion
The synthesis of the indazole scaffold has evolved from classical named reactions to highly sophisticated and efficient transition-metal-catalyzed and metal-free methodologies. The modern synthetic chemist has a powerful and diverse toolkit at their disposal.
-
For regioselective access to 2H-indazoles , the Davis-Beirut reaction and copper-catalyzed three-component reactions are outstanding choices, offering metal-free conditions or high-efficiency one-pot procedures, respectively.
-
For the synthesis of 1H-indazoles , particularly N-aryl substituted variants, palladium-catalyzed intramolecular N-arylation remains the gold standard due to its broad scope and high yields.
-
For a focus on green chemistry and metal avoidance, PIFA-mediated oxidative cyclizations provide an excellent, mild alternative.
The optimal strategy will always depend on the specific target molecule's substitution pattern, the required scale, and the available starting materials and reagents. By understanding the underlying mechanisms and comparative performance metrics presented in this guide, researchers can more effectively navigate the chemical landscape to achieve their synthetic goals.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 4. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 8. 2H-Indazole synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Indazole synthesis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Validating the Structure of 4-Bromo-1-(phenylsulfonyl)-1H-indazole Reaction Products
Introduction: The Imperative of Unambiguous Structural Validation
In the landscape of modern drug discovery and materials science, substituted indazoles are privileged scaffolds, appearing in a multitude of biologically active compounds.[1] The specific starting material, 4-Bromo-1-(phenylsulfonyl)-1H-indazole, serves as a versatile building block, primed for diversification primarily through palladium-catalyzed cross-coupling reactions at the C-4 position. The phenylsulfonyl group at the N-1 position not only stabilizes the indazole ring but also directs the regioselectivity of subsequent reactions.
However, the synthesis of novel derivatives from this precursor demands a rigorous and multi-faceted approach to structural validation. Ambiguity in structure-activity relationships (SAR) can lead to misinterpreted biological data and wasted resources.[2] This guide provides an in-depth comparison of analytical methodologies, moving beyond simple protocol recitation to explain the causal logic behind experimental choices. We will explore two common, yet critical, transformations: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination, presenting a self-validating workflow to ensure the absolute structural integrity of the resulting products.
The Core Challenge: Confirming Regiochemistry and Successful Transformation
When reacting this compound, the primary analytical questions are:
-
Confirmation of Reaction: Has the bromine atom been successfully replaced by the desired moiety?
-
Confirmation of Regiochemistry: Did the substitution occur exclusively at the C-4 position?
-
Confirmation of Structural Integrity: Has the core indazole-phenylsulfonyl scaffold remained intact during the reaction?
A single analytical technique is rarely sufficient to answer all three questions with absolute certainty. Therefore, a tiered, orthogonal approach is paramount.
References
Benchmarking new indazole synthesis routes against established methods
As a Senior Application Scientist, this guide provides an in-depth comparison of synthetic routes to the indazole core, a crucial scaffold in medicinal chemistry. We will move beyond a simple listing of methods to analyze the causality behind experimental choices, ensuring each protocol is presented as a self-validating system. This guide is designed for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting a synthetic strategy for indazole derivatives.
The Enduring Importance of the Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole rings, is a privileged structure in drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of numerous therapeutic agents. Notable examples include the anti-cancer drugs Niraparib and Pazopanib, showcasing the scaffold's versatility in targeting a range of biological pathways.[1] The development of efficient, scalable, and versatile synthetic methods to access functionalized indazoles is therefore a paramount objective in modern organic and medicinal chemistry.[2][3]
Benchmarking Indazole Synthesis Routes: A Comparative Analysis
The choice of a synthetic route is often a trade-off between factors like yield, substrate scope, cost of starting materials, and reaction conditions. This guide will compare two established methods, the Jacobson Synthesis and the Davis-Beirut Reaction, against two prominent modern strategies: Palladium-Catalyzed Cross-Coupling and Rhodium-Catalyzed C-H Activation.
Performance Comparison at a Glance
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| Jacobson Synthesis | 35-47% | Limited by the availability of substituted o-toluidines. | Uses simple, inexpensive starting materials. | Often low yielding; can suffer from inconsistent results.[4][5] |
| Davis-Beirut Reaction | 60-90% | Tolerates a range of alkyl and some aryl amines. | Metal-free, uses inexpensive starting materials, versatile for 2H-indazoles.[2][6] | Can be low-yielding with certain substrates; may require careful optimization of reaction conditions.[2][7] |
| Palladium-Catalyzed Cross-Coupling | Good to excellent | Broad scope for aryl hydrazines and o-haloaryl carbonyls. | High yields, good functional group tolerance.[8] | Requires a metal catalyst; potential for catalyst poisoning by impurities.[9] |
| Rhodium-Catalyzed C-H Activation | Moderate to high (50-95%) | Broad scope for both coupling partners. | High atom economy, direct functionalization of C-H bonds, access to complex derivatives.[2][10] | Requires a precious metal catalyst; may require specific directing groups. |
Established Methods: The Foundation of Indazole Synthesis
The Jacobson Indazole Synthesis
First reported in the late 19th century, the Jacobson synthesis is a classical method that proceeds via the diazotization of an N-acylated o-toluidine, followed by intramolecular cyclization.[4]
Mechanistic Insight: The reaction is believed to proceed through an intramolecular azo coupling, with an initial acyl shift being the rate-determining step.[4] The choice of an acetyl protecting group for the amine is a key experimental consideration, as it improves the solubility of the starting material compared to the free amine, making the reaction more convenient to perform.[4]
Experimental Protocol: Synthesis of Indazole from o-Acetotoluidide [4]
-
Nitrosation: A solution of sodium nitrite in water is added slowly to a cooled (0-5 °C) solution of o-acetotoluidide in a mixture of acetic acid and acetic anhydride. The temperature is carefully controlled to prevent decomposition of the nitrosamine intermediate.
-
Decomposition and Cyclization: The resulting solution containing the N-nitroso-o-acetotoluidide is allowed to warm, leading to decomposition and intramolecular cyclization to form the indazole ring.
-
Workup and Purification: The reaction mixture is heated to complete the decomposition, then cooled and extracted with hydrochloric acid. The acidic extracts are combined and neutralized with ammonia to precipitate the indazole product, which is then collected by filtration and purified by vacuum distillation.
Workflow Diagram: Jacobson Indazole Synthesis
Caption: Workflow for the Jacobson Indazole Synthesis.
The Davis-Beirut Reaction
A more recent but well-established metal-free method, the Davis-Beirut reaction provides an efficient route to 2H-indazoles from o-nitrobenzylamines or o-nitrobenzaldehydes and primary amines.[6][11][12]
Mechanistic Insight: The reaction proceeds through a key o-nitrosobenzylidene imine intermediate, which undergoes an N,N-bond forming heterocyclization.[12] The reaction can be catalyzed by either acid or base. The choice of solvent is critical; alcohols are often used, and the presence of a small amount of water can be beneficial, though excess water can lead to side reactions.[7]
Experimental Protocol: Synthesis of a 2H-Indazole Derivative [12]
-
Starting Material Preparation: An o-nitrobenzaldehyde is reacted with a primary amine, followed by reduction of the resulting imine (e.g., with NaBH4) to yield the corresponding o-nitrobenzylamine.
-
Cyclization: The o-nitrobenzylamine is treated with a base (e.g., DBU) in an anhydrous solvent like THF at room temperature to effect the Davis-Beirut heterocyclization.
-
Workup and Purification: The reaction mixture is typically subjected to an aqueous workup, and the product is purified by flash column chromatography.
Workflow Diagram: Davis-Beirut Reaction
Caption: Workflow for the Davis-Beirut Reaction.
Modern Methods: Advances in Catalysis
Palladium-Catalyzed Cross-Coupling
Palladium catalysis has revolutionized the synthesis of N-heterocycles, and indazoles are no exception. A common approach involves the intramolecular N-arylation of o-haloarylhydrazones.
Mechanistic Insight: The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the hydrazone nitrogen, deprotonation, and reductive elimination to form the N-N and C-N bonds of the indazole ring. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed.[9]
Experimental Protocol: Synthesis of 1-Aryl-1H-indazoles [9]
-
Hydrazone Formation: An o-bromobenzaldehyde is condensed with an arylhydrazine to form the corresponding arylhydrazone.
-
Palladium-Catalyzed Cyclization: The arylhydrazone is then subjected to palladium-catalyzed cyclization using a palladium source (e.g., Pd(dba)2), a phosphine ligand (e.g., rac-BINAP), and a base (e.g., Cs2CO3) in a suitable solvent like toluene.
-
Workup and Purification: After the reaction is complete, the mixture is filtered, concentrated, and the product is purified by chromatography.
Workflow Diagram: Palladium-Catalyzed Indazole Synthesis
Caption: Workflow for Palladium-Catalyzed Indazole Synthesis.
Rhodium-Catalyzed C-H Activation
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex molecules with high atom economy. Rhodium catalysts have been particularly effective in the synthesis of indazoles.
Mechanistic Insight: These reactions often proceed via a C-H activation/annulation cascade. For example, the reaction of an azobenzene with an aldehyde, catalyzed by a rhodium(III) complex, involves the ortho C-H activation of the azobenzene, insertion of the aldehyde, and subsequent cyclization and aromatization to afford the N-aryl-2H-indazole.[13][14]
Experimental Protocol: One-Pot Synthesis of N-Aryl-2H-indazoles [13][14]
-
Reaction Setup: An azobenzene, an aldehyde, a rhodium(III) catalyst (e.g., [Cp*RhCl2]2), and a silver salt co-catalyst (e.g., AgSbF6) are combined in a suitable solvent such as dioxane.
-
Reaction: The mixture is heated, typically at 80-100 °C, for several hours until the starting materials are consumed.
-
Workup and Purification: The reaction mixture is cooled, filtered, and concentrated. The crude product is then purified by flash column chromatography.
Workflow Diagram: Rhodium-Catalyzed C-H Activation
Caption: Workflow for Rhodium-Catalyzed C-H Activation.
Conclusion: Selecting the Optimal Synthetic Route
The choice of the most appropriate method for the synthesis of a particular indazole derivative depends on a careful consideration of the target molecule's structure, the availability and cost of starting materials, and the desired scale of the reaction.
-
For simple, unsubstituted indazoles on a laboratory scale, the Jacobson synthesis , despite its often-modest yields, remains a viable option due to its simplicity and the inexpensiveness of the starting materials.
-
The Davis-Beirut reaction offers a robust and metal-free alternative, particularly for the synthesis of 2H-indazoles, and is amenable to a variety of substrates.
-
For the synthesis of highly functionalized and structurally diverse 1-aryl-1H-indazoles, palladium-catalyzed cross-coupling methods often provide the highest yields and broadest substrate scope, albeit at the cost of using a precious metal catalyst.
-
Rhodium-catalyzed C-H activation represents the state-of-the-art in terms of atom economy and the ability to construct complex indazole derivatives in a single step, making it an attractive option for the synthesis of novel and intricate molecular architectures.
Ultimately, a thorough understanding of the mechanistic underpinnings and practical considerations of each method, as outlined in this guide, will empower researchers to select the optimal synthetic strategy for their specific research and development goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2H-Indazole synthesis [organic-chemistry.org]
- 3. Consecutive condensation, C-N and N-N bond formations: a copper- catalyzed one-pot three-component synthesis of 2H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 7. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 1-aryl-1H-indazoles via palladium-catalyzed intramolecular amination of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rhodium(III)-catalyzed indazole synthesis by C-H bond functionalization and cyclative capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Strategic Guide to the Proper Disposal of 4-Bromo-1-(phenylsulfonyl)-1H-indazole
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the reaction flask. Proper, compliant disposal is the final, critical step in ensuring the safety of personnel and the protection of our environment. This guide provides a comprehensive, step-by-step operational plan for the disposal of 4-Bromo-1-(phenylsulfonyl)-1H-indazole (CAS No. 1001415-32-2).
Part 1: Hazard Profile and Risk Assessment
Understanding the inherent risks of this compound is foundational to its safe disposal. The molecule's structure, featuring a brominated indazole core and a phenylsulfonyl group, dictates its hazard profile and informs the necessary precautions.
Inferred Hazard Classification:
The hazard profile is extrapolated from the parent compound, 4-Bromo-1H-indazole. The addition of the phenylsulfonyl group does not diminish these risks and adds the consideration of sulfur oxides upon combustion.
| Hazard Category | GHS Classification | Rationale and Implication |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Accidental ingestion could lead to adverse health effects. Strict hygiene protocols are mandatory.[1] |
| Skin Irritation | Category 2 (Causes skin irritation) | Direct contact can cause inflammation and irritation. Appropriate gloves are essential.[1][5] |
| Eye Irritation | Category 2 (Causes serious eye irritation) | The compound can cause significant, but reversible, eye damage. Goggles or a face shield are required.[1][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Inhalation of the dust can irritate the respiratory tract. All handling must occur in a ventilated enclosure.[1] |
| Environmental Hazard | WGK 3 (Severe hazard to water) | Based on the parent compound, this chemical is considered highly hazardous to aquatic life and should not enter waterways. |
Core Chemical Risks in Disposal:
-
Halogenation: The presence of bromine classifies this as a halogenated organic compound .[6] During incineration, bromine can be converted to corrosive and toxic hydrobromic acid (HBr) and elemental bromine (Br₂).[3] Improper combustion can also lead to the formation of brominated dioxins and furans, which are persistent organic pollutants.[3]
-
Sulfur Content: The phenylsulfonyl group contains sulfur. Incineration will oxidize this sulfur to sulfur dioxide (SO₂) and sulfur trioxide (SO₃), which are acidic gases and contribute to air pollution if not properly scrubbed from flue gas.[3]
Part 2: Pre-Disposal Operations: Spill Management and Decontamination
Immediate and correct action during a spill is a critical safety procedure that precedes final disposal.
Mandatory Personal Protective Equipment (PPE)
Before handling the compound or its waste, the following PPE is required:
-
Hand Protection: Nitrile or neoprene gloves. Inspect for integrity before each use.[1]
-
Eye/Face Protection: Chemical safety goggles and/or a full-face shield if there is a risk of dust generation.[7]
-
Body Protection: A lab coat or chemical-resistant apron. Long-sleeved clothing is essential.[1]
-
Respiratory Protection: If handling outside of a fume hood or if dust is generated, a NIOSH-approved respirator for organic vapors and particulates is necessary.[7]
Spill Cleanup Protocol
This protocol should be performed within a certified chemical fume hood.
-
Restrict Access: Immediately alert colleagues and secure the area to prevent the spread of contamination.
-
Ventilate: Ensure the chemical fume hood is operating correctly.
-
Contain the Spill: Gently cover the solid spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Collect the Material: Carefully sweep or scoop the contained material and spilled powder into a designated, clearly labeled hazardous waste container.[1][7] Use non-sparking tools. AVOID generating dust.[7]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. The cloths used for decontamination are also considered hazardous waste and must be placed in the same waste container.
-
Dispose of PPE: Remove and dispose of all contaminated gloves and other disposable PPE in the designated hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after the cleanup is complete.[7]
Part 3: Core Disposal Protocol: A Step-by-Step Guide
The guiding principle for disposing of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Characterization and Segregation
-
Classification: The waste must be classified as a Halogenated Organic Solid Waste . This is the most critical step, as it determines the final disposal pathway.
-
Segregation: Keep this waste stream separate from all other waste types, especially non-halogenated solvents and aqueous waste.[8]
-
Causality: Mixing halogenated and non-halogenated waste complicates and increases the cost of disposal. More importantly, accidental mixing with incompatible chemicals (e.g., strong oxidizers or bases) could lead to dangerous reactions.
-
Step 2: Containerization and Labeling
-
Primary Container: Collect all waste—including residual powder, contaminated PPE, and cleanup materials—in a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) drum or pail).[1]
-
Labeling: The container must be labeled immediately with a hazardous waste tag that complies with EPA, OSHA, and local institutional requirements. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics: "Toxic," "Irritant"
-
The accumulation start date
-
Step 3: On-Site Storage
-
Location: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility.
-
Conditions: The storage area must be cool, dry, and well-ventilated, away from heat or sources of ignition.[5][9]
-
Incompatibilities: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[5]
Step 4: Final Disposal Pathway
-
Professional Disposal: The only acceptable disposal method is to arrange for pickup by a licensed environmental waste management contractor.
-
Destruction Technology: The standard and most effective technology for this class of compound is high-temperature incineration in a facility equipped with robust flue gas scrubbing systems.
-
Mechanism: Incineration at temperatures above 850°C ensures the complete destruction of the organic molecule.
-
Scrubbing: The facility's air pollution control devices, such as wet scrubbers, are essential to neutralize the acidic gases (HBr, SOx) generated during combustion, preventing their release into the atmosphere.[3]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.
References
- 1. fishersci.de [fishersci.de]
- 2. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 4. capitalresin.com [capitalresin.com]
- 5. fishersci.com [fishersci.com]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
